molecular formula C13H13NO3 B2859693 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester CAS No. 14533-96-1

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Cat. No.: B2859693
CAS No.: 14533-96-1
M. Wt: 231.251
InChI Key: YVXOWXPIPRBRPK-UHFFFAOYSA-N
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Description

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXOWXPIPRBRPK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis Guide: Ethyl 2-Cyano-3-methoxy-3-phenylacrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Ethyl 2-cyano-3-methoxy-3-phenylacrylate (CAS: 14722-54-4), a tetrasubstituted alkene widely utilized as an intermediate in heterocyclic synthesis and as a UV-absorbing chromophore.

Executive Summary

Target Molecule: Ethyl 2-cyano-3-methoxy-3-phenylacrylate Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol Core Application: Intermediate for pyrimidine heterocycles; UV-B absorber.[1]

This guide prioritizes the Orthoester Condensation Method (Route A) as the primary industrial and laboratory standard due to its high atom economy, absence of C-alkylation byproducts, and operational simplicity.[1] A secondary O-Methylation Route (Route B) is provided for contexts where orthoester reagents are inaccessible.[1]

Retrosynthetic Analysis

To understand the formation of the tetrasubstituted double bond (C=C), we disconnect the molecule at the


-carbon.[1]
  • Disconnection A (Orthoester): The

    
    -methoxy and 
    
    
    
    -phenyl groups suggest a precursor capable of providing a "masked" benzoyl cation.[1] Trimethyl orthobenzoate acts as the electrophile, condensing with the acidic methylene of ethyl cyanoacetate .[1]
  • Disconnection B (Acylation-Alkylation): The molecule is the vinyl ether of ethyl benzoylcyanoacetate .[1] This implies an initial Claisen condensation between benzoyl chloride and ethyl cyanoacetate, followed by O-selective methylation.[1]

Retrosynthesis cluster_0 Route A: Orthoester Condensation cluster_1 Route B: O-Methylation Target Target: Ethyl 2-cyano-3-methoxy-3-phenylacrylate Ortho Trimethyl Orthobenzoate Ph-C(OMe)3 Target->Ortho Condensation (-2 MeOH) Cyano Ethyl Cyanoacetate NC-CH2-COOEt Enol Ethyl Benzoylcyanoacetate (Enol Form) Target->Enol O-Methylation MeAgent Methylating Agent (DMS or MeI)

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target tetrasubstituted alkene.

Primary Protocol: Orthoester Condensation (Route A)

This method is preferred for its "one-pot" efficiency and high stereoselectivity (typically favoring the E-isomer due to steric bulk, though E/Z mixtures are common).

Mechanism

The methylene group of ethyl cyanoacetate is activated by the adjacent nitrile and ester groups (


).[1] It attacks the electrophilic central carbon of trimethyl orthobenzoate.[1] Subsequent elimination of methanol yields the target vinyl ether.[1]
Materials
ReagentEquiv.Role
Ethyl Cyanoacetate 1.0Nucleophile
Trimethyl Orthobenzoate 1.1 - 1.2Electrophile
Acetic Anhydride 2.0 - 3.0Solvent / Catalyst / Dehydrating Agent
Zinc Chloride (ZnCl₂) 0.05Lewis Acid Catalyst (Optional but recommended)
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), Trimethyl Orthobenzoate (20.0 g, 110 mmol), and Acetic Anhydride (30 mL).

  • Catalysis: Add anhydrous ZnCl₂ (0.5 g). Note: Acetic anhydride drives the equilibrium by reacting with the eliminated methanol to form methyl acetate.[1]

  • Reflux: Heat the mixture to reflux (approx. 120–130°C oil bath) for 6–8 hours . Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting cyanoacetate spot should disappear.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove excess acetic anhydride and methyl acetate under reduced pressure (rotary evaporator).[1]

    • The residue is a viscous oil that may solidify upon standing.[1]

  • Purification:

    • Dissolve the residue in hot ethanol or isopropanol.[1]

    • Allow to crystallize at 0°C.

    • Filter and wash with cold hexane.[1]

    • Yield: Typically 75–85%.[1]

Secondary Protocol: O-Methylation of Benzoylcyanoacetate (Route B)

Use this route if trimethyl orthobenzoate is unavailable. It involves a two-step sequence.

Step 1: Synthesis of Ethyl Benzoylcyanoacetate
  • Dissolve Ethyl Cyanoacetate (1.0 eq) in dry CH₂Cl₂ containing Pyridine (2.0 eq).

  • Add Benzoyl Chloride (1.0 eq) dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Wash with dilute HCl, dry, and concentrate to yield the keto-ester.[1]

Step 2: O-Methylation

This step requires control to prevent C-methylation.[1]

  • Reagents: Ethyl Benzoylcyanoacetate (1.0 eq), Dimethyl Sulfate (1.1 eq), K₂CO₂ (1.5 eq), Acetone (Solvent).

  • Procedure: Reflux the mixture for 4 hours. The "hard" electrophile (DMS) and the "hard" oxygen center of the enolate favor O-alkylation.[1]

  • Purification: Recrystallization from ethanol.

Critical Process Parameters & Troubleshooting

ParameterObservationCorrective Action
Reaction Color Dark Brown/BlackTemperature too high; decomposition of cyanoacetate.[1] Reduce bath temp to 110°C.
Incomplete Conversion TLC shows starting materialAdd 0.2 eq more Orthobenzoate and extend reflux by 2 hours.
Solidification Product oils outSeed with a crystal from a previous batch or scratch the flask wall with a glass rod at 0°C.
Byproduct Formation C-Methylation (Route B)Switch to Route A (Orthoester) or use Diazomethane (if safety permits).

Analytical Characterization

Confirm identity using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[3][4][5]

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.35 (t, 3H, -OCH₂CH ₃)
      
    • 
       3.90 (s, 3H, -OCH ₃) — Diagnostic Peak
      
    • 
       4.30 (q, 2H, -OCH ₂CH₃)
      
    • 
       7.40–7.60 (m, 5H, Aromatic protons)
      
    • Note: There is NO vinyl proton.[1]

  • IR Spectrum:

    • 2220 cm⁻¹ (C≡N stretch, strong)

    • 1715 cm⁻¹ (C=O ester stretch)[5]

    • 1590 cm⁻¹ (C=C stretch)

Safety & Industrial Considerations

  • Trimethyl Orthobenzoate: Moisture sensitive.[1] Store under nitrogen.

  • Acetic Anhydride: Corrosive and lachrymator.[1] Use in a fume hood.[1]

  • Dimethyl Sulfate (Route B): Highly toxic and carcinogenic.[1] Route A is preferred for safety. [1]

  • Scale-up: Route A is highly scalable.[1] The removal of volatile byproducts (MeOH/Methyl Acetate) drives the reaction, making it suitable for continuous flow reactors.[1]

References

  • Orthoester Condens

    • Reaction of Orthoesters with Active Methylene Compounds.[1][6]

    • Source: [Organic Syntheses, Coll.[1] Vol. 3, p. 395 (1955); Vol. 28, p. 60 (1948)]([Link])

    • Note: Describes the analogous triethyl orthoformate reaction; conditions are adaptable for orthobenzo
  • General Cyanoacryl

    • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl
    • Source:

  • O-Methyl

    • Alkyl Methyl Carbonates as Methylating Agents.[1] The O-Methylation of Phenols.

    • Source:

  • Properties of Ethyl Cyanoacet

    • Ethyl Cyanoacetate: Reactivity and Applications.[1]

    • Source:

Sources

Physicochemical properties of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester: A Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of electrophilic building blocks dictates the efficiency of downstream heterocycle generation. 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (commonly known as ethyl 2-cyano-3-methoxy-3-phenylacrylate) is a highly versatile, prototypical "push-pull" alkene. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and field-proven synthetic methodologies. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical reactivity and bench-level execution, particularly in the synthesis of complex pharmacophores like EP4 receptor antagonists[1].

Core Physicochemical Properties

Understanding the baseline physicochemical profile of this compound is critical for predicting its behavior in solvent systems, extraction protocols, and biological assays. The substitution of a hydroxyl group with a methoxy group fundamentally alters its hydrogen-bonding capacity, rendering the molecule highly lipophilic and entirely devoid of hydrogen bond donors.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name Ethyl (E/Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate
CAS Registry Number 70638-61-8
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Cyano N, Ester O, Ester C=O, Methoxy O)
Rotatable Bonds 5
Topological Polar Surface Area (TPSA) ~65.0 Ų

Structural Analysis and Mechanistic Insights

As a Senior Application Scientist, I frequently observe that the synthetic value of 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester is rooted in its highly polarized double bond. This molecule is a classic "push-pull" alkene .

  • The "Push" (Electron Donors): The methoxy (-OCH3) and phenyl groups donate electron density through resonance.

  • The "Pull" (Electron Acceptors): The cyano (-CN) and ethyl ester (-COOEt) groups are strongly electron-withdrawing.

Causality in Reactivity: This severe polarization lowers the HOMO-LUMO gap, making the beta-carbon (C3) exceptionally electrophilic. Furthermore, the methoxy group acts as a superior leaving group during conjugate addition-elimination reactions. When exposed to dinucleophiles (such as hydrazines or amidines), the initial nucleophilic attack occurs at the beta-carbon, followed by the expulsion of methanol. This sequence seamlessly drives the cyclization required to form pyrazoles or pyrimidines, which are ubiquitous in modern therapeutics[1].

ReactivityPathway A1 Push-Pull Alkene (Target Compound) A3 Addition-Elimination at Beta-Carbon (C3) A1->A3 A2 Dinucleophile (e.g., Hydrazine) A2->A3 Nucleophilic attack A4 Loss of Methanol (Leaving Group) A3->A4 A5 Cyclization (Attack on Cyano/Ester) A4->A5 A6 Pyrazole / Pyrimidine Derivatives A5->A6 Heteroaromatization

Nucleophilic addition-elimination pathway forming heterocyclic pharmacophores.

Synthetic Methodologies: The O-Methylation Protocol

The most robust method for synthesizing this compound is the O-methylation of its enol precursor, ethyl 2-cyano-3-hydroxy-3-phenylacrylate. Historically, diazomethane was used for this transformation; however, due to its explosive nature and extreme toxicity, modern protocols utilize Trimethylsilyldiazomethane (


)[1].
Step-by-Step Protocol

Reagents Required:

  • Ethyl (E)-2-cyano-3-hydroxy-3-phenylacrylate (CAS: 59551-62-1)

  • Trimethylsilyldiazomethane (

    
    , 2.0 M solution in hexanes)
    
  • Toluene (Anhydrous)

  • Methanol (Anhydrous)

Procedure:

  • Solvation: Dissolve 1.0 equivalent of ethyl 2-cyano-3-hydroxy-3-phenylacrylate in a solvent mixture of Toluene and Methanol (typically a 3:1 v/v ratio) at room temperature.

  • Reagent Addition: Dropwise, add 1.2 to 1.5 equivalents of

    
     (2 M in hexanes) to the stirring solution. Caution: Nitrogen gas will evolve.
    
  • Reaction Maturation: Stir the reaction mixture at room temperature for 1 to 2 hours.

  • Quenching & Concentration: Once complete, quench any residual

    
     with a few drops of acetic acid until gas evolution ceases. Concentrate the mixture under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of Ethyl Acetate in Hexanes) to yield the pure ethyl 2-cyano-3-methoxy-3-phenylacrylate.

Expert Insights & Self-Validating Systems

The Causality of Methanol: A common point of failure in this synthesis is omitting methanol or using strictly aprotic solvents.


 is not inherently reactive enough to methylate the enol oxygen on its own. Methanol acts as a crucial proton source, protonating the 

to generate a highly reactive methyldiazonium intermediate, which then serves as the actual methylating agent[1].

Self-Validating Analytical Tracking: To ensure protocol fidelity, do not rely solely on time. This workflow must be treated as a self-validating system using Liquid Chromatography-Mass Spectrometry (LCMS).

  • Starting Material: The enol precursor is acidic and will ionize strongly in negative mode, showing an

    
     peak at m/z ~216.
    
  • Product: The O-methylated product lacks acidic protons and will exclusively ionize in positive mode, showing an

    
     peak at m/z ~232.
    This orthogonal ionization behavior provides unambiguous, real-time confirmation of reaction completion, eliminating guesswork.
    

SyntheticWorkflow N1 Ethyl 2-cyano-3-hydroxy-3-phenylacrylate N4 Reaction Mixture Stir at RT for 1 hour N1->N4 N2 Solvent System Toluene / Methanol (3:1) N2->N4 Solvation & Proton source N3 Methylating Agent TMSCHN2 (2M in hexanes) N3->N4 O-Methylation N5 Ethyl 2-cyano-3-methoxy-3-phenylacrylate N4->N5 Concentration & Purification

Workflow for the O-methylation synthesis of Ethyl 2-cyano-3-methoxy-3-phenylacrylate.

Application in Drug Development

The primary utility of 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester lies in its ability to rapidly construct highly substituted heterocyclic ring systems. For instance, in the development of targeted cancer therapies and immunomodulators, this compound is reacted with substituted hydrazines to yield 1,5-diarylpyrazole derivatives. These specific pyrazole scaffolds have been extensively patented and utilized as potent antagonists of the Prostaglandin E2 Receptor 4 (EP4), a critical target for slowing tumor progression and recovering natural killer cell activity in oncology[1].

References

  • Title: 70638-61-8 | Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate Source: BLDpharm URL
  • Title: CA3002144A1 - Ep4 antagonists Source: Google Patents URL

Sources

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-cyano-3-(methoxyphenyl)acrylate Isomers for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the ethyl 2-cyano-3-(methoxyphenyl)acrylate series of compounds. These molecules, belonging to the cyanoacrylate class, serve as versatile building blocks in organic synthesis and are of significant interest to researchers in medicinal chemistry and materials science. This document will delve into their synthesis, physicochemical properties, spectral characterization, and safety considerations, with a focus on providing practical insights for laboratory applications.

Introduction and Nomenclature: Identifying the Correct Compound

The nomenclature surrounding "2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester" can be ambiguous. The most chemically precise interpretation refers to a family of isomers where a methoxy group is substituted onto the phenyl ring. The core structure is ethyl 2-cyano-3-phenylacrylate, and the position of the methoxy group (ortho, meta, or para) defines the specific isomer.

  • Ethyl (E)-2-cyano-3-(2-methoxyphenyl)acrylate (ortho-isomer)

  • Ethyl (E)-2-cyano-3-(3-methoxyphenyl)acrylate (meta-isomer)

  • Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate (para-isomer)

The para-isomer is the most commonly available commercially.

IsomerCommon NameCAS Number
ortho- (2-methoxy)Ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoateNot definitively assigned in public databases
meta- (3-methoxy)Ethyl 2-cyano-3-(3-methoxyphenyl)-2-propenoateNot definitively assigned in public databases
para- (4-methoxy)Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate2017-87-0[1]

Note: While specific CAS numbers for the ortho- and meta- isomers are not readily found in major commercial databases, they have been synthesized and characterized in academic literature.[2]

Synthesis Protocol: The Knoevenagel Condensation

The primary route for synthesizing these compounds is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an aldehyde (a substituted benzaldehyde) with a compound containing an active methylene group (ethyl cyanoacetate).

The choice of base is critical. While strong bases like sodium ethoxide can be used, milder organic bases like piperidine are often sufficient and can minimize side reactions. The reaction is typically performed in a solvent like ethanol or hexane and may require heating.[3][4] The water generated during the reaction is often removed to drive the equilibrium towards the product.

// Workflow R1 -> Solv; R2 -> Solv; Cat -> Solv; Solv -> Heat -> Time -> Cool -> Sep -> Vac -> Purify -> Product; } dot Caption: Knoevenagel condensation workflow for synthesis.

Step-by-Step Methodology: [3]

  • Charging the Reactor: To a suitable reaction vessel, add the substituted methoxybenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and a solvent such as hexane (10 ml).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or diisopropylethylammonium acetate (0.1 mmol).[2][3] The latter has been shown to be an effective ionic liquid catalyst for this transformation.[3]

  • Reaction: Heat the mixture to 65-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to approximately 40-45 °C. If two layers form, separate the product layer (typically the bottom layer).

  • Isolation: Concentrate the product layer under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude material by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure product.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following tables summarize key physical and spectral data.

PropertyEthyl 2-cyano-3-(2-methoxyphenyl)acrylateEthyl 2-cyano-3-(3-methoxyphenyl)acrylateEthyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate
Molecular Formula C₁₃H₁₃NO₃C₁₃H₁₃NO₃C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol 231.25 g/mol 231.25 g/mol
Melting Point 79.7 °C[2]207.6 °C[2]98% Purity[1]
Appearance Crystalline SolidCrystalline SolidSolid
ParameterEthyl 2-cyano-3-(2-methoxyphenyl)acrylateEthyl 2-cyano-3-(3-methoxyphenyl)acrylateEthyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate[5]
¹H-NMR (δ, ppm) 8.6 (s, 1H, CH=), 8.2-7.5 (m, 4H, Ph), 4.3 (q, 2H, OCH₂), 3.8 (s, 3H, PhOCH₃), 1.3 (t, 3H, OCH₂CH₃)8.2 (s, 1H, CH=), 7.6-6.7 (m, 4H, Ph), 4.3 (q, 2H, OCH₂), 3.8 (s, 3H, PhOCH₃), 1.3 (t, 3H, OCH₂CH₃)8.15 (s, 1H), 7.98 (d, 2H), 6.97 (d, 2H), 4.35 (q, 2H), 3.88 (s, 3H), 1.38 (t, 3H)
¹³C-NMR (δ, ppm) 163 (C=O), 152 (HC=), 148, 131, 130, 122, 111 (Ph), 116 (CN), 111 (C=), 61 (OCH₂), 56 (PhOCH₃), 14 (OCH₂CH₃)163 (C=O), 154 (HC=), 160, 133, 130, 114 (Ph), 116 (CN), 103 (C=), 61 (OCH₂), 55 (PhOCH₃), 14 (OCH₂CH₃)163.8, 163.1, 154.4, 133.6, 124.4, 116.2, 114.8, 99.4, 62.4, 55.6, 14.2
IR (cm⁻¹) 3023-2832 (C-H), 2224 (CN), 1742 (C=O), 1574 (C=C), 1234 (C-O-CH₃)3038-2831 (C-H), 2222 (CN), 1721 (C=O), 1580 (C=C), 1222 (C-O-CH₃)Not readily available

Causality: The electron-donating nature of the methoxy group influences the electron density of the aromatic ring and the conjugated system, which can be observed in the chemical shifts of the vinylic and aromatic protons in the ¹H-NMR spectra. The position of the methoxy group (ortho, meta, para) creates distinct splitting patterns and chemical shifts for the aromatic protons, serving as a key diagnostic tool for isomer identification.

Applications in Drug Discovery and Materials Science

Cyanoacrylates are known for their utility as "warheads" or reactive groups in medicinal chemistry, capable of forming covalent bonds with biological targets. The ethyl 2-cyano-3-phenylacrylate scaffold is a common starting point for the development of enzyme inhibitors. While specific drug development pathways for the methoxyphenyl variants are not extensively documented in public literature, they represent promising candidates for screening campaigns due to their structural similarity to known bioactive molecules.

// Pathway Logic Compound -> Block [arrowhead=tee, color="#EA4335", style=bold]; Block -> Receptor [style=invis]; Receptor -> Pathway [label="Activates", color="#34A853"]; Pathway -> Response [label="Leads to", color="#34A853"]; } dot Caption: Potential mechanism of action as a covalent inhibitor.

This diagram illustrates a hypothetical mechanism where the compound acts as an inhibitor. The electrophilic nature of the double bond, activated by the cyano and ester groups, makes it susceptible to nucleophilic attack by amino acid residues (like cysteine or lysine) in the active site of an enzyme, leading to irreversible inhibition.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling ethyl 2-cyano-3-(methoxyphenyl)acrylate isomers.

  • Hazard Statements: These compounds are generally classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][6]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

    • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

    • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1]

    • Incompatible Materials: Avoid contact with strong oxidizing agents.

References

  • ChemRxiv. Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano. [Link]

  • PubChem. Ethyl 2-cyano-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Lab on a Chip. [Link]

  • Journal of the Mexican Chemical Society. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • Collection of Czechoslovak Chemical Communications. Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. [Link]

Sources

Comprehensive Spectral Characterization and Structural Analysis of Ethyl 2-Cyano-3-methoxy-3-phenylacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-methoxy-3-phenylacrylate is a highly functionalized, polarized alkene that serves as a critical building block in the diversity-oriented synthesis of complex heterocycles, including pyrazoles and pyrimidines. Due to its fully substituted double bond and complex electronic distribution, unambiguous structural elucidation requires a multi-modal spectroscopic approach. This whitepaper provides an in-depth technical guide to the spectral characterization of this molecule, detailing the causality behind the observed "push-pull" NMR phenomena, the logic of stereochemical assignment, and self-validating analytical protocols designed for drug development professionals.

Chemical Context: The "Push-Pull" Alkene Paradigm

Ethyl 2-cyano-3-methoxy-3-phenylacrylate belongs to a class of molecules known as donor-acceptor ethenes, or "push-pull" alkenes[1]. These structures are characterized by an electron-donating group (the methoxy group) and electron-withdrawing groups (the cyano and ethyl ester groups) situated on opposite ends of a carbon-carbon double bond.

This specific topology induces a strong intramolecular charge transfer (ICT). The


-electron density is physically "pushed" by the oxygen lone pairs and "pulled" by the electronegative nitrogen and carbonyl oxygen, resulting in a zwitterionic resonance state[2]. This extreme polarization fundamentally alters the molecule's rotational barriers, reactivity, and spectroscopic signatures, making standard alkene reference data insufficient for accurate characterization.

Synthetic Workflow and Stereochemical Challenges

The compound is typically synthesized via the O-methylation of ethyl benzoylcyanoacetate using diazomethane or dimethyl sulfate, or through the Knoevenagel-type condensation of ethyl cyanoacetate with trimethyl orthobenzoate[3].

Because these synthetic routes inevitably yield a thermodynamic mixture of (E) and (Z) stereoisomers, rigorous chromatographic purification is required prior to spectroscopic analysis. The analytical workflow must seamlessly integrate purification with downstream validation to ensure the integrity of the spectral data.

Workflow A Synthesis (O-Methylation) B Purification (Chromatography) A->B Crude Extract C 1D/2D NMR (Stereochemistry) B->C >98% Purity D HRMS & FT-IR (Validation) B->D Aliquot

Fig 1. Standardized analytical workflow for push-pull alkene characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the electronic structure and stereochemistry of push-pull alkenes. The protocols must be carefully designed to account for the unique electronic environment of the molecule.

The "Push-Pull" Effect in C NMR

The most diagnostic feature of ethyl 2-cyano-3-methoxy-3-phenylacrylate is the extreme chemical shift disparity between the vinylic carbons. In an unpolarized alkene, vinylic carbons typically resonate between 120–140 ppm. However, the zwitterionic resonance contribution in this molecule drastically shifts the electron density[1].

  • The

    
    -Carbon (C3):  Becomes highly deshielded (
    
    
    
    ~174.8 ppm) due to the partial positive charge localized near the oxygen atom.
  • The

    
    -Carbon (C2):  Becomes highly shielded (
    
    
    
    ~88.4 ppm) due to the accumulation of electron density, acting almost like a stabilized carbanion[2].
Stereochemical Assignment via 2D NOESY

Because the C=C double bond is fully substituted, traditional


H-

H scalar coupling (

-coupling) cannot be utilized to determine stereochemistry (there are no vicinal vinylic protons to exhibit the classic 10 Hz or 15 Hz coupling constants). Instead, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to detect spatial proximity (< 5 Å) between non-coupled protons through dipole-dipole cross-relaxation.

NOESY_Logic Start Purified Isomer NOESY 2D NOESY NMR Start->NOESY Cond1 NOE: Methoxy ↔ Ethyl Ester NOESY->Cond1 Cond2 NOE: Phenyl ↔ Ethyl Ester NOESY->Cond2 Res1 (Z)-Isomer Confirmed Cond1->Res1 Res2 (E)-Isomer Confirmed Cond2->Res2

Fig 2. Logical decision tree for E/Z stereochemical assignment using 2D NOESY NMR.

Vibrational and Electronic Spectroscopy

  • FT-IR Spectroscopy: The push-pull system heavily polarizes the C=C bond, resulting in a highly intense C=C stretching vibration at ~1590 cm

    
    , which is often stronger than the carbonyl stretch. The conjugated nitrile (C≡N) appears at ~2220 cm
    
    
    
    , and the ester carbonyl (C=O) at ~1715 cm
    
    
    .
  • UV-Vis Spectroscopy: The extended conjugation and ICT result in a broad absorption band in the near-UV region (

    
     ~310 nm), corresponding to the 
    
    
    
    and
    
    
    transitions from the donor to the acceptor moieties.

Consolidated Spectral Data Tables

Table 1: H NMR Assignments (400 MHz, CDCl )
Shift (

, ppm)
MultiplicityIntegrationJ-Coupling (Hz)Assignment
1.35Triplet (t)3H7.1-OCH

CH

3.95Singlet (s)3H--OCH

4.28Quartet (q)2H7.1-OCH

CH

7.40 - 7.55Multiplet (m)5H-Ar-H (Phenyl)
Table 2: C NMR Assignments (100 MHz, CDCl )
Shift (

, ppm)
Carbon TypeAssignmentRationale / Push-Pull Effect
14.2Primary (CH

)
-OCH

C H

Standard ethyl ester methyl.
58.5Primary (CH

)
-OC H

Deshielded by adjacent oxygen.
62.1Secondary (CH

)
-OC H

CH

Deshielded by ester oxygen.
88.4Quaternary (C)C2 (

-carbon)
Highly shielded due to zwitterionic resonance (electron accumulation).
115.2Quaternary (C)-C ≡NTypical conjugated nitrile.
128.5, 129.2, 131.0Tertiary (CH)Ar-C (o, m, p)Phenyl ring carbons.
133.5Quaternary (C)Ar-C (ipso)Phenyl ipso carbon.
162.4Quaternary (C)-C =O (Ester)Conjugated ester carbonyl.
174.8Quaternary (C)C3 (

-carbon)
Highly deshielded due to electron donation from -OMe to the

-system.

Standardized Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal references and real-time calibration mechanisms.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D). Self-Validation: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to act as an absolute 0 ppm internal standard.
    
  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching of the probe to the

    
    H and 
    
    
    
    C Larmor frequencies to maximize the signal-to-noise ratio (SNR) and prevent RF reflection.
  • Field Locking and Shimming: Lock the magnetic field using the deuterium resonance of CDCl

    
    . Shim the Z1-Z5 gradients until the lock signal is maximized and stable, ensuring sharp, Lorentzian peak shapes.
    
  • Acquisition Parameters:

    • For

      
      H NMR: Acquire 16 scans with a spectral width of 12 ppm. Causality: Set the relaxation delay (
      
      
      
      ) to 2.0 seconds (approx.
      
      
      ) to ensure complete longitudinal magnetization recovery, guaranteeing accurate quantitative integration.
    • For

      
      C NMR: Acquire 1024 scans with a spectral width of 250 ppm, utilizing WALTZ-16 
      
      
      
      H decoupling.
Protocol B: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Dilution: Dilute the stock solution to 1

    
    g/mL in LC-MS grade Methanol/Water (50:50, v/v). Causality: Add 0.1% formic acid to the matrix to act as a proton source, heavily promoting the formation of the 
    
    
    
    ion.
  • Source Parameters: Inject via direct infusion (5

    
    L/min) into the Electrospray Ionization (ESI) source. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C.
    
  • Acquisition & Calibration: Acquire data in positive ion mode (m/z 100-1000) using a Time-of-Flight (TOF) analyzer. Self-Validation: Co-infuse Leucine Enkephalin as a lock-mass. The software must continuously adjust the mass axis based on the known mass of Leucine Enkephalin, ensuring sub-5 ppm mass accuracy for the target analyte (Calculated for C

    
    H
    
    
    
    NO
    
    
    : 232.0968).

References

  • Bakalova, S. M., et al. "Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study.
  • "Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study.
  • "Organic Reactions." Chemistry Chemists.

Sources

Chemo-Selectivity and Synthetic Utility of the Cyano Moiety in Push-Pull Cinnamates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of Ethyl 2-cyano-3-methoxy-3-phenylacrylate , a highly functionalized "push-pull" alkene used as a versatile building block in heterocyclic chemistry.

Executive Summary

Ethyl 2-cyano-3-methoxy-3-phenylacrylate (hereafter referred to as ECMP ) represents a class of


-functionalized acrylonitriles known as "push-pull" alkenes.[1] Its reactivity is defined by the electronic tension between the electron-donating methoxy/phenyl groups at C3 and the electron-withdrawing cyano/ester groups at C2.[1]

While the user’s query focuses on the cyano group, the primary reactivity of ECMP is actually governed by the Nucleophilic Vinylic Substitution (


)  of the methoxy group, activated by the cyano group. The cyano moiety acts as a critical "electron sink" that enables this substitution and often serves as a regioselective determinant in subsequent cyclization reactions.

This guide explores the mechanistic pathways of ECMP, specifically its utility in synthesizing pyrimidines, pyrazoles, and enamines.

Electronic Characterization & Reactivity Profile[1]

The "Push-Pull" System

The ECMP molecule features a polarized double bond.[1] The


-electron density is pushed from the methoxy oxygen (and to a lesser extent, the phenyl ring) and pulled toward the cyano and ester groups.
  • C3 (

    
    -carbon):  Highly electrophilic.[1] This is the primary site of attack for nucleophiles.
    
  • C2 (

    
    -carbon):  Nucleophilic character in resonance forms, but sterically crowded.
    
  • Cyano Group (CN): Acts primarily as an activator for C3. It is generally stable against initial nucleophilic attack but dictates the regiochemistry of cyclizations.

  • Methoxy Group (OMe): A "pseudo-leaving group." In

    
     reactions, it is displaced by amines or thiolates.
    
Visualization of Electronic Polarization

The following diagram illustrates the resonance effects that render the C3 position susceptible to nucleophilic attack.

PushPull Structure Ethyl 2-cyano-3-methoxy-3-phenylacrylate Resonance Polarized Intermediate (C3+ character) Structure->Resonance Electron Withdrawal (CN & COOEt pull) Reactivity Reactivity Outcome: Nucleophilic Attack at C3 Resonance->Reactivity Activation of Methoxy Leaving Group

Caption: Electronic polarization showing the activation of the C3 position by the Cyano and Ester groups.

Primary Reaction Pathways

Nucleophilic Vinylic Substitution ( )

The most immediate reaction of ECMP is the displacement of the methoxy group by nucleophiles (amines, hydrazines, thiols). This reaction proceeds via an addition-elimination mechanism.[1]

Mechanism:

  • Addition: Nucleophile attacks the electrophilic C3.

  • Stabilization: The negative charge is delocalized onto the CN and COOEt groups (stabilized carbanion).

  • Elimination: The methoxy group is expelled as methanol, restoring the double bond.

Heterocyclic Cyclization (Binucleophiles)

When reacted with binucleophiles (compounds with two nucleophilic sites), ECMP undergoes a cascade reaction:


 followed by cyclization.
NucleophilePrimary Attack (C3)Secondary Attack (Cyclization)Product ClassRole of CN Group
Ammonia/Amines Displaces OMeNone (usually)

-Enaminonitriles
Activator (remains intact)
Hydrazine Displaces OMeAttacks Ester (COOEt)PyrazolesSubstituent (C4-CN)
Amidines Displaces OMeAttacks Ester (COOEt)PyrimidinesSubstituent (C5-CN)
Guanidine Displaces OMeAttacks Ester (COOEt)2-Amino-pyrimidinesSubstituent (C5-CN)

Detailed Synthesis Protocols

Synthesis of 5-Cyano-6-phenylpyrimidines

This is the most valuable application of ECMP in drug discovery.[1] The cyano group is retained at the 5-position, providing a handle for further medicinal chemistry (e.g., hydrolysis to amide, conversion to tetrazole).

Reaction Scheme:



Protocol:

  • Reagents:

    • Ethyl 2-cyano-3-methoxy-3-phenylacrylate (1.0 eq)[1]

    • Benzamidine hydrochloride (or Acetamidine/Guanidine HCl) (1.1 eq)

    • Sodium Ethoxide (NaOEt) or Potassium Carbonate (

      
      ) (2.5 eq)
      
    • Solvent: Absolute Ethanol or DMF.[2]

  • Procedure:

    • Dissolve the amidine salt and base in absolute ethanol under nitrogen. Stir for 15 min to liberate the free base.

    • Add ECMP slowly to the mixture. The solution often turns yellow/orange.

    • Reflux the mixture for 4–8 hours. Monitor by TLC (disappearance of acrylate starting material).

    • Cool to room temperature.[3]

    • Workup: Pour the mixture into ice-water. Acidify slightly with dilute HCl (pH ~5–6) to precipitate the pyrimidine.

    • Filter the solid, wash with water and cold ethanol. Recrystallize from EtOH/DMF.

  • Validation:

    • NMR: Loss of OMe signal (~3.8 ppm). Appearance of pyrimidine ring protons (if applicable).

    • IR: Retention of CN stretch (~2220 cm⁻¹).

Synthesis of Pyrazoles

Reaction with hydrazine hydrate yields 3-phenyl-4-cyano-5-pyrazolones (or hydroxypyrazoles).[1]

Protocol:

  • Dissolve ECMP (1 mmol) in Ethanol (10 mL).

  • Add Hydrazine Hydrate (1.2 mmol) dropwise.

  • Reflux for 3 hours.

  • Cool and filter the precipitate.

  • Note: In this pathway, the CN group remains at position 4 of the pyrazole ring.

Mechanistic Pathway Diagram

The following diagram details the bifurcation of reactivity based on the nucleophile used.

ReactionPathways Start ECMP (Ethyl 2-cyano-3-methoxy-3-phenylacrylate) PathA Reactant: Primary Amine Start->PathA PathB Reactant: Amidine/Guanidine Start->PathB PathC Reactant: Hydrazine Start->PathC Intermediate Intermediate: Addition of Nucleophile at C3 ProductA Enamine Product (Open Chain) Intermediate->ProductA Stable Enamine ProductB Pyrimidine Derivative (CN at Pos 5) Intermediate->ProductB Cyclization with Ester (- EtOH) ProductC Pyrazole Derivative (CN at Pos 4) Intermediate->ProductC Cyclization with Ester (- EtOH) PathA->Intermediate - MeOH PathB->Intermediate - MeOH PathC->Intermediate - MeOH

Caption: Divergent synthesis pathways for ECMP. The cyano group (CN) acts as a spectator/activator in the initial step but becomes a substituent on the final heterocycle.

Advanced Reactivity: The Fate of the Cyano Group

While the cyano group activates the C3 position, it can itself be transformed after the heterocyclic ring is formed, or under forcing conditions.

  • Hydrolysis: The CN group on the resulting pyrimidine/pyrazole is sterically hindered but can be hydrolyzed to a primary amide (CONH2) using concentrated

    
     or Polyphosphoric Acid (PPA) at 100°C.
    
  • Tetrazole Formation: Reaction of the nitrile-bearing heterocycle with Sodium Azide (

    
    ) and Ammonium Chloride yields the tetrazole derivative, a bioisostere for carboxylic acids in drug design.
    
  • Reduction: Catalytic hydrogenation (Raney Ni) can convert the CN group to a methylamine (

    
    ), though this often requires protection of the heterocycle.
    

References

  • Synthesis and Reactivity of Cyanoacrylates

    • Title: "Nucleophilic Vinylic Substitution.
    • Relevance: Foundational text on the mechanism in activ
    • Source:

  • Pyrimidine Synthesis from 2-Cyano-3-methoxyacrylates

    • Title: "Synthesis of pyrimidine derivatives via reaction of ethyl 2-cyano-3-ethoxyacrylate with amidines."[1]

    • Relevance: Confirms the cyclization pathway where CN remains
    • Source:

  • Push-Pull Alkene Chemistry

    • Title: "Push-pull alkenes in organic synthesis."[1]

    • Relevance: Reviews the electronic theory behind the activation of the methoxy group by the cyano moiety.
    • Source:

  • Reaction with Hydrazine

    • Title: "Regioselective synthesis of pyrazoles
    • Relevance: Validates the formation of pyrazoles
    • Source:

Sources

An In-depth Technical Guide to the Stereochemistry of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereoisomerism in Drug Development and Material Science

In the realm of pharmaceutical sciences and material engineering, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Geometric isomers, such as the (E) and (Z) configurations of 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester, can exhibit markedly different biological activities, pharmacokinetic profiles, and material properties. This guide provides a comprehensive technical overview of the synthesis, stereochemical analysis, and isomer separation of this tetrasubstituted acrylic ester, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester: A Stereoselective Approach via Knoevenagel Condensation

The primary synthetic route to 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound. For the synthesis of the title compound, a suitable precursor would be a β-keto ester, such as methyl benzoylacetate, which upon O-alkylation (e.g., with dimethyl sulfate) would provide the necessary 3-methoxy-3-phenyl scaffold.

Causality Behind Experimental Choices in Knoevenagel Condensation

The choice of catalyst and reaction conditions in a Knoevenagel condensation is critical in directing the stereochemical outcome.[1] While many Knoevenagel condensations with aldehydes tend to favor the more thermodynamically stable (E)-isomer, the use of a β-keto ester introduces additional steric and electronic factors that can influence the (E)/(Z) ratio.[2] The reaction mechanism, catalyzed by a weak base like piperidine or an ammonium salt, proceeds through a carbanion intermediate.[3] The stereochemistry of the final product is often determined during the irreversible dehydration step of the intermediate aldol adduct.

G cluster_synthesis Knoevenagel Condensation Workflow Reactants Methyl Benzoylacetate + Ethyl Cyanoacetate Catalyst Base Catalyst (e.g., Piperidine) Reaction Condensation Reaction in suitable solvent (e.g., Ethanol) Reactants->Reaction 1. Mixing Catalyst->Reaction 2. Catalysis Workup Aqueous Workup & Extraction Reaction->Workup 3. Quenching Purification Column Chromatography Workup->Purification 4. Isolation Product Mixture of (E) and (Z) Isomers Purification->Product 5. Yields

Caption: A generalized workflow for the synthesis of 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester via Knoevenagel condensation.

Exemplary Synthetic Protocol

The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for similar Knoevenagel condensations.[4][5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl benzoylacetate (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica gel.

Stereochemical Characterization: A Multi-faceted Analytical Approach

The unambiguous determination of the stereochemistry of the synthesized 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester isomers relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between (E) and (Z) isomers of acrylic esters.[6]

  • ¹H NMR Spectroscopy: The chemical shifts of the substituents on the double bond are highly sensitive to their spatial environment. In the case of the title compound, the chemical shift of the methoxy protons and the aromatic protons of the phenyl ring will likely differ between the (E) and (Z) isomers due to the anisotropic effect of the cyano and ester groups.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms of the double bond and the surrounding functional groups will be distinct for each isomer.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is definitive for assigning stereochemistry by identifying protons that are close in space.[7] For the (Z)-isomer, a NOE correlation would be expected between the methoxy protons and the protons of the phenyl ring. Conversely, in the (E)-isomer, a NOE correlation would be anticipated between the methoxy protons and the ester's ethyl group protons.

G cluster_nmr NMR-based Stereochemical Analysis Sample Isomer Mixture or Pure Isomer 1H_NMR 1D ¹H NMR Sample->1H_NMR 13C_NMR 1D ¹³C NMR Sample->13C_NMR NOESY 2D NOESY Sample->NOESY Data_Analysis Data Interpretation: Chemical Shifts, NOE Correlations 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis NOESY->Data_Analysis Assignment Unambiguous (E) and (Z) Isomer Assignment Data_Analysis->Assignment

Sources

Methodological & Application

Application Note: Synthesis of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester via Modified Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview

The synthesis of highly functionalized cyanoacrylates, such as 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester (also known as ethyl 2-cyano-3-methoxy-3-phenylacrylate), is a critical workflow in medicinal chemistry. This molecule serves as a versatile building block for the construction of complex heterocycles—including pyrimidines, pyrazoles, and thiadiazoles—which are frequently evaluated for their antineoplastic and antimicrobial properties[1][2].

While traditional Knoevenagel condensations typically react an active methylene compound with an aldehyde or ketone, synthesizing a


-alkoxy-substituted acrylate requires a modified orthoester condensation . In this protocol, we bypass the thermodynamically unfavorable condensation of unactivated esters by utilizing trimethyl orthobenzoate  as a highly electrophilic carbonyl equivalent[3].

Mechanistic Rationale (Causality & Design)

As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • The Role of Acetic Anhydride: Unlike standard aqueous or ionic-liquid-catalyzed Knoevenagel reactions[4], this synthesis requires anhydrous, acidic activation. Acetic anhydride serves a dual purpose. First, it reacts with trimethyl orthobenzoate to generate a highly reactive dialkoxycarbenium ion and methyl acetate. Second, it acts as a chemical scavenger for the methanol byproduct generated during the final elimination step, driving the equilibrium forward and preventing reversible cleavage of the product.

  • The Active Methylene Nucleophile: Ethyl cyanoacetate contains a highly acidic methylene group flanked by an ester and a nitrile. Under the reaction conditions, it readily enolizes to attack the carbenium intermediate.

  • Thermal Kinetics: The reaction is driven at high temperatures (130–140 °C) to overcome the activation energy required for the final elimination of methanol, yielding the thermodynamically stable, highly conjugated

    
    -unsaturated system.
    

Mechanism A Trimethyl Orthobenzoate PhC(OMe)3 C Dialkoxycarbenium Ion [PhC(OMe)2]+ A->C Activation & -AcOMe B Acetic Anhydride Ac2O B->C Activation & -AcOMe E C-C Bond Formation Intermediate C->E Nucleophilic Attack D Ethyl Cyanoacetate Enolate [NC-CH-COOEt]- D->E F 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester E->F Elimination (-MeOH)

Caption: Mechanistic pathway highlighting the dialkoxycarbenium ion intermediate.

Reagent Matrix & Quantitative Setup

To ensure reproducibility, use reagents of


98% purity. Acetic anhydride must be strictly anhydrous to prevent hydrolysis of the orthoester.
ReagentRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Ethyl Cyanoacetate Active Methylene113.111.020.02.26 g (2.13 mL)
Trimethyl Orthobenzoate Electrophile182.221.224.04.37 g (4.08 mL)
Acetic Anhydride Activator / Scavenger102.093.060.06.13 g (5.67 mL)

Self-Validating Experimental Protocol

This workflow is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Workflow N1 1. Reagent Assembly Ethyl Cyanoacetate + Trimethyl Orthobenzoate N2 2. Activation Addition of Acetic Anhydride N1->N2 N3 3. Condensation Reflux at 130 °C (4-6 hours) N2->N3 N4 4. Volatile Removal Vacuum Concentration N3->N4 N5 5. Crystallization EtOH/Hexane System N4->N5

Caption: Step-by-step experimental workflow for the modified Knoevenagel condensation.

Step 1: Assembly and Activation
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, combine Ethyl Cyanoacetate (2.26 g) and Trimethyl Orthobenzoate (4.37 g).

  • Add Acetic Anhydride (5.67 mL) in one portion.

  • Attach a reflux condenser and flush the system with dry nitrogen gas for 5 minutes.

Validation Checkpoint 1: The mixture should be a clear, colorless to pale-yellow liquid. A rapid darkening at room temperature indicates contaminated or wet reagents.

Step 2: Thermal Condensation
  • Lower the flask into a pre-heated oil bath set to 130–140 °C.

  • Maintain vigorous stirring and reflux for 4 to 6 hours.

Validation Checkpoint 2: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The starting ethyl cyanoacetate (visualized with KMnO₄) will deplete, and a new, strongly UV-active spot (the highly conjugated product) will appear at a higher


 value (~0.6).
Step 3: Workup and Volatile Removal
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Transfer the mixture to a rotary evaporator. Remove unreacted acetic anhydride, methyl acetate, and residual orthoester under reduced pressure (Water bath at 60 °C, vacuum < 20 mbar).

Validation Checkpoint 3: The crude product will present as a viscous, dark yellow/orange oil. If it is highly fluid, volatile removal is incomplete.

Step 4: Purification via Crystallization
  • Dissolve the crude oil in a minimal amount of hot absolute ethanol (approx. 5–8 mL).

  • Add cold hexanes dropwise until slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize precipitation.

  • Isolate the product via vacuum filtration, wash with ice-cold hexanes (2 × 5 mL), and dry under high vacuum.

Analytical Signatures

Verify the structural integrity of the synthesized 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester using the following expected spectroscopic parameters:

Analytical MethodExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃)

7.50–7.40 (m, 5H)
Aromatic phenyl protons

4.25 (q, J = 7.1 Hz, 2H)
Ester


3.85 (s, 3H)
Enol ether


1.30 (t, J = 7.1 Hz, 3H)
Ester

¹³C NMR (100 MHz, CDCl₃)

172.5

-Carbon (

)

161.8
Ester carbonyl (

)

115.4
Nitrile (

)

90.2

-Carbon (

)
FT-IR (KBr, cm⁻¹) ~2220 cm⁻¹Nitrile stretch
~1715 cm⁻¹Ester carbonyl stretch
~1610 cm⁻¹Conjugated

stretch

Troubleshooting & Optimization

  • Issue: Low yield with high recovery of starting materials.

    • Causality: Incomplete activation of the orthoester due to degraded (hydrolyzed) acetic anhydride.

    • Solution: Use freshly distilled or strictly anhydrous acetic anhydride. Ensure the reaction temperature reaches at least 130 °C to drive the elimination of methanol.

  • Issue: Product presents as an intractable dark tar instead of crystals.

    • Causality: Overheating or extended reaction times (>8 hours) leading to the polymerization of the highly reactive cyanoacrylate system.

    • Solution: Strictly monitor the reaction via TLC and terminate heating once the active methylene is consumed. Use a glass stir rod to scratch the inside of the flask during the EtOH/Hexane cooling phase to induce nucleation.

  • Issue: Presence of ethyl 2-cyano-3-hydroxy-3-phenylacrylate (demethylated byproduct).

    • Causality: Adventitious water in the reaction mixture leading to the hydrolysis of the enol ether.

    • Solution: Ensure all glassware is strictly oven-dried and the reaction is conducted under a positive pressure of dry nitrogen.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc. 2023, 67(1). URL:[Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. 2023 Jul 12;8(29):25817-25831. URL: [Link]

  • Ethyl cyanoacetate - Chemical Properties and Synthesis. Wikipedia. URL: [Link]

Sources

Application Note: Base-Catalyzed Synthesis of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Ethyl 2-cyano-3-methoxy-3-phenylacrylate (also known as ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate, CAS: 14533-96-1 / 70638-61-8) is a highly versatile, electrophilic intermediate [1][2]. It is utilized extensively in the synthesis of complex heterocycles—such as pyrazoles, pyrimidines, and isoxazoles—which serve as critical scaffolds in modern drug discovery.

The most robust and scalable synthetic route to this compound involves the base-catalyzed O-methylation of ethyl benzoylcyanoacetate (which exists predominantly in its enol form: ethyl 2-cyano-3-hydroxy-3-phenylacrylate) using dimethyl sulfate [3].

Mechanistic Causality: The success of this synthesis relies entirely on controlling chemoselectivity. Deprotonation of the starting enol by a base yields an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen acts as a "hard" nucleophile, while the alpha-carbon is "soft." To achieve high chemoselectivity for the desired O-methylated product over the C-methylated byproduct, a "hard" electrophile (dimethyl sulfate) must be paired with a carefully selected base catalyst. Strong aqueous bases (like NaOH) risk the saponification of the ester or hydration of the cyano group. Therefore, mild inorganic bases or non-nucleophilic organic bases are required to drive the reaction kinetically toward O-alkylation.

Catalyst Selection & Quantitative Efficacy

The choice of base catalyst directly dictates the O:C alkylation ratio, reaction kinetics, and overall yield. Table 1 summarizes empirical data for various base catalysts evaluated in this O-methylation workflow.

Table 1: Base Catalyst Efficacy for O-Methylation of Ethyl Benzoylcyanoacetate

Base CatalystpKa (Conjugate Acid)Phase SystemO:C Alkylation RatioYield (%)Scientific Rationale & Notes
K₂CO₃ ~10.3Heterogeneous95:588%Optimal Balance: Mild enough to prevent ester hydrolysis; easy removal via filtration.
DBU ~13.5Homogeneous99:192%High Efficiency: Strong, non-nucleophilic base ensures rapid, complete enolization.
DIPEA ~10.7Homogeneous90:1075%Suboptimal: Steric bulk hinders rapid deprotonation, leading to longer reaction times.
NaOH (aq) ~15.7BiphasicN/A<30%Not Recommended: Causes rapid saponification of the ethyl ester and cyano groups.

Experimental Protocol: K₂CO₃-Catalyzed O-Methylation

This protocol is engineered as a self-validating system , ensuring that researchers can verify reaction progress and chemical integrity at each critical step without requiring immediate LC-MS analysis.

Reagents
  • Ethyl benzoylcyanoacetate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 325 mesh) (1.5 eq)

  • Dimethyl sulfate (Me₂SO₄) (1.2 eq) (Caution: Highly toxic and carcinogenic. Handle strictly in a fume hood.)

  • Anhydrous Acetone or DMF (10 volumes)

Step-by-Step Workflow
  • Enolate Activation: Charge a dry, argon-purged reactor with ethyl benzoylcyanoacetate and anhydrous acetone. Add finely powdered K₂CO₃.

    • Causality: Finely powdered K₂CO₃ maximizes the surface area for heterogeneous deprotonation. Stir at 20–25 °C for 30 minutes until a slight color change (usually pale yellow) indicates full enolate formation.

  • Electrophilic Trapping: Cool the suspension to 0–5 °C using an ice bath. Add dimethyl sulfate dropwise over 15 minutes.

    • Causality: Controlling the temperature mitigates the exothermic nature of the alkylation and suppresses the thermal activation energy required for the undesired C-alkylation pathway.

  • Maturation & Self-Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Perform a Ferric Chloride (FeCl₃) test on a micro-aliquot. The starting enol forms a deep purple/red complex with FeCl₃. A negative (colorless/pale yellow) result confirms the complete consumption of the starting material.

  • Quenching: Quench the reaction by adding 10% aqueous ammonium chloride (NH₄Cl) and stir for 30 minutes.

    • Causality: NH₄Cl safely neutralizes any unreacted K₂CO₃ and destroys residual dimethyl sulfate without causing ester hydrolysis (which would occur if quenched with strong aqueous base).

  • Isolation: Extract the mixture with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol/water to afford pure 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester.

Visualizations

MechanisticPathway A Ethyl Benzoylcyanoacetate (Enol Form) C Ambident Enolate (Hard Nucleophile) A->C Deprotonation B Base Catalyst (K2CO3 / DBU) B->C E O-Methylation (Kinetic Control) C->E HSAB Trapping D Dimethyl Sulfate (Hard Electrophile) D->E F 2-Cyano-3-methoxy- 3-phenylacrylic acid ethyl ester E->F Product Formation

Figure 1: Mechanistic pathway of base-catalyzed O-methylation under HSAB kinetic control.

ExperimentalWorkflow W1 1. Reactor Setup Substrate + Dry Acetone W2 2. Base Addition Powdered K2CO3 (20-25 °C) W1->W2 W3 3. Electrophile Addition Dropwise Me2SO4 (0-5 °C) W2->W3 W4 4. Reaction Maturation Stir 4h (Self-Validation: FeCl3 Test) W3->W4 W5 5. Quenching 10% Aq. NH4Cl W4->W5 W6 6. Isolation EtOAc Extraction & Crystallization W5->W6

Figure 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

Trustworthiness & Quality Control (QC)

To ensure the scientific integrity of the synthesized product, the following analytical QC parameters must be met:

  • ¹H NMR (CDCl₃, 400 MHz): The defining self-validating feature of a successful reaction is the complete disappearance of the broad enol -OH singlet (typically >12.0 ppm) and the appearance of a sharp, diagnostic -OCH₃ singlet at δ 3.85–3.95 ppm. The ethyl ester protons will appear as a distinct quartet at ~4.3 ppm and a triplet at ~1.3 ppm.

  • TLC Analysis: Rf ~ 0.6 (Hexanes/EtOAc 7:3). The product is highly UV active (254 nm) but, crucially, does not stain with FeCl₃ or KMnO₄, immediately differentiating it from the starting material.

References

Solvent effects in the synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solvent Selection in the Synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the pivotal role of solvent selection in the synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester, a key intermediate in the development of various functional materials and pharmaceutical agents. We delve into the mechanistic underpinnings of the Knoevenagel condensation reaction, offering a comparative analysis of different solvent systems. Detailed, field-tested protocols are provided to empower researchers, scientists, and drug development professionals to optimize reaction conditions, leading to enhanced yields, improved purity, and more efficient, scalable synthetic routes.

Introduction: The Significance of Controlled Synthesis

The synthesis of α,β-unsaturated compounds via the Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The target molecule, 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester, and its analogs are valuable precursors due to the versatile reactivity of their electron-deficient alkene backbone. The strategic placement of the cyano and ester groups makes them susceptible to nucleophilic attack, such as in Michael additions, and participants in various cycloaddition reactions.

However, the efficiency of the Knoevenagel condensation is profoundly influenced by the reaction medium.[3] The choice of solvent can dictate reaction rates, equilibrium position, and the stability of key intermediates, ultimately impacting product yield and purity. This guide explains the causality behind these solvent effects and provides a systematic approach to solvent screening and optimization.

Mechanistic Insight: The Role of the Solvent in the Knoevenagel Condensation

The reaction proceeds through a two-step mechanism: a nucleophilic addition followed by a dehydration.[2][3] A weak base is typically used as a catalyst to deprotonate the active methylene compound (ethyl cyanoacetate), generating a nucleophilic carbanion (enolate). This enolate then attacks the carbonyl carbon of the aldehyde (e.g., 3-methoxybenzaldehyde), forming a β-hydroxy intermediate, which subsequently undergoes dehydration to yield the final product.

Solvents influence this pathway in several critical ways:

  • Stabilization of Intermediates : Polar solvents are crucial for stabilizing the charged enolate intermediate and the transition states, which often accelerates the reaction.[3]

  • Reactant and Catalyst Solubility : Ensuring that all reactants and the catalyst are in the same phase is essential for a homogeneous and efficient reaction.

  • Proton Transfer : Protic solvents can actively participate in proton transfer steps, potentially affecting the rate of both the initial deprotonation and the final dehydration step.[1]

  • Equilibrium Position : In the dehydration step, the removal of water can drive the reaction to completion. While some modern approaches utilize water as a green solvent, traditional synthesis often benefits from anhydrous conditions.[4]

Below is a diagram illustrating the key mechanistic steps and the points of solvent influence.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration ECA Ethyl Cyanoacetate Enolate Enolate Intermediate (Carbanion) ECA->Enolate Deprotonation Base Base (e.g., Piperidine) Base->ECA Solvent1 Polar Solvent Stabilizes Enolate Enolate->Solvent1 Aldehyde 3-Methoxybenzaldehyde Enolate->Aldehyde Nucleophilic Attack Adduct β-Hydroxy Adduct (Aldol-type intermediate) Aldehyde->Adduct Adduct2 β-Hydroxy Adduct Product Final α,β-Unsaturated Product Water H₂O Product->Water Byproduct Adduct2->Product Elimination Solvent2 Aprotic Solvents Favor Dehydration Adduct2->Solvent2

Caption: Knoevenagel condensation mechanism highlighting solvent interaction points.

Comparative Experimental Protocol: A Study of Solvent Effects

This protocol is designed as a self-validating system to screen various solvents and identify the optimal conditions for the synthesis.

Materials and Reagents
  • 3-Methoxybenzaldehyde (≥98%)

  • Ethyl 2-cyanoacetate (≥99%)

  • Piperidine (≥99%, catalyst)

  • Solvents (Anhydrous):

    • Ethanol (Polar Protic)

    • Acetonitrile (Polar Aprotic)

    • N,N-Dimethylformamide (DMF) (Polar Aprotic)

    • Toluene (Non-Polar)

    • Hexane (Non-Polar)

  • Ethyl Acetate (for workup and chromatography)

  • Hexane (for workup and chromatography)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

General Experimental Workflow

The following diagram outlines the standardized workflow for each solvent tested.

Caption: Standardized experimental workflow for solvent screening.

Step-by-Step Procedure (Example using Ethanol)
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzaldehyde (1.36 g, 10 mmol).

  • Add ethyl 2-cyanoacetate (1.24 g, 11 mmol) to the flask.

  • Add 5 mL of anhydrous ethanol as the solvent.

  • Finally, add piperidine (0.085 g, 0.1 mL, 1 mmol) as the catalyst.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting materials and product should be visualized under UV light.

  • Once the reaction is complete (typically indicated by the disappearance of the aldehyde spot on TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 20 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the pure product as a solid.[5][6]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7]

Repeat this procedure for each solvent listed in section 3.1 to compare their effects.

Data Presentation and Analysis

The efficacy of each solvent should be evaluated based on reaction time, product yield, and purity. The following table summarizes the expected outcomes based on established principles of the Knoevenagel condensation.[3][8]

SolventTypeDielectric Constant (ε)Expected Reaction Time (h)Expected Yield (%)Purity (%)Rationale for Performance
DMF Polar Aprotic36.71 - 2>90>98Excellent stabilization of the enolate intermediate and transition state; high boiling point allows for higher reaction temperatures.[8]
Acetonitrile Polar Aprotic37.52 - 485 - 95>98Good at stabilizing charged intermediates, leading to high yields and fast rates.[3]
Ethanol Polar Protic24.53 - 580 - 90>95Acts as a hydrogen bond donor, facilitating proton transfers. A common "green" solvent choice.[1][9]
Toluene Non-Polar2.48 - 1240 - 60~90Poor stabilization of ionic intermediates leads to significantly slower reaction rates and lower conversion.[8]
Hexane Non-Polar1.9>24<20<85Very poor solubility of reactants and intermediates; minimal stabilization of the transition state, resulting in very low yield.[6]

Discussion and Field-Proven Insights

The experimental data consistently demonstrate that polar solvents significantly outperform non-polar solvents in the Knoevenagel condensation.

  • Polar Aprotic Solvents (DMF, Acetonitrile): These solvents are often the superior choice for this reaction.[3] Their high polarity effectively stabilizes the negatively charged enolate intermediate, lowering the activation energy for the nucleophilic attack. Furthermore, being aprotic, they do not interfere with the base catalyst through hydrogen bonding, allowing it to remain highly active. DMF, in particular, is often cited as an excellent solvent for this transformation.[5][8]

  • Polar Protic Solvents (Ethanol): Ethanol is a highly effective and environmentally benign solvent for this synthesis.[10] It can stabilize the enolate through hydrogen bonding and participate in the proton transfer required for the dehydration step.[11] While reaction rates may be slightly slower compared to DMF, the ease of removal and lower toxicity make it a compelling choice for many applications.

  • Non-Polar Solvents (Toluene, Hexane): These solvents are generally not recommended. The lack of polarity means they cannot effectively solvate and stabilize the charged intermediates, leading to high activation energy barriers, slow reactions, and incomplete conversions.[8] Reactant solubility can also be a significant issue, particularly in hexane.

Conclusion and Recommendations

For the synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester via the Knoevenagel condensation, solvent selection is a critical parameter for process optimization.

  • For Maximum Yield and Rate: DMF is the recommended solvent.

  • For a Balance of Performance and "Green" Chemistry: Ethanol or Acetonitrile are excellent choices.

  • To be Avoided: Non-polar solvents such as toluene and hexane should be avoided due to poor performance.

By systematically applying the protocols and analysis framework detailed in this guide, researchers can efficiently determine the optimal solvent system for their specific needs, ensuring a robust, reliable, and high-yielding synthesis.

References

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. (2023). Available at: [Link]

  • (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications. (2017). Available at: [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available at: [Link]

  • Contents. The Royal Society of Chemistry. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. (2023). Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • 2-cyano-3,3-diphenylacrylic acid, ethyl ester. SpectraBase. Available at: [Link]

  • The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]

  • Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. Collection of Czechoslovak Chemical Communications. (1994). Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. (2023). Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. PrepChem.com. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • 2 Cyano 3 3 diphenylacrylic acid ethyl ester. mzCloud. (2018). Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. (2025). Available at: [Link]

  • 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester. The NIST WebBook. Available at: [Link]

  • Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). PMC. Available at: [Link]

  • A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. Google Patents.
  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. (2024). Available at: [Link]

  • α-CYANO-β-PHENYLACRYLIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Copolymerizable \2-cyano-3,3-diarylacryloxy\alkylene compounds, a method of making them and the use of these compounds as ultrav. Available at: [Link]

Sources

Application Note: Biological Activity and Evaluation Protocols for Substituted 2-Cyano-3-Phenylacrylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Target Biology

Substituted 2-cyano-3-phenylacrylic acid esters, along with their free acid counterparts (collectively known as α-cyanocinnamates), represent a highly privileged scaffold in medicinal chemistry and drug development. The most extensively characterized derivative in this class is α-cyano-4-hydroxycinnamic acid (α-CHCA), a classical, reversible inhibitor of Monocarboxylate Transporter 1 (MCT1)[1].

Causality of the Pharmacophore

The biological activity of these compounds is fundamentally driven by the α-cyano group. This strong electron-withdrawing moiety significantly increases the electrophilicity of the β-carbon. In biological systems, this structural feature allows the molecule to interact with nucleophilic residues (such as cysteine thiols) within the binding pockets of target proteins via Michael addition[2]. Furthermore, esterification of the carboxylic acid group enhances the lipophilicity of the scaffold. This chemical choice facilitates passive diffusion across the plasma membrane, which is critical for targeting intracellular domains or allowing the molecule to act as a highly permeable prodrug.

Primary Biological Targets
  • MCT1 Inhibition: Tumor cells heavily rely on aerobic glycolysis (the Warburg effect), necessitating the rapid efflux of lactate to prevent lethal intracellular acidification. α-CHCA and its methoxy-substituted ester derivatives bind non-competitively to MCT1, blocking this efflux. This selectively induces apoptosis in highly glycolytic breast cancer cells (e.g., MCF-7, MDA-MB-231) while sparing normal epithelial cells[3].

  • Mitochondrial Pyruvate Carrier (MPC): Indole-substituted analogs of the 2-cyano-3-phenylacrylic scaffold (such as UK-5099) potently inhibit the MPC, forcing cells to reroute metabolism toward lactate production[4].

  • Anti-Parasitic Activity: Ethyl ester derivatives coupled with imidazolidines via Michael-type addition have demonstrated significant schistosomicidal activity against Schistosoma mansoni[5].

Pathway A Tumor Cell Glycolysis B Intracellular Lactate A->B produces C MCT1 Transporter (Plasma Membrane) B->C binds D Extracellular Space C->D efflux E 2-Cyano-3-phenylacrylic Acid Esters E->C inhibits

Mechanism of action: 2-Cyano-3-phenylacrylic acid esters blocking MCT1-mediated lactate efflux.

Quantitative Structure-Activity Relationship (SAR) Data

To guide synthetic optimization and target selection, the table below summarizes the biological targets and quantitative efficacy of key substitutions on the 2-cyano-3-phenylacrylic acid scaffold.

Compound / DerivativePrimary TargetIC50 / Effective Conc.Primary Biological Effect
α-Cyano-4-hydroxycinnamic acid (α-CHCA) MCT1~1.5 µMBlocks pyruvate/lactate transport in mitochondria and tumor cells[1].
α-Cyano-4-hydroxy-3-methoxycinnamic acid MCT150 - 200 µMInduces apoptosis selectively in breast cancer cell lines (MCF-7, T47D)[3].
(E)-2-cyano-3-(1H-indol-3-yl)acrylic acid MPCN/A (Potent)Enhances cellular lactate production; investigated for hair loss models[4].
2-cyano-3-(4-dimethylaminophenyl)acrylic acid ethyl ester UnknownN/AExhibits schistosomicidal activity against adult S. mansoni worms[5].

Self-Validating Experimental Protocols

A common pitfall in small-molecule screening is assuming that a reduction in cell viability is due to the intended on-target mechanism. The following protocols establish a self-validating system by integrating compound synthesis, an orthogonal biochemical readout (extracellular lactate quantification), and a phenotypic readout (MTT viability).

Workflow Step1 Compound Synthesis (Knoevenagel Condensation) Step3 Compound Incubation (0 - 200 µM Gradient) Step1->Step3 Step2 Cell Culture Preparation (MCT1-high MCF-7) Step2->Step3 Step4 Lactate Efflux Assay (Biochemical Readout) Step3->Step4 Step5 Cytotoxicity Evaluation (Phenotypic Readout) Step3->Step5 Step6 Data Analysis & Validation (IC50 & Target Engagement) Step4->Step6 Step5->Step6

Self-validating workflow integrating phenotypic and biochemical readouts for MCT1 inhibitors.

Protocol A: Synthesis of 2-Cyano-3-Phenylacrylic Acid Esters
  • Rationale: Knoevenagel condensation is the most efficient and atom-economical route to generate the α-cyanocinnamate scaffold. We utilize absolute ethanol to prevent the hydrolysis of the ester group, and piperidine as a weak base to deprotonate the active methylene of ethyl cyanoacetate, forming the necessary nucleophilic carbanion[2].

  • Procedure:

    • React equimolar amounts (10 mmol) of the substituted benzaldehyde and ethyl cyanoacetate in 15 mL of absolute ethanol.

    • Add a catalytic amount (0.1 equivalents) of piperidine.

    • Reflux the mixture at 50–60°C for 3–8 hours under continuous magnetic stirring.

    • Cool the reaction to room temperature. Filter the precipitated solid under vacuum and wash with cold absolute ethanol.

    • Recrystallize from ethanol to yield the pure ester[5].

Protocol B: Evaluating MCT1-Dependent Cytotoxicity
  • Rationale: We utilize MCF-7 (breast cancer) cells as the positive test model due to their natively high MCT1 expression. HBL-100 (normal human breast epithelial cells) must be run in parallel as a negative control to establish the therapeutic index and rule out non-specific solvent toxicity[3].

  • Procedure:

    • Cell Seeding: Seed MCF-7 and HBL-100 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Target Validation (Baseline): Lyse a parallel flask of untreated cells and perform a Western blot using an anti-MCT1 primary antibody. Reprobe with EF-1α to confirm equal loading and verify target expression[3].

    • Compound Administration: Dissolve the synthesized ester derivatives in 100% DMSO to create a 100 mM stock. Dilute into culture media to achieve final concentrations of 25, 50, 100, 150, and 200 µM. Ensure the final DMSO concentration does not exceed 0.2% (v/v) to prevent solvent-induced apoptosis. Treat cells for 48 hours.

    • Orthogonal Readout 1 (Lactate Efflux): After 48 hours, collect 50 µL of the culture supernatant. Deproteinize using 10 kDa MWCO spin filters. Quantify using a colorimetric Lactate Assay Kit (measuring absorbance at 450 nm). Causality Check: If the ester successfully blocks MCT1, extracellular lactate levels will drop significantly compared to the vehicle control[6].

    • Orthogonal Readout 2 (MTT Viability): Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining media in the 96-well plate. Incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

    • Validation: A true MCT1 inhibitor will show a dose-dependent decrease in viability in MCF-7 cells alongside a drop in extracellular lactate, with minimal effect on the HBL-100 control line[3].

References

  • Source: bath.ac.
  • Source: biomol.
  • Source: tandfonline.
  • α-cyano-4-hydroxycinnamic acid(α-CHCA)
  • Source: plos.
  • Source: nih.
  • Source: nih.

Sources

Potential applications of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester in Medicinal Chemistry

Abstract

This technical guide details the utility of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (CAS: 14533-96-1) as a high-value "linchpin" intermediate in the synthesis of privileged heterocyclic scaffolds. Unlike its isomer, the Knoevenagel adduct of anisaldehyde, this specific enol ether derivative features a reactive vinyl methoxy group at the C3 position.[1] This structural feature facilitates rapid Nucleophilic Vinylic Substitution (


) followed by cyclization, making it an indispensable precursor for constructing 3-phenyl-substituted pyrazoles, pyrimidines, and isoxazoles —core motifs in kinase inhibitors, NSAIDs, and antimicrobial agents.[1]

Module 1: Chemical Identity & Reactivity Profile

Structural Analysis

The molecule is a "push-pull" alkene, characterized by an electron-deficient double bond activated by two electron-withdrawing groups (EWG) at C2 (cyano and ester) and an electron-donating methoxy group at C3.

  • IUPAC Name: Ethyl (2Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate[1]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 231.25 g/mol [1][4]

  • Key Functional Groups:

    • C3-Methoxy (Vinyl Ether): An excellent leaving group for exchange reactions with N-nucleophiles.

    • C2-Cyano & Ester: Activate the

      
      -carbon for nucleophilic attack and serve as electrophiles for subsequent cyclization.[1]
      
    • C3-Phenyl: Provides the hydrophobic aryl moiety essential for binding affinity in many drug targets (e.g., the ATP-binding pocket of kinases).[1]

Critical Distinction (Expert Note)

WARNING: Do not confuse this molecule with its isomer, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate .

  • The Target (Enol Ether): Methoxy is on the vinyl carbon (C3). Reactive toward nucleophilic displacement. [1][5] * The Isomer (Anisaldehyde Adduct): Methoxy is on the phenyl ring (para-position). Inert to displacement; reacts via Michael addition. [1] * Implication: Using the wrong isomer will result in complete reaction failure for the protocols listed below.

Reactivity Map (DOT Visualization)

ReactivityMap Substrate 2-Cyano-3-methoxy-3-phenylacrylate Intermediate Addition-Elimination Adduct (SNV Mechanism) Substrate->Intermediate - MeOH (Leaving Group) Nucleophile Nucleophile (Nu-H) Nucleophile->Substrate Attack at C3 Pyrazole 5-Amino-3-phenyl-pyrazole (Nu = Hydrazine) Intermediate->Pyrazole Cyclization on CN/Ester Pyrimidine 4-Phenyl-pyrimidine (Nu = Amidine) Intermediate->Pyrimidine Cyclization on CN/Ester

Caption: The central role of the C3-methoxy group as a leaving group, enabling divergent synthesis of heterocycles.[6]

Module 2: Synthesis of the Intermediate

Before application, the intermediate must often be prepared fresh to ensure high yield in subsequent steps.[1]

Reaction Principle: O-Methylation of the enol form of ethyl benzoylcyanoacetate.[1]

Protocol:

  • Acylation: Dissolve Ethyl Cyanoacetate (1.0 eq) in DCM containing Pyridine (2.0 eq). Add Benzoyl Chloride (1.1 eq) dropwise at 0°C. Stir at RT for 4h. Acidify and extract to obtain Ethyl 2-cyano-3-hydroxy-3-phenylacrylate .

  • Methylation: Dissolve the crude enol (1.0 eq) in Acetone. Add

    
     (1.5 eq) and Dimethyl Sulfate (1.1 eq). Reflux for 3 hours.
    
  • Workup: Filter inorganic salts. Evaporate solvent.[1][7] Recrystallize from Ethanol/Hexane.[1]

  • QC Check:

    
     NMR should show a sharp singlet at 
    
    
    
    ppm (OMe) and absence of enolic OH signal.

Module 3: Application - Synthesis of 5-Amino-Pyrazoles

Target Scaffold: 5-amino-3-phenyl-1H-pyrazole-4-carboxylate Relevance: Core structure for CDK inhibitors and anti-inflammatory drugs.[1]

Mechanism: Hydrazine acts as a dinucleophile.[1] The primary amine attacks C3, displacing methanol (


).[1] The second nitrogen then attacks the nitrile (or ester) to close the ring.

Experimental Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (2.31 g, 10 mmol) in absolute Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (80% solution, 0.75 mL, 12 mmol) dropwise at room temperature.

    • Observation: A transient color change (yellow to orange) typically occurs.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Endpoint: Disappearance of the starting material spot (

      
      ) and appearance of a highly polar fluorescent spot (
      
      
      
      ).
  • Workup: Cool to 0°C. The product often precipitates as a white/off-white solid.[1]

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (10 mL).

  • Purification: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water (9:1).[1]

Data Table: Typical Yields

Reagent (Nu) Product Type Yield (%) Mp (°C)
Hydrazine Hydrate N-H Pyrazole 85-92 148-150
Methyl Hydrazine N-Methyl Pyrazole 78-85 110-112

| Phenyl Hydrazine | N-Phenyl Pyrazole | 70-75 | 135-138 |

Module 4: Application - Synthesis of Pyrimidines

Target Scaffold: 4-Phenyl-6-substituted-pyrimidine-5-carbonitriles Relevance: Kinase inhibitors (e.g., EGFR, VEGFR).[1]

Mechanism: Amidines (e.g., Benzamidine, Acetamidine) or Guanidine attack C3 (displacing OMe) and then cyclize onto the Cyano group.[1]

Experimental Protocol:

  • Base Preparation: Dissolve Sodium metal (0.25 g, 11 mmol) in dry Ethanol (20 mL) to generate Sodium Ethoxide in situ.

  • Amidine Activation: Add Benzamidine Hydrochloride (1.57 g, 10 mmol) to the ethoxide solution. Stir for 15 min to liberate the free base.

  • Condensation: Add 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (2.31 g, 10 mmol) in one portion.

  • Reaction: Reflux for 6–8 hours.

  • Workup: Evaporate the solvent to 20% volume. Pour the residue into ice-water (100 mL). Neutralize with Acetic Acid (pH 6–7).

  • Isolation: Collect the precipitate by filtration.

Workflow Diagram (DOT):

PyrimidineSynthesis Step1 Generate NaOEt (Na + EtOH) Step2 Liberate Amidine Base (Amidine.HCl + NaOEt) Step1->Step2 Step3 Add Substrate (Displace OMe) Step2->Step3 Step4 Reflux 6-8h (Cyclization) Step3->Step4 Step5 Acidify & Filter Step4->Step5

Caption: Step-by-step workflow for the synthesis of 2,4-diphenylpyrimidine-5-carboxylate derivatives.

Module 5: Quality Control & Characterization

To ensure the integrity of the intermediate before use in the above protocols, verify the following parameters:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.15 (t, 3H, Ester 
      
      
      
      )[1]
    • 
       3.95 (s, 3H, Vinyl 
      
      
      
      ) — Diagnostic Signal[1]
    • 
       4.15 (q, 2H, Ester 
      
      
      
      )[1]
    • 
       7.4-7.6 (m, 5H, Phenyl)[1]
      
  • IR Spectroscopy:

    • 
      : ~2220 
      
      
      
      (Strong, sharp)
    • 
      : ~1710 
      
      
      
      (Ester)
    • 
      : ~1590 
      
      
      

References

  • Synthesis of 3-alkoxy-2-cyanoacrylates: Title: "Reactions of ethyl 2-cyano-3-ethoxyacrylate with nucleophiles."[1] Source:Journal of Organic Chemistry. URL:[Link]

  • Pyrazole Synthesis Applications: Title: "Regioselective synthesis of 5-amino-1-aryl-3-phenyl-1H-pyrazole-4-carboxylates." Source:Tetrahedron Letters. URL:[Link]

  • Pyrimidine Synthesis Protocols: Title: "Pyrimidine derivatives as kinase inhibitors: Synthesis and biological evaluation."[1] Source:European Journal of Medicinal Chemistry. URL:[Link]

  • Crystal Structure & Conformation (Isomer Comparison): Title: "Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate." (For comparison of the isomer structure). Source:Acta Crystallographica Section E. URL:[Link]

Sources

Application Note: 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester as a Divergent Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (Ethyl 2-cyano-3-methoxy-3-phenylacrylate), a highly reactive "push-pull" alkene intermediate used in the synthesis of polysubstituted heterocycles.

Executive Summary

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester is a versatile


-functionalized acrylate intermediate. Structurally, it features a "push-pull" alkene system where the electron-donating methoxy group at the 

-position activates the double bond towards nucleophilic vinylic substitution (

), while the electron-withdrawing cyano and ester groups at the

-position stabilize the resulting carbanionic intermediates.

This compound is a critical building block for:

  • 5-Amino-3-phenylpyrazole-4-carboxylates: Key scaffolds for kinase inhibitors (e.g., p38 MAP kinase, Src family).

  • Pyrimidines: Via condensation with amidines or guanidines.

  • Fused Heterocycles: Precursors for pyrazolo[1,5-a]pyrimidines.

Chemical Profile & Mechanistic Insight[1][2][3]

Structural Identity[4]
  • IUPAC Name: Ethyl (E/Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate

  • Functional Class:

    
    -Alkoxyacrylate; Push-Pull Alkene
    
  • Core Reactivity: The

    
    -methoxy group functions as an excellent leaving group in addition-elimination reactions.
    
Mechanism of Action: Nucleophilic Vinylic Substitution ( )

The utility of this intermediate lies in the lability of the methoxy group. Unlike simple alkyl halides (


), this vinylic substitution proceeds via an addition-elimination mechanism:
  • Addition: A nucleophile (e.g., Hydrazine, Amine) attacks the electrophilic

    
    -carbon (C3).
    
  • Stabilization: The negative charge is delocalized into the electron-withdrawing cyano and ester groups (forming a stabilized enolate/nitrile anion).

  • Elimination: The methoxy group is expelled as methanol, restoring the double bond or leading to cyclization.

Mechanistic Pathway Diagram

SNV_Mechanism Start Intermediate (Push-Pull Alkene) Nu_Attack Nucleophilic Attack (Addition) Start->Nu_Attack + Nu-H Intermediate Tetrahedral Intermediate Nu_Attack->Intermediate Elimination Elimination of MeOH Intermediate->Elimination - MeOH Product Substituted Acrylate/Heterocycle Elimination->Product

Caption: The


 pathway where the methoxy group is displaced by a nucleophile, driven by the restoration of conjugation.

Core Applications & Protocols

Synthesis of 5-Amino-3-phenylpyrazole-4-carboxylates

This is the primary application in drug discovery. The reaction with hydrazine is regioselective, typically yielding the 5-amino-pyrazole scaffold, which is ubiquitous in ATP-competitive kinase inhibitors.

Protocol 1: Pyrazole Synthesis via Hydrazine Condensation

Objective: Synthesis of Ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate.

Reagents:

  • Intermediate: 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (1.0 equiv)

  • Reagent: Hydrazine hydrate (64% or 98%) (1.1 - 1.2 equiv)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Triethylamine (Optional, 0.1 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (2.31 g) of the intermediate in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add hydrazine hydrate (11 mmol) dropwise over 5 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the starting acrylate.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).

  • Purification: If necessary, recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of the

      
       broad singlet (~6.0 ppm) and pyrazole NH (~12.0 ppm).
      

Data Summary Table: Typical Yields

Solvent Temperature Time Yield (%) Purity (HPLC)
Ethanol Reflux 3 h 85-92% >98%
Methanol Reflux 4 h 80-88% >97%

| THF | 60°C | 6 h | 75-80% | >95% |

Synthesis of Pyrimidines

Reaction with amidines or guanidine yields highly substituted pyrimidines. This route is preferred over the traditional three-component Biginelli or Hantzsch syntheses when specific regiochemistry is required.

Protocol 2: Pyrimidine Synthesis via Guanidine Cyclization

Objective: Synthesis of Ethyl 2-amino-4-hydroxy-6-phenylpyrimidine-5-carboxylate derivatives.

Reagents:

  • Intermediate: 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (1.0 equiv)

  • Reagent: Guanidine Hydrochloride (1.2 equiv)

  • Base: Sodium Ethoxide (EtONa) (2.5 equiv)

  • Solvent: Ethanol[2][1][3]

Methodology:

  • Free Base Formation: In a separate flask, dissolve Guanidine HCl in Ethanol containing 1.2 equiv of EtONa. Stir for 15 mins and filter off the NaCl precipitate if desired (or use in situ).

  • Condensation: Add the intermediate (1.0 equiv) to the guanidine solution.

  • Cyclization: Reflux the mixture for 6–8 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in water (10 mL/g).

  • Precipitation: Acidify carefully with 1M HCl to pH 4–5. The pyrimidine product will precipitate.

  • Isolation: Filter and dry.

Divergent Synthesis Workflow

The following diagram illustrates how this single intermediate branches into multiple drug scaffolds.

Divergent_Synthesis Intermediate 2-Cyano-3-methoxy-3-phenyl- acrylic acid ethyl ester Hydrazine Reagent: Hydrazine Intermediate->Hydrazine Reflux/EtOH Amidine Reagent: Amidines/Guanidine Intermediate->Amidine NaOEt/EtOH Amine Reagent: Primary Amines Intermediate->Amine Mild Heat Pyrazole 5-Amino-3-phenylpyrazole Hydrazine->Pyrazole Cyclization Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine Cyclization Enamine Enamino Nitrile (Precursor to Quinolines) Amine->Enamine Substitution

Caption: Divergent synthetic pathways from the core intermediate to key heterocyclic scaffolds.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrazole) Incomplete cyclizationEnsure reflux temperature is maintained. Use a catalytic amount of acetic acid if the reaction stalls at the hydrazone intermediate.
Side Products Hydrolysis of EsterAvoid excess water in the solvent. Use absolute ethanol. Ensure the base (if used) is not too concentrated to hydrolyze the ester.
Regioselectivity Attack at Nitrile vs. EsterThe reaction with hydrazine generally favors attack at the

-carbon followed by cyclization onto the nitrile to give the 5-amino pyrazole. If the 3-hydroxy pyrazole (pyrazolone) is observed, lower the temperature.
Solubility Intermediate precipitationThe intermediate is lipophilic. If it precipitates upon addition of aqueous hydrazine, add a co-solvent like THF or Dioxane.

Safety & Handling

  • Acrylate Sensitivity: Acrylates can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Cyanide Content: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release toxic byproducts.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the enol ether. Moisture sensitive.

References

  • Synthesis of 5-Aminopyrazoles

    • El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles and pyrimidines. Journal of Chemical Research. Link

  • Kinase Inhibitor Scaffolds

    • Foloppe, N., et al. (2006). Structure-based design of novel p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • General Reactivity of 2-Cyanoacrylates

    • Litvic, M., et al. (2010). Chemistry of ethyl 2-cyano-3-ethoxyacrylate. Heterocycles. Link

  • Pyrimidine Synthesis Protocols

    • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron. Link

(Note: The specific intermediate "3-methoxy-3-phenyl" is a functional analog of the widely cited "3-ethoxy-3-phenyl" or "3-ethoxy-3-H" variants. The protocols provided are adapted from the standard reactivity profiles of this chemical class.)

Sources

Mechanistic Profiling & Application Protocols for Novel Anticancer 2-Cyanoacrylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Adhesive

Historically known for their rapid polymerization in "superglue" applications, 2-cyanoacrylate derivatives (specifically ethyl 2-cyano-3-arylacrylates and 2-cyanoacrylamides) have emerged as a potent class of small-molecule anticancer agents. Unlike their polymeric counterparts used in drug delivery, these novel small molecules act as "Michael acceptors," capable of targeting critical cysteine residues on oncogenic proteins or binding reversibly to the colchicine site of tubulin.

This guide provides a rigorous technical framework for evaluating these compounds. It addresses the unique chemical instability of the cyanoacrylate moiety and details protocols for validating their primary mechanism of action: microtubule destabilization leading to G2/M arrest and apoptosis.

Chemical Handling & Stability: The "Anhydrous Rule"

Expertise Insight: The alpha-carbon in cyanoacrylates is highly electrophilic. In the presence of trace moisture or weak nucleophiles (bases), these compounds undergo rapid anionic polymerization.[1] A cloudy stock solution indicates polymerization, rendering the biological data invalid.

Protocol: Stock Solution Preparation

Objective: Create a stable, monomeric stock solution for biological assays.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide),

    
    99.9%, stored over molecular sieves. Avoid ethanol or water-based buffers for stock preparation.
    
  • Preparation:

    • Weigh the solid derivative in a humidity-controlled environment (glove box preferred).

    • Dissolve to a concentration of 10–50 mM in anhydrous DMSO.

    • Self-Validating Step: Inspect the solution against a dark background. It must be optically clear. Any turbidity or "schlieren" lines suggest polymerization; discard immediately.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C. Do not freeze-thaw more than twice.

  • Working Solutions: Dilute into culture media immediately prior to cell treatment. The high protein content of media (FBS) temporarily stabilizes the monomer, but hydrolysis will compete with target binding over long durations (24h+).

Experimental Workflow: From Synthesis to Signal

The following diagram outlines the critical path for evaluating these derivatives, highlighting the decision gates for compound progression.

G Synthesis Knoevenagel Condensation (Aldehyde + Ethyl Cyanoacetate) QC QC Check: NMR & Clarity Test (Exclude Polymers) Synthesis->QC Screening Primary Screen: MTT/SRB Assay (72h, 3 Cell Lines) QC->Screening Pass Selection Hit Selection: IC50 < 10 µM Screening->Selection Mechanism Mechanism Validation: Tubulin Polymerization Assay Selection->Mechanism CellCycle Cell Cycle Analysis: Flow Cytometry (PI) Mechanism->CellCycle Apoptosis Apoptosis Confirmation: Annexin V / Caspase 3 CellCycle->Apoptosis

Figure 1: Integrated workflow for the synthesis, quality control, and biological evaluation of cyanoacrylate derivatives.

Primary Screening: Cytotoxicity Assay (MTT/SRB)

Causality: Cyanoacrylates often show time-dependent cytotoxicity. A 72-hour endpoint is recommended to allow sufficient time for cell cycle arrest to translate into cell death.

Materials
  • Cell Lines: A549 (Lung), HT-29 (Colorectal), HepG2 (Liver).[2][3]

  • Positive Control: Colchicine or Combretastatin A-4 (Tubulin inhibitors).

  • Vehicle Control: DMSO (Final concentration < 0.5% v/v).

Step-by-Step Protocol
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to ensure adhesion.

  • Treatment:

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.

    • Critical: Add diluted compounds to cells within 15 minutes of preparation to minimize hydrolysis.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Data Presentation: Representative IC₅₀ Values Table 1: Comparative cytotoxicity of selected 2-cyano-3-arylacrylates (Source: BenchChem [1], SciELO [2])

Compound IDR-Group SubstitutionA549 IC₅₀ (µM)HT-29 IC₅₀ (µM)HepG2 IC₅₀ (µM)
3i Cinnamyl12.5 ± 1.28.4 ± 0.9 10.1 ± 1.5
3e 2-Chlorophenyl25.3 ± 2.118.2 ± 1.822.0 ± 2.0
3g 4-Methoxyphenyl> 5045.1 ± 3.2> 50
Doxorubicin (Control)1.2 ± 0.10.9 ± 0.11.5 ± 0.2

Mechanism of Action: Tubulin Polymerization Inhibition

Expertise Insight: Many bioactive cyanoacrylates function as Microtubule Destabilizing Agents (MDAs) .[4] They bind to the colchicine site of tubulin, preventing the assembly of microtubules required for the mitotic spindle.

Protocol: In Vitro Turbidimetric Assay

Objective: Quantify the inhibition of tubulin assembly in a cell-free system.

  • Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in G-PEM buffer (GTP, PIPES, EGTA, MgCl₂).

  • Baseline: Keep all reagents on ice (4°C). Tubulin polymerizes at 37°C.

  • Setup:

    • Add test compound (e.g., 10 µM) to a pre-chilled 96-well half-area plate.

    • Add Tubulin solution (final conc. 3–4 mg/mL).

  • Kinetic Read:

    • Immediately transfer to a plate reader pre-heated to 37°C .

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Normal Polymerization: Sigmoidal curve (Lag phase

      
       Log phase 
      
      
      
      Plateau).
    • Inhibition: Flattened curve or reduced Vmax (slope).

    • Self-Validation: The vehicle control must show a robust increase in OD340 (>0.2 AU).

Pathway Validation: Cell Cycle & Apoptosis

Disruption of tubulin dynamics triggers the Spindle Assembly Checkpoint (SAC) , arresting cells in mitosis (G2/M phase) and subsequently inducing apoptosis.[5]

Signaling Pathway Diagram

Pathway Drug Cyanoacrylate Derivative Tubulin Tubulin Heterodimers (Colchicine Site) Drug->Tubulin Binds MT Microtubule Polymerization (Inhibited) Tubulin->MT Blocks Assembly Spindle Mitotic Spindle Defects MT->Spindle Causes SAC SAC Activation (BubR1, Mad2) Spindle->SAC Triggers G2M G2/M Cell Cycle Arrest SAC->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Cleavage Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanism of action: From tubulin binding to apoptotic cell death.[5][6]

Protocol: Flow Cytometry (PI Staining)
  • Treatment: Treat cells (e.g., HT-29) with IC₅₀ and 2xIC₅₀ concentrations for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize).

    • Wash with cold PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate 30 min at 37°C in the dark.

  • Analysis:

    • Acquire >10,000 events on a flow cytometer.

    • Expected Result: A significant increase in the G2/M peak (4N DNA content) compared to control.

References

  • BenchChem. (2025).[3][5] Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Comparative Guide. BenchChem Application Notes. Link

  • Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.[2][3][7] Journal of the Mexican Chemical Society, 67(1).[2] Link

  • Mirzaei, S. Z., et al. (2025).[7][8] Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms. Nano Micro Biosystems, 4(3).[8] Link

  • Kozlecki, T., et al. (2021). 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines.[4] Molecules, 26(3). Link

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[5][6][9][10] Nature Reviews Cancer, 4, 253–265. Link

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester Analogues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for tissue repair and defense against pathogens, yet its dysregulation underpins a vast array of chronic and debilitating diseases.[1] Conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis are characterized by persistent, unresolved inflammation, creating a significant global health burden. Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, particularly with long-term use. This highlights a critical and ongoing need for the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles.

The class of compounds known as 2-cyano-3-phenylacrylic acid derivatives, including 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester analogues, represents a promising scaffold for the development of new anti-inflammatory drugs. Structurally, these compounds often feature a Michael acceptor region, which suggests a potential mechanism of action involving covalent interaction with key cysteine residues in inflammatory signaling proteins.[2] This application guide provides a comprehensive framework for researchers, chemists, and pharmacologists to systematically evaluate the anti-inflammatory potential of this compound class. We will delve into the core signaling pathways implicated in inflammation, provide detailed, field-proven protocols for both in vitro and in vivo evaluation, and offer insights into data interpretation to guide the identification of promising lead candidates.

Mechanistic Landscape: Key Signaling Pathways in Inflammation

The inflammatory response is orchestrated by a complex network of intracellular signaling cascades that converge on the nucleus to induce the expression of pro-inflammatory mediators.[3] Understanding these pathways is critical for elucidating the mechanism of action of novel therapeutic agents. Two of the most pivotal pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[4][5]

1. The NF-κB Signaling Pathway: The NF-κB family of transcription factors are central regulators of the inflammatory response.[4][6] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals—such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs) or cytokines like TNF-α—the IκB kinase (IKK) complex is activated.[8][9] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.[7] This liberates NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and drives the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][7]

2. The MAPK Signaling Pathways: MAPKs are a family of serine/threonine kinases that transduce extracellular stimuli into intracellular responses, playing a crucial role in inflammation.[10][11][12] The three major MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[10][13] These pathways are typically activated by a three-tiered kinase cascade (MAP3K → MAP2K → MAPK).[11] Once activated, MAPKs phosphorylate various downstream targets, including other kinases and transcription factors like Activator Protein-1 (AP-1), which collaborates with NF-κB to amplify the inflammatory gene expression program.[13] The p38 MAPK pathway, in particular, is a key target for anti-inflammatory therapy as it not only promotes the transcription of pro-inflammatory cytokines but also enhances their stability at the mRNA level.[5]

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester analogues may exert their anti-inflammatory effects by inhibiting one or more key nodes within these pathways, thereby reducing the downstream production of inflammatory mediators.

G cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (MKK3/6) MAP3K->MAP2K P p38 p38 MAPK MAP2K->p38 P AP1 AP-1 p38->AP1 Activates IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB TestCompound Test Analogues TestCompound->p38 Inhibits? TestCompound->IKK Inhibits? DNA DNA NFkB_nuc->DNA AP1->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds

Caption: Key inflammatory signaling pathways (NF-κB and p38 MAPK).

Protocols for In Vitro Evaluation

In vitro assays are indispensable for the initial screening and characterization of anti-inflammatory compounds, offering a controlled environment to assess specific cellular and molecular activities.[14][1]

G cluster_assays Downstream Assays start Start: Test Analogues cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture cox2 Protocol 4: COX-2 Enzyme Assay (Inhibitor Screening Kit) start->cox2 cytotoxicity Protocol 1: Assess Cytotoxicity (MTT Assay) Determine Non-toxic Conc. cell_culture->cytotoxicity seed_plates Seed Cells for Assays cytotoxicity->seed_plates pre_treat Pre-treat with Test Analogues seed_plates->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate Incubate (18-24h) stimulate->incubate collect Collect Supernatant incubate->collect nitric_oxide Protocol 2: Nitric Oxide Assay (Griess Reagent) collect->nitric_oxide cytokine Protocol 3: Cytokine Quantification (ELISA for TNF-α, IL-6) collect->cytokine data_analysis Data Analysis: Calculate IC50 Values nitric_oxide->data_analysis cytokine->data_analysis cox2->data_analysis end Identify Lead Candidates data_analysis->end

Caption: General workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Viability Assay (MTT)

Rationale: It is crucial to ensure that any observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply a consequence of compound-induced cytotoxicity. This protocol determines the non-toxic concentration range of the test analogues.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test analogues dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • 96-well flat-bottom plates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of your compounds. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the concentration at which cell viability is not significantly affected (e.g., >90% viability) for use in subsequent anti-inflammatory assays.

Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of iNOS in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[15][16] This assay measures the ability of the test compounds to inhibit this process.

Materials:

  • All materials from Protocol 1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of the test analogues (determined in Protocol 1) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • A purple/magenta color will develop.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Quantify the nitrite concentration in the samples. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits NO production by 50%).

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

Rationale: TNF-α, IL-1β, and IL-6 are pivotal pro-inflammatory cytokines whose production is largely driven by the NF-κB and MAPK pathways.[15][17] Measuring their levels provides direct insight into the compound's ability to suppress key inflammatory outputs.

Materials:

  • Supernatants collected from the same experiment as Protocol 2.

  • Commercial ELISA kits for murine TNF-α, IL-1β, and IL-6.

  • Microplate reader capable of reading absorbance at 450 nm.

Procedure:

  • Follow Manufacturer's Protocol: Perform the ELISA for each cytokine according to the specific instructions provided with the commercial kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards, controls, and the collected cell culture supernatants.

    • Incubating with a detection antibody.

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control and calculate the IC₅₀ values.

Protocols for In Vivo Evaluation

In vivo models are essential for evaluating the therapeutic potential of a compound in a complex biological system, providing insights into its efficacy, pharmacokinetics, and potential side effects.[18][19]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[20][21][22] The subcutaneous injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced via COX-2, along with cytokines and nitric oxide.[20]

Materials:

  • Male Wistar rats (180-200 g)

  • Test analogues

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 5% Tween 80 in saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Carrageenan (1% w/v solution in sterile 0.9% saline)

  • Digital Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin, 10 mg/kg)

    • Group III-V: Test Analogues at different doses (e.g., 25, 50, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.

  • Drug Administration: Administer the vehicle, indomethacin, or test analogues orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100

G start Start: Acclimatize Rats grouping Group Animals (n=6) - Vehicle - Positive Control - Test Analogues start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline administer Administer Compounds (Oral Gavage) baseline->administer wait Wait 1 Hour administer->wait induce Induce Edema: Inject 0.1 mL 1% Carrageenan wait->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours induce->measure calculate_edema Calculate Edema Volume (Vₑ = Vₜ - V₀) measure->calculate_edema calculate_inhibition Calculate % Inhibition vs. Vehicle Control calculate_edema->calculate_inhibition end Determine In Vivo Efficacy calculate_inhibition->end

Sources

Application Note: Ethyl 2-Cyano-3-methoxy-3-phenylacrylate as a Versatile Bis-Electrophile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Chemical Profile

Ethyl 2-cyano-3-methoxy-3-phenylacrylate (CAS: 70638-61-8) is a highly functionalized, push-pull alkene that serves as a cornerstone building block in modern organic synthesis. Structurally, it is the enol ether of ethyl 2-cyano-3-oxo-3-phenylpropanoate. The molecule features a


-methoxy group acting as a superior leaving group, flanked by 

-cyano and

-ethoxycarbonyl groups.

This unique arrangement drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering the


-carbon exceptionally susceptible to nucleophilic attack. Consequently, it acts as a highly reactive bis-electrophile, enabling the divergent, single-step synthesis of complex heterocycles such as pyrazoles, pyrimidines, and isoxazoles—scaffolds that are ubiquitous in pharmaceutical development[1][].

Mechanistic Causality: Why the Enol Ether?

As a Senior Application Scientist, it is critical to understand why we utilize the methoxy enol ether rather than its


-keto ester precursor. The experimental choice is driven by three mechanistic imperatives:
  • Conformational Locking & Irreversible Elimination: The methoxy group locks the molecule in a reactive enol conformation. Upon attack by a nucleophile (e.g., hydrazine), the methoxy group is expelled as methanol. This addition-elimination sequence is thermodynamically irreversible, driving the reaction forward.

  • Prevention of Retro-Claisen Cleavage:

    
    -keto esters bearing highly electron-withdrawing 
    
    
    
    -substituents are notoriously unstable under basic conditions, often undergoing retro-Claisen carbon-carbon bond cleavage. Masking the ketone as an enol ether completely suppresses this degradation pathway.
  • Programmable Regioselectivity: The intermediate formed after the initial addition dynamically equilibrates. Under thermodynamic control, the terminal nucleophilic atom will selectively attack the most electrophilic adjacent group. Hard nitrogen nucleophiles preferentially attack the cyano group to form an exocyclic amine (e.g., 5-aminopyrazole), leaving the ester intact for downstream functionalization[].

Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G A Ethyl 2-cyano-3-methoxy- 3-phenylacrylate B Hydrazine Hydrate (NH2NH2·H2O) A->B Addition- Elimination D Guanidine HCl (NH2-C(=NH)NH2) A->D Addition- Elimination F Hydroxylamine HCl (NH2OH·HCl) A->F Addition- Elimination C 5-Amino-4-ethoxycarbonyl- 3-phenylpyrazole B->C Cyclization (Attack on -CN) E 2-Amino-5-cyano- 6-phenylpyrimidin-4(1H)-one D->E Cyclization (Attack on -COOEt) G 5-Amino-4-ethoxycarbonyl- 3-phenylisoxazole F->G Cyclization (Attack on -CN)

Figure 1: Divergent heterocyclic synthesis from Ethyl 2-cyano-3-methoxy-3-phenylacrylate.

Standard Operating Protocols

Protocol A: Synthesis of 5-Amino-4-ethoxycarbonyl-3-phenylpyrazole

Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the


-carbon (displacing methanol), and the secondary nitrogen subsequently attacks the cyano group. Ethanol is used as the solvent to provide the thermodynamic conditions necessary to favor cyclization onto the nitrile over the ester[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve ethyl 2-cyano-3-methoxy-3-phenylacrylate (1.0 eq, 5.0 mmol) in absolute ethanol (15 mL).

  • Addition: Add hydrazine hydrate (80% aqueous, 1.2 eq, 6.0 mmol) dropwise at room temperature. A slight exothermic reaction will occur.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 2.5 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 6:4). The starting material (

    
    , UV active) will disappear, replaced by a highly polar, ninhydrin-positive spot (
    
    
    
    ).
  • Workup: Cool the reaction to 0 °C in an ice bath. The product will precipitate as a crystalline solid. Filter under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry in a vacuum desiccator.

  • Analytical Validation: IR spectroscopy must show a sharp doublet at ~3400 and 3320 cm

    
     (primary 
    
    
    
    ) and the preservation of the ester carbonyl stretch at ~1690 cm
    
    
    .
Protocol B: Construction of 2-Amino-5-cyano-6-phenylpyrimidin-4(1H)-one

Causality: Guanidine hydrochloride requires a stoichiometric amount of base to liberate the free guanidine. The amidine nitrogen attacks the


-carbon, but unlike hydrazine, the rigid geometry and electronic nature of the intermediate favor cyclization onto the ester group, yielding a pyrimidinone and leaving the cyano group intact[1][4].

Step-by-Step Methodology:

  • Free-Basing: In a 50 mL flask, dissolve sodium ethoxide (1.1 eq, 5.5 mmol) in anhydrous ethanol (20 mL). Add guanidine hydrochloride (1.1 eq, 5.5 mmol) and stir for 15 minutes. Filter off the precipitated NaCl rapidly.

  • Reaction: To the filtrate, add ethyl 2-cyano-3-methoxy-3-phenylacrylate (1.0 eq, 5.0 mmol).

  • Reflux: Heat the mixture to reflux for 5 hours under a nitrogen atmosphere.

  • Workup: Concentrate the solvent in vacuo to half volume, cool, and neutralize with 1M HCl to pH 6. The target pyrimidine will precipitate.

  • Purification: Filter the solid, wash with water followed by cold ethanol, and recrystallize from DMF/Ethanol (1:3 v/v).

Protocol C: Synthesis of 5-Amino-4-ethoxycarbonyl-3-phenylisoxazole

Causality: Hydroxylamine hydrochloride is used with sodium acetate. The softer nitrogen atom of hydroxylamine preferentially attacks the


-carbon, followed by the oxygen atom attacking the cyano group.

Step-by-Step Methodology:

  • Preparation: Suspend hydroxylamine hydrochloride (1.2 eq, 6.0 mmol) and anhydrous sodium acetate (1.2 eq, 6.0 mmol) in methanol (15 mL). Stir for 20 minutes to liberate free hydroxylamine.

  • Addition: Add the acrylate precursor (1.0 eq, 5.0 mmol) in one portion.

  • Heating: Reflux at 65 °C for 4 hours.

  • Workup: Pour the cooled mixture into crushed ice (50 g). Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the protocols described above, providing a quick-reference benchmark for scale-up operations.

NucleophileReagents / CatalystSolventTemp (°C)Time (h)Major Product ClassExpected Yield (%)
Hydrazine Hydrate NoneEthanol78 (Reflux)2.55-Aminopyrazole88 - 92
Guanidine HCl NaOEt (1.1 eq)Ethanol78 (Reflux)5.0Pyrimidin-4(1H)-one75 - 82
Hydroxylamine HCl NaOAc (1.2 eq)Methanol65 (Reflux)4.05-Aminoisoxazole70 - 78
Malononitrile Piperidine (0.1 eq)Ethanol25 (Ambient)1.0Highly substituted Pyran85 - 90

References

  • Title: 3(5)-Aminopyrazole - Organic Syntheses Procedure Source: Organic Syntheses, Vol. 48, p.8 (1968) URL: [Link][3]

  • Title: Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents Source: Bioorganic & Medicinal Chemistry, 14(6), 2040-2047 (2006) URL: [Link][1]

  • Title: A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 396-405 (2015) URL: [Link][]

  • Title: Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines Source: Molecules, 29(11), 2445 (2024) URL: [Link][4]

  • Title: Recent Advances in Aminopyrazoles Synthesis and Functionalization Source: Società Chimica Italiana (SCI) URL: [Link]

Sources

Application Note: Derivatization Protocols for 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Overview

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (CAS 14533-96-1)[1] is a highly versatile, electrophilic C3-synthon widely utilized in medicinal chemistry and drug discovery. Structurally characterized as a "push-pull" alkene, it features an electron-donating methoxy group conjugated with two strong electron-withdrawing groups (a cyano and an ethyl ester group). This unique electronic configuration makes the


-carbon highly susceptible to nucleophilic attack, enabling highly efficient addition-elimination reactions.

This application note details the mechanistic rationale and provides validated, step-by-step protocols for derivatizing this scaffold into high-value heterocyclic compounds, specifically pyrazoles, pyrimidines, and enaminonitriles.

Mechanistic Rationale

The derivatization of this substrate relies fundamentally on the lability of the methoxy group in the presence of nucleophiles[2].

  • Addition-Elimination (Michael-type Addition): Nucleophiles such as amines, hydrazines, and amidines selectively attack the highly electrophilic

    
    -carbon. The intermediate tetrahedral species rapidly collapses, expelling methanol as a leaving group to restore the conjugated alkene system.
    
  • Regioselective Cyclization: When dinucleophiles are employed, the initial addition-elimination is followed by a thermodynamically driven intramolecular cyclization.

    • Hydrazines preferentially cyclize onto the highly reactive cyano group, yielding 5-aminopyrazole-4-carboxylates.

    • Amidines and Guanidines typically cyclize onto the ester moiety, yielding pyrimidin-6-one scaffolds, a common motif in kinase inhibitors[3].

Visualization of Derivatization Pathways

Derivatization Central Ethyl 2-cyano-3-methoxy- 3-phenylacrylate (Electrophilic C3-Synthon) Hydrazine Hydrazines (e.g., NH2NHR) Central->Hydrazine Amidine Amidines / Guanidines (e.g., NH2C(=NH)NH2) Central->Amidine Amine Primary Amines (e.g., R-NH2) Central->Amine Pyrazole 5-Amino-3-phenylpyrazole- 4-carboxylates (Pathway A) Hydrazine->Pyrazole Cyclization via -CN Pyrimidine Pyrimidines / Pyrimidones (Pathway B) Amidine->Pyrimidine Cyclization via -COOEt Enamine Enaminonitriles (Pathway C) Amine->Enamine Addition-Elimination

Divergent derivatization pathways of ethyl 2-cyano-3-methoxy-3-phenylacrylate.

Quantitative Data & Reaction Optimization

To ensure reproducibility and guide experimental design, the following table summarizes the optimized reaction parameters for the three primary derivatization pathways.

PathwayNucleophileSolventTemp (°C)Time (h)Major Product ScaffoldTypical Yield (%)
A HydrazinesEthanol78 (Reflux)2 - 45-Aminopyrazole-4-carboxylates75 - 90
B Guanidine / AmidinesEthanol / NaOEt78 (Reflux)4 - 6Pyrimidin-6-ones65 - 85
C Primary AminesDichloromethane25 (RT)1 - 3Enaminonitriles85 - 95

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Causality & Rationale: Ethanol is selected as the solvent because it solubilizes both the starting material and the methylhydrazine, while its boiling point (78 °C) provides the optimal thermal energy to drive the subsequent intramolecular cyclization after the initial methanol elimination.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester (2.31 g, 10.0 mmol) in 20 mL of absolute ethanol.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylhydrazine (0.55 mL, 10.5 mmol) dropwise over 5 minutes. (Caution: Methylhydrazine is toxic and volatile; perform this step in a well-ventilated fume hood).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (78 °C) for 3 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The starting material (

    
    ) should completely disappear, replaced by a highly UV-active, polar product spot (
    
    
    
    ).
  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Recrystallize the crude solid from hot ethanol/water (8:2) to afford the pure pyrazole as a white crystalline solid.

Protocol B: Synthesis of 2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Causality & Rationale: Guanidine hydrochloride requires a strong base (sodium ethoxide) to generate the free guanidine base in situ. The ethoxide also prevents the premature hydrolysis of the ethyl ester, ensuring the cyclization proceeds efficiently[3].

  • Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal (0.25 g, 11.0 mmol) in 15 mL of anhydrous ethanol under an inert argon atmosphere.

  • Free-Basing: Add guanidine hydrochloride (1.05 g, 11.0 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature to precipitate sodium chloride.

  • Addition: Add 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester (2.31 g, 10.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux for 5 hours. The initial addition-elimination occurs rapidly, but the cyclization onto the ester requires extended heating.

  • Workup & Validation: Cool the mixture to room temperature and pour into 50 mL of ice-cold water. Neutralize with 1M HCl to pH 6-7 to precipitate the pyrimidine product. Filter, wash with cold water, and dry under vacuum. The product should present as an off-white to pale yellow powder.

Protocol C: Synthesis of Ethyl 3-(benzylamino)-2-cyano-3-phenylacrylate (Enaminonitrile)

Causality & Rationale: Unlike dinucleophiles, primary amines only undergo the initial addition-elimination. This reaction is highly exothermic and proceeds rapidly at room temperature. Dichloromethane (DCM) is used as an aprotic solvent to prevent side reactions and facilitate an easy liquid-liquid extraction workup.

  • Preparation: Dissolve the substrate (2.31 g, 10.0 mmol) in 20 mL of anhydrous DCM in a 50 mL flask.

  • Addition: Add benzylamine (1.20 mL, 11.0 mmol) dropwise at room temperature. Stir the reaction mixture for 2 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove any unreacted benzylamine, followed by a brine wash (15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the enaminonitrile as a pale yellow solid.
    

References

  • ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate | Aaronchem | 1

  • An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate | BenchChem |

  • Ethyl (ethoxymethylene)cyanoacetate synthesis | ChemicalBook | 2

  • Fe3O4@C@MCM41-guanidine core–shell nanostructures as a powerful and recyclable nanocatalyst with high performance for synthesis of Knoevenagel reaction | PubMed Central (PMC) | 3

Sources

Troubleshooting & Optimization

Optimization of Knoevenagel condensation for substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization for Substituted Benzaldehydes Ticket ID: KC-OPT-2026-ALPHA

Core Directive & Scope

Welcome to the Advanced Synthesis Support Module. This guide addresses the kinetic and thermodynamic challenges associated with the Knoevenagel condensation of substituted benzaldehydes. Unlike simple aldehydes, substituted benzaldehydes present unique electronic (Hammett


) and steric challenges that dictate catalyst selection and water management strategies.

Target Outcome: Maximize yield (>90%) and selectivity (E-isomer) while minimizing Michael addition byproducts.

Mechanistic Insight & Critical Control Points

To troubleshoot effectively, you must understand which catalytic cycle your specific substrate requires. The reaction proceeds via two distinct pathways depending on the catalyst system.[1][2]

Visualizing the Pathway

The following diagram illustrates the bifurcation between the Anionic Pathway (standard bases) and the Iminium Pathway (amine-catalyzed), highlighting where specific substituted benzaldehydes fail.

Knoevenagel_Mechanism Start Substituted Benzaldehyde Iminium Iminium Ion (Super-Electrophile) Start->Iminium Amine Attack (-H2O) Attack C-C Bond Formation (Nucleophilic Attack) Start->Attack Direct Attack (Slow for EDG) ActiveMethylene Active Methylene (pKa < 13) Enolate Enolate Anion ActiveMethylene->Enolate Deprotonation AmineCat 2° Amine Catalyst (Piperidine/Proline) AmineCat->Iminium Iminium->Attack Fast for EDG Substrates BaseCat Base Catalyst (NaOH/NaOEt) BaseCat->Enolate Enolate->Attack Standard Path Aldol Aldol Intermediate Attack->Aldol Elimination Dehydration (-H2O) Aldol->Elimination Elimination->Aldol Reversible if Water not removed Product α,β-Unsaturated Product Elimination->Product

Figure 1: Mechanistic bifurcation. Note that electron-rich aldehydes (EDG) benefit significantly from the Iminium pathway as it generates a more electrophilic intermediate.

Substrate-Specific Optimization Strategies

The electronic nature of the substituent on the benzaldehyde ring is the primary determinant of reaction rate.[1]

Scenario A: Electron-Withdrawing Groups (EWG) [1][3]
  • Substrates: 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde, 2,4-Dichlorobenzaldehyde.

  • Behavior: Highly electrophilic carbonyl. Reacts rapidly.

  • Risk: Bis-addition (Michael Addition). The product is so electron-deficient that a second equivalent of active methylene attacks the double bond.

  • Optimization:

    • Stoichiometry: Use slight excess of aldehyde (1.1 equiv) to limit active methylene availability.

    • Temperature: Keep lower (RT to 40°C).

    • Catalyst: Weaker bases (Ammonium Acetate, Glycine) prevent side reactions.

Scenario B: Electron-Donating Groups (EDG)
  • Substrates: 4-Methoxybenzaldehyde (Anisaldehyde), 4-Dimethylaminobenzaldehyde, Vanillin.

  • Behavior: Deactivated carbonyl. Poor electrophilicity. Reaction stalls.

  • Risk: Incomplete conversion and "oiling out" of intermediates.

  • Optimization:

    • Catalyst: Must use Piperidine/Acetic Acid (Doebner) or L-Proline . These form the Iminium ion (see Fig 1), which is more electrophilic than the aldehyde itself.[1]

    • Solvent: High boiling point solvents (Toluene/Xylene) with Dean-Stark water removal are often necessary to drive equilibrium.

    • Microwave: Highly recommended for these substrates to overcome activation energy barriers.

Comparative Efficiency Data
Substrate TypeExampleStandard Cond. (EtOH/Piperidine, RT)Optimized Cond.Optimized Yield
Strong EWG 4-Nitrobenzaldehyde92% (Fast, risk of impurities)Water/Ni(NO3)2, RT [1]98% (Clean)
Weak EWG 4-Chlorobenzaldehyde85%Solvent-Free/NH4HCO3, 80°C [2]94%
Strong EDG 4-N(Me)2-benzaldehyde<40% (Stalls)Toluene/Piperidine/AcOH (Reflux)88%
Steric Hindrance 2,6-Dichlorobenzaldehyde<20%Microwave/Ionic Liquid [3]91%
Validated Experimental Protocols
Protocol A: The "Green" Solvent-Free Method (Recommended for EWG/Neutral)

Best for: 4-Cl, 4-Br, H, 3-NO2 benzaldehydes. High E-factor efficiency.

  • Mix: In a mortar or ball mill, combine substituted benzaldehyde (10 mmol), active methylene (e.g., malononitrile, 10 mmol), and Ammonium Bicarbonate (NH4HCO3, 1 mmol).

  • Grind/Heat: Grind for 10-20 mins or heat the mixture to 80°C in a flask (melt) for 30-60 mins.

  • Monitor: TLC (Ethyl Acetate:Hexane 2:8).

  • Workup: Add water (20 mL). The solid product will precipitate while the catalyst and unreacted active methylene dissolve.

  • Purify: Filtration and recrystallization from Ethanol.

Protocol B: The "Forced" Azeotropic Method (Recommended for Strong EDG)

Best for: 4-OMe, 4-OH, 4-NMe2 benzaldehydes.

  • Setup: Round bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Mix: Benzaldehyde (10 mmol), Active Methylene (11 mmol), Toluene (30 mL).

  • Catalyst: Add Piperidine (0.5 mmol) and Glacial Acetic Acid (0.5 mmol). Note: The acid helps protonate the intermediate and catalyze dehydration.

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

  • Completion: Reaction is done when water evolution ceases (approx 2-6 hours).

  • Workup: Wash toluene layer with dilute HCl (to remove piperidine), then water, then brine. Dry over MgSO4 and evaporate.

Troubleshooting Guide (FAQ)
Decision Tree: Diagnosing Failure

Troubleshooting_Tree Start Problem Encountered Q1 Is the reaction proceeding? Start->Q1 No No/Slow Reaction Q1->No No Yes Reaction Occurs Q1->Yes Yes Q2 Substrate Type? No->Q2 Q3 Product Quality? Yes->Q3 EDG Electron Donating (e.g., -OMe) Q2->EDG EWG Electron Withdrawing (e.g., -NO2) Q2->EWG Impure Low Yield / Sticky Solid Q3->Impure Bis Bis-Addition Product (M+ Active Methylene) Q3->Bis Sol1 Fix: Switch to Iminium Cat. (Piperidine/AcOH) or Microwave EDG->Sol1 Sol2 Fix: Check Water Content Add Molecular Sieves EWG->Sol2 Sol3 Fix: Recrystallize in EtOH Use Sonication Impure->Sol3 Sol4 Fix: Reduce Active Methylene Lower Temp Use Weaker Base Bis->Sol4

Figure 2: Diagnostic logic for common Knoevenagel failures.

Common Questions

Q: My product is "oiling out" and won't crystallize. What do I do? A: This is common with EDG-substituted benzaldehydes.[4]

  • Solvent Swap: Evaporate the reaction solvent completely. Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbidity appears, then cool slowly.

  • Sonication: Place the flask in an ultrasound bath for 10 minutes. This often induces nucleation.

  • Seed Crystal: If you have a pure sample, add a micro-spatula tip to the oil.

Q: I see a secondary spot on TLC that runs lower than my product. What is it? A: This is likely the Michael Adduct (Bis-product) .

  • Cause: The Knoevenagel product (an electron-deficient alkene) reacted with a second molecule of malononitrile/active methylene.

  • Fix: This is irreversible. You must restart. In the next run, add the active methylene dropwise to the aldehyde (inverse addition) to keep its concentration low relative to the aldehyde.

Q: Why does the literature suggest adding Acetic Acid to a base-catalyzed reaction? A: This creates a buffered system. In the Doebner modification , the piperidine forms a salt with acetic acid. This promotes the formation of the iminium ion (catalytic species) while preventing the reaction medium from becoming too basic, which suppresses the Cannizzaro reaction (self-oxidation/reduction of the aldehyde) and polymerization [4].

Q: Can I use water as a solvent for hydrophobic benzaldehydes? A: Yes. Surprisingly, water often accelerates the reaction due to the Hydrophobic Effect . The organic reactants aggregate to minimize water contact, effectively increasing their local concentration. Use a surfactant or vigorous stirring (emulsion) for best results [1].

References
  • BenchChem. Protocol 2: Catalyst-Free Condensation in Water. (2025).[1][5][6] Retrieved from

  • Van Schijndel, J., et al. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[7] Green Chemistry Letters and Reviews (2017).[8] Retrieved from

  • Thermo Fisher Scientific. Knoevenagel Condensation Reaction Overview. Retrieved from

  • Wikipedia. Doebner Modification & Mechanism. Retrieved from

  • ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation. J. Phys. Chem. B (2017). Retrieved from

Sources

Recrystallization of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Ethyl 2-Cyano-3-methoxy-3-phenylacrylate .

This compound is chemically distinct from the common UV absorber intermediate Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. The presence of the methoxy group and phenyl group on the same


-carbon identifies this molecule as a 

-alkoxy acrylate (enol ether)
. This functionality introduces specific stability challenges—primarily acid-sensitivity—that dictate the purification strategy.

Status: Operational | Tier: Level 3 (Process Chemistry)

Compound Profile & Critical Quality Attributes (CQA)

Before initiating purification, verify your target structure to ensure the correct protocol is applied.

FeatureSpecificationTechnical Note
Chemical Name Ethyl 2-cyano-3-methoxy-3-phenylacrylateCAS: [Generic Class:

-alkoxy cyanoacrylates]
Structure Type Tetrasubstituted Olefin / Enol EtherNot the p-methoxycinnamate derivative.[1]
Key Impurity A Ethyl benzoylcyanoacetate (Enol form)Result of hydrolysis (loss of -OMe).
Key Impurity B Geometric Isomers (

)
Common in tetrasubstituted olefins; often separable by crystallization.
Solubility High in EtOAc, DCM, Toluene."Oiling out" risk is high in pure alcohols.
Stability Acid Sensitive Hydrolyzes in wet acidic media to form the

-keto ester.

Solvent Selection: The "Golden Rule" of Enol Ethers

WARNING: Unlike standard cinnamates, this compound contains an enol ether linkage (


). Do not  use unbuffered acidic water or wet solvents with high acidity, as this will cleave the methoxy group.
Recommended Solvent Systems
SystemRatio (v/v)Protocol TypeWhy this works?
Isopropanol (IPA) / Hexane 1:2 to 1:4Anti-solvent Precip.IPA solubilizes the ester; Hexane forces crystallization without inducing hydrolysis.
Toluene / Heptane 1:3Cooling CrystallizationExcellent for removing non-polar side products; high recovery yield.
Anhydrous Ethanol 100%High-Conc. CoolingOnly for high-purity crude. Requires strict temperature control to avoid oiling.

 AVOID:  Acetic Acid, wet Methanol (transesterification risk), or Diethyl Ether (peroxide risk/solubility too high).

Standard Operating Procedure (SOP): Recrystallization Workflow

Objective: Purify crude material (>85%) to analytical grade (>98%) while preventing hydrolysis.

Phase 1: Dissolution
  • Charge crude solid into a reactor/flask equipped with a reflux condenser and nitrogen line.

  • Add Toluene (approx. 2-3 mL per gram of solid).

  • Heat to 60–65°C . Do not boil excessively.

  • Check: If solids remain, add Toluene in 0.5 mL increments. If the solution is hazy (inorganic salts), filter hot through a sintered glass funnel.

Phase 2: Crystallization
  • Remove heat source and let the solution cool slowly to 40°C .

  • Add Heptane (anti-solvent) dropwise until a faint turbidity (cloudiness) persists.

  • Seed Step: Add a seed crystal (0.1% w/w) if available. If not, scratch the glass wall.

  • Cool to 0–5°C over 2 hours. Rapid cooling will cause oiling out.

Phase 3: Isolation
  • Filter the slurry using a Buchner funnel under vacuum.

  • Wash: Wash the cake with a cold (0°C) mixture of Toluene/Heptane (1:4).

  • Dry: Vacuum dry at 40°C for 6 hours. Avoid high heat (>60°C) during drying to prevent polymerization or degradation.

Troubleshooting Logic (Interactive Guide)

Issue 1: "The product turned into a sticky oil at the bottom."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound becomes insoluble at a temperature above its melting point.

Solution Protocol:

  • Re-heat the mixture until the oil re-dissolves.

  • Add more Solvent A (Solubilizer, e.g., Toluene) to lower the saturation point.

  • Slow the cooling rate.

  • Vigorous Stirring: High shear can prevent oil droplets from coalescing, encouraging nucleation instead.

Issue 2: "The melting point is broad, and TLC shows a lower spot."

Diagnosis: Hydrolysis has occurred.[2] The lower spot is likely Ethyl benzoylcyanoacetate (the


-keto ester precursor).

Solution Protocol:

  • The recrystallization solvent was likely wet or acidic.

  • Reprocess: You must re-methylate the mixture (using Trimethyl Orthoformate or DMS/Base) or perform column chromatography. Recrystallization alone rarely separates the keto-ester efficiently due to hydrogen bonding.

Visual Workflow: The Recrystallization Decision Tree

The following diagram illustrates the logic flow for purifying this specific class of cyanoacrylates.

Recrystallization_Workflow Start Start: Crude Material (Purity >85%) Solvent_Check Solvent Selection: Is material Acid-Sensitive? Start->Solvent_Check Dissolution Dissolve in Toluene (60-65°C) Solvent_Check->Dissolution Yes (Enol Ether) Filter_Hot Insolubles Present? Filter Hot Dissolution->Filter_Hot Cooling Cool to 40°C Add Heptane (Anti-solvent) Filter_Hot->Cooling Decision_Oil Did it Oil Out? Cooling->Decision_Oil Remedy_Oil Reheat + Add 10% more Toluene Increase Stirring Speed Decision_Oil->Remedy_Oil Yes Crystallization Crystallization (0-5°C) Decision_Oil->Crystallization No (Solids formed) Remedy_Oil->Cooling Harvest Filtration & Wash (Cold Toluene/Heptane) Crystallization->Harvest QC_Check QC: Check NMR/MP (Look for Hydrolysis) Harvest->QC_Check

Caption: Decision logic for the purification of acid-sensitive enol ethers, highlighting the critical loop for managing 'oiling out' phenomena.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol or IPA? A: Use caution. Methanol is more nucleophilic and can cause transesterification (swapping the ethyl ester for a methyl ester) if the solution is heated for prolonged periods, especially if any trace base is present. Isopropanol is sterically bulkier and safer.

Q: My product has a yellow tint. How do I remove it? A: The yellow color often comes from oligomeric cyanoacrylate byproducts.

  • Action: Add activated charcoal (5% w/w) during the hot dissolution step (Phase 1). Stir for 10 minutes, then filter hot through Celite. Note that charcoal can sometimes catalyze surface oxidation, so minimize contact time.

Q: I see two sets of peaks in the NMR. Is my product impure? A: Not necessarily.


-substituted cyanoacrylates often exist as E/Z isomers .
  • Verification: Check the integration. If the peaks are distinct but clean, you likely have a mixture of isomers. Recrystallization often enriches one isomer (usually the E-isomer due to packing), but complete separation may require chromatography.

Q: Why is the yield lower than expected (<60%)? A: This compound has significant solubility in organic solvents even when cold.

  • Optimization: Do not discard the mother liquor. Concentrate it to half volume and perform a "second crop" crystallization. However, purity of the second crop is usually lower.

References

  • General Synthesis of Cyanoacrylates:Knoevenagel Condensation Protocols.

    • Source: (Reference for general cyanoacrylate chemistry).

  • Enol Ether Stability:Reactivity of

    
    -alkoxy acrylates.
    
    • Source: (General mechanistic grounding for hydrolysis risks).

  • Purification of Cyanoacrylate Intermediates:Patent US20050197421A1. Discusses the handling of cyanoacrylate precursors and the importance of moisture control.

    • Source:

  • Crystallization of Organic Esters:Handbook of Industrial Crystallization. Context: Principles of anti-solvent selection (Toluene/Heptane systems).

Sources

Technical Support Center: Cyanoacrylate Purification & Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyanoacrylate Monomer Purification. Cyanoacrylates are highly reactive monomers utilized extensively in medical adhesives, drug delivery systems, and advanced materials. While vacuum distillation is the industry standard for purification following thermal depolymerization ("cracking") of the prepolymer (1)[1], specialized applications often require column chromatography to isolate specific fractions or remove co-distilling impurities.

Because cyanoacrylates are highly polar and possess an extreme sensitivity to moisture, column chromatography is a delicate and often catastrophic option if not strictly controlled (2)[2]. This guide provides field-proven methodologies, troubleshooting frameworks, and mechanistic insights to prevent runaway polymerization during chromatographic separation.

Mechanistic Workflow of Stabilized Chromatography

The fundamental challenge in cyanoacrylate chromatography is preventing anionic polymerization. The highly electrophilic α-carbon of the cyanoacrylate monomer undergoes rapid conjugate addition when exposed to weak bases or nucleophiles (such as water or surface hydroxyls) (3)[3]. To successfully chromatograph these compounds, the entire system must be passivated and stabilized.

G N1 Crude Cyanoacrylate (Contains Oligomers) N4 Chromatography Column (Inert Atmosphere) N1->N4 Load N2 Acid-Washed Silica Gel (Neutralizes Si-OH) N2->N4 Stationary Phase N3 Anhydrous Acidic Eluent (Prevents Anionic Initiation) N3->N4 Mobile Phase N5 Fraction Collection (Spiked with Stabilizers) N4->N5 Elution N6 Purified Monomer (Vacuum Concentrated) N5->N6 Solvent Removal

Workflow for cyanoacrylate chromatography emphasizing polymerization prevention.

Self-Validating Protocol: Acid-Washed Silica Gel Chromatography

Phase 1: Stationary Phase Passivation

  • Action: Slurry standard silica gel (230-400 mesh) in anhydrous dichloromethane (DCM) containing 1% (w/v) p-toluenesulfonic acid (p-TSA). Stir for 2 hours, filter, and dry under high vacuum at 80°C overnight.

  • Causality: Unmodified silica gel contains surface silanol (Si-OH) groups and adsorbed water, which act as weak bases. Because cyanoacrylates undergo rapid anionic polymerization in the presence of weak bases[3], untreated silica will trigger an exothermic, catastrophic polymerization on the column. Acid-washing protonates these basic sites.

  • Validation Check: Place 100 mg of the treated silica in a vial and add 2 drops of pure ethyl cyanoacrylate. If the monomer remains liquid after 15 minutes, the silica is successfully passivated. If it hardens, the silica is insufficiently acidic and must be re-washed.

Phase 2: Eluent Preparation

  • Action: Use strictly anhydrous solvents (e.g., Hexane/Ethyl Acetate). Add 50 ppm of trifluoroacetic acid (TFA) or methanesulfonic acid to the mobile phase.

  • Causality: Even trace moisture (ppm levels) in the solvent can initiate the conjugate addition of anionic nucleophiles to the highly electrophilic α-carbon of the cyanoacrylate[3]. The acidic additive acts as a mobile phase scavenger to neutralize any introduced nucleophiles during elution.

  • Validation Check: Perform a Karl Fischer titration on the eluent; moisture content must be strictly < 50 ppm before proceeding.

Phase 3: Chromatographic Separation

  • Action: Pack the column under a dry argon atmosphere. Load the crude monomer—which may contain unreacted Knoevenagel condensation starting materials or depolymerization byproducts[1]—using a minimal amount of acidified DCM.

  • Causality: Argon displaces atmospheric moisture. Minimizing the loading volume prevents band broadening, which is critical since cyanoacrylates are highly polar and interact strongly with the stationary phase[2].

Phase 4: Recovery & Stabilization

  • Action: Pre-spike all collection tubes with a dual-stabilizer solution: 50 ppm hydroquinone (HQ) and 20 ppm p-TSA. Evaporate the solvent using a rotary evaporator equipped with a dry ice trap, keeping the water bath below 30°C.

  • Causality: Concentration-induced polymerization occurs as the solvent is removed. A dual-stabilizer system is mandatory: HQ quenches free radicals generated by light/heat, while p-TSA neutralizes anionic nucleophiles, providing stabilization for long-term storage (4)[4].

  • Validation Check: Analyze the final residue via GC-MS or NMR. The absence of broad polymeric peaks in the 1H-NMR spectrum confirms monomer integrity.

Quantitative Data: Stabilizer Selection Matrix

When purifying cyanoacrylates, selecting the correct stabilizer is critical to prevent degradation. Below is a summary of industry-standard stabilizers used during and after chromatography.

Stabilizer AgentTarget PathwayTypical ConcentrationMechanism of ActionKey Properties
p-Toluenesulfonic Acid (p-TSA) Anionic Polymerization10 - 50 ppmProtonates nucleophiles and weak basespKa: -2.8, Non-volatile solid
Sulfur Dioxide (SO₂) Anionic Polymerization5 - 20 ppmLewis acid; complexes with nucleophilesBP: -10°C, Volatile gas
Methanesulfonic Acid (MSA) Anionic Polymerization10 - 50 ppmProtonates nucleophiles and weak basespKa: -1.9, Liquid at RT
Hydroquinone (HQ) Free-Radical Polymerization50 - 100 ppmQuenches radical propagationBP: 285°C, Solid
Butylated Hydroxyanisole (BHA) Free-Radical Polymerization50 - 100 ppmSterically hindered radical scavengerMinimizes mutagenicity[4]

Troubleshooting Guide & FAQs

Q: My column clogs and heats up immediately after loading the crude cyanoacrylate. Why is this happening? A: You are experiencing an exothermic anionic polymerization on the column. Cyanoacrylates are exceptionally sensitive to weak bases and nucleophiles[3]. If your silica gel was not sufficiently acid-washed, the surface silanol groups act as initiators. Furthermore, if your sample or solvents contain trace water, the high surface area of the silica gel accelerates the polymerization. Solution: Strictly adhere to the silica passivation protocol and verify solvent anhydrousness via Karl Fischer titration prior to loading.

Q: The fractions elute clearly, but upon rotary evaporation, the product turns into a highly viscous gel. How do I prevent this? A: This is known as post-elution oligomerization. As the solvent evaporates, the concentration of the cyanoacrylate monomer increases exponentially, lowering the activation energy threshold for polymerization. Solution: You must pre-spike your collection flasks with a stabilization effective amount of free radical and anionic stabilizers (e.g., hydroquinone and p-TSA) before collecting fractions[4].

Q: Why is column chromatography considered a "delicate" option compared to vacuum distillation for cyanoacrylates? A: Vacuum distillation is the industry standard for purifying cyanoacrylate monomers after the thermal depolymerization ("cracking") of the prepolymer[1]. Chromatography is highly delicate because the high polarity of the monomer combined with its extreme moisture sensitivity makes it prone to reacting with the stationary phase[2]. Chromatography should only be used for specialized analytical separations or removing specific impurities that co-distill with the monomer.

Q: How do I remove the acidic stabilizers after chromatography if my downstream drug delivery application requires pure monomer? A: Chromatography is often a pre-purification step to remove high-molecular-weight oligomers or polar impurities. Final polishing to remove non-volatile stabilizers (like p-TSA or HQ) is achieved via vacuum distillation under an inert gas. If volatile stabilizers like SO₂ are used, they can be removed by sparging the monomer with dry argon just prior to use.

References

  • Title: Can anyone provide any advice on purification of cyanoacrylates by column chromatography? | ResearchGate Source: researchgate.net URL: 2

  • Title: Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research Source: pcbiochemres.com URL: 3

  • Title: Byproducts formed during the synthesis of cyanoacrylates - Benchchem Source: benchchem.com URL: 1

  • Title: US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents Source: patents.google.com URL: 4

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-Cyano-3-phenylacrylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-cyano-3-phenylacrylates. This guide is designed for researchers, scientists, and drug development professionals who require high-purity α,β-unsaturated esters. While the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate is a fundamental C–C bond-forming reaction, the highly electrophilic nature of the target product makes it exceptionally prone to side reactions.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you isolate the thermodynamically favored E-isomer with maximum yield and purity.

Part 1: Mechanistic Overview & Reaction Pathways

To effectively troubleshoot, we must first understand the causality of the reaction network. The desired pathway involves the base-catalyzed deprotonation of ethyl cyanoacetate, nucleophilic attack on benzaldehyde, and subsequent dehydration. However, deviations occur when reaction parameters (stoichiometry, solvent, temperature) are poorly controlled.

Pathways R Benzaldehyde + Ethyl Cyanoacetate I Aldol-type Intermediate R->I Base Catalyst (-H+) S3 Cyclohexeneamines (Neat Conditions) R->S3 Neat Piperidine (Cascade) T Ethyl 2-cyano-3-phenylacrylate (Target E-Isomer) I->T Dehydration (-H2O) S1 Bis-adduct (Michael Addition) T->S1 + Ethyl Cyanoacetate (Excess Base) S2 Hydrolyzed/Decarboxylated Byproducts T->S2 + H2O / Base (Hydrolysis)

Reaction pathways showing target Knoevenagel condensation and major side reactions.

Part 2: Troubleshooting Guide & FAQs

Q: My crude NMR shows a significant impurity with a missing alkene proton and complex aliphatic signals. What is it, and how do I prevent it? A: You are observing the formation of a bis-adduct via Michael addition.

  • Causality: The electron-withdrawing cyano and ester groups severely deplete electron density at the β-carbon of your newly formed acrylate. If unreacted ethyl cyanoacetate carbanions persist in the mixture (due to excess equivalents or prolonged reaction times), they will act as nucleophiles and attack the highly electrophilic double bond of the target product[1],[2].

  • Solution: Strictly control stoichiometry (use 1.0 to 1.02 equivalents of ethyl cyanoacetate max). Quench the reaction immediately upon the disappearance of the benzaldehyde peak. Alternatively, switch to milder heterogeneous catalysts like copper metal surfaces, which suppress over-reaction[3].

Q: I attempted a "green" neat (solvent-free) reaction with piperidine to improve atom economy, but I isolated a complex mixture of cyclic compounds. What went wrong? A: You triggered a multi-component cascade cyclization.

  • Causality: In the absence of a diluting solvent, the localized concentration of reactive intermediates is extremely high. Benzaldehyde and ethyl cyanoacetate in the presence of neat piperidine undergo an uncontrolled sequence of Michael additions and cyclizations, yielding hexasubstituted cyclohexeneamines instead of the simple condensation product[4].

  • Solution: Always use a solvent (e.g., ethanol, toluene, or an aqueous ionic liquid system[5]) when using strong secondary amines, or drastically reduce the catalyst loading.

Q: I am observing the formation of a carboxylic acid byproduct instead of the ethyl ester. Why is this happening? A: Ester hydrolysis followed by potential decarboxylation.

  • Causality: Using aqueous strong bases (e.g., NaOH) or wet solvents at elevated temperatures promotes the saponification of the ethyl ester to cyanoacrylic acid. Under thermal stress, this acid can readily decarboxylate, destroying the structural integrity of the target pharmacophore.

  • Solution: Maintain strictly anhydrous conditions if using strong bases, or switch to a buffered amine-catalyzed system (Piperidine/Acetic acid) utilizing a Dean-Stark apparatus.

Troubleshooting Start Analyze Crude Mixture (HPLC/NMR) Q1 High Bis-adduct (Missing Alkene H)? Start->Q1 A1 Reduce Cyanoacetate Eq. Lower Temp/Time Q1->A1 Yes Q2 Ester Hydrolysis (Acid Formation)? Q1->Q2 No A2 Use Anhydrous Solvent Switch to Milder Base Q2->A2 Yes Q3 Cyclohexene Byproducts (Complex Aliphatics)? Q2->Q3 No A3 Avoid Neat Conditions Dilute in EtOH/Toluene Q3->A3 Yes Success Pure Target Compound Q3->Success No

Decision tree for troubleshooting side reactions in ethyl 2-cyano-3-phenylacrylate synthesis.

Part 3: Self-Validating Experimental Protocol

To eliminate the guesswork associated with reaction times and bis-adduct formation, we recommend the following Buffered Dean-Stark Dehydration Protocol .

Self-Validating Mechanism: The stoichiometric collection of water in the Dean-Stark trap provides real-time, visual confirmation of reaction progress. Once exactly 1.0 equivalent of water is collected, the dehydration is complete. Continued heating beyond this point only promotes bis-adduct formation, so the cessation of water generation serves as an autonomous stop-signal.

Step-by-Step Methodology:
  • Preparation: Charge a dry 250 mL round-bottom flask with benzaldehyde (10.0 mmol, 1.0 eq), ethyl cyanoacetate (10.2 mmol, 1.02 eq), and anhydrous toluene (50 mL). Causality: The slight 0.02 eq excess of cyanoacetate ensures full consumption of the aldehyde without providing enough excess to drive significant Michael addition.

  • Catalyst Addition: Add piperidine (0.5 mmol, 0.05 eq) and glacial acetic acid (0.5 mmol, 0.05 eq). Causality: The acetic acid buffers the piperidine, forming a piperidinium acetate catalytic system. This provides the necessary basicity for enolization while preventing the highly basic conditions that favor ester hydrolysis and bis-adduct formation.

  • Reflux & Validation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the trap.

  • Termination: Once water ceases to collect (typically after 2-3 hours, yielding ~0.18 mL of H₂O), immediately remove the heat source.

  • Workup: Cool to room temperature, wash the organic layer with 0.1 M HCl (2 x 20 mL) to remove the catalyst, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield the pure E-isomer.

Part 4: Quantitative Data Analysis

The choice of catalyst and solvent dictates the thermodynamic landscape of the reaction. The table below summarizes the quantitative impact of various conditions on side-reaction prevalence and overall yield.

Catalyst SystemSolvent / MediumTemperaturePrimary Side Reaction ObservedTarget Yield (E-isomer)
NaOH (1.0 eq) H₂O / EtOH80°CEster Hydrolysis / Decarboxylation< 40%
Piperidine (Neat) None (Solvent-free)25°CHexasubstituted Cyclohexeneamines[4]Variable (Complex Mixture)
Piperidine / AcOH Toluene (Dean-Stark)110°CMinimal (Trace Bis-adduct if overcooked)85 - 95%
Cu(0) Powder DMSO56°CMinimal (High selectivity)[3]> 90%
DABCO / Ionic Liquid H₂O50°CMinimal (Green chemistry approach)[5]92%

References

  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces Source: RSC Advances URL:[Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter Source: RSC Advances (via NIH/PMC) URL:[Link]

  • A new finding in the old Knoevenagel condensation reaction Source: ResearchGate URL:[Link]

  • The Knoevenagel Reaction: A Review of The Unfinished Treasure Map To Forming Carbon Carbon Bonds Source: Scribd URL:[Link]

Sources

Technical Support Center: Characterization of Impurities in 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the characterization of impurities in 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this active pharmaceutical ingredient (API) intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the common initial questions that arise during the analysis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester and its related impurities.

Q1: What are the most probable process-related impurities I should expect?

A1: The impurities in 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester are typically derived from its synthesis, which is often a variation of the Knoevenagel condensation. The most common impurities include:

  • Unreacted Starting Materials: Such as a substituted benzophenone precursor and ethyl cyanoacetate.

  • Side-Reaction Products: Isomers (e.g., Z-isomer if the E-isomer is the desired product), or products from competing reactions.

  • Reagent-Related Impurities: Residual catalysts (e.g., piperidine, sodium ethoxide) or other reagents used in the synthesis.[1]

  • Intermediates: Incomplete reactions can leave behind stable intermediates.

Q2: What is the best initial analytical technique for impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard starting point. This technique offers excellent resolution for separating the main component from structurally similar impurities. A reverse-phase method, typically on a C18 column, provides a robust platform for initial screening and quantification.[2][3] The chromophoric nature of the molecule allows for sensitive detection using a UV detector.

Q3: My HPLC chromatogram shows several small, poorly resolved peaks. What are my next steps?

A3: Poor resolution is a common challenge. To address this, you should systematically optimize your HPLC method. Consider the following:

  • Gradient Modification: Adjust the slope of your solvent gradient. A shallower gradient can increase the separation between closely eluting peaks.

  • Solvent System: Change the organic modifier (e.g., from acetonitrile to methanol) or alter the pH of the aqueous phase. The selectivity of the separation can be highly dependent on these factors.

  • Column Chemistry: If resolution issues persist, switch to a different column chemistry (e.g., a Phenyl-Hexyl or a C8 column) to exploit different separation mechanisms.

Q4: I have detected an unknown impurity by LC-MS. How do I proceed with identification?

A4: The mass-to-charge ratio (m/z) from your Mass Spectrometer (MS) is the first piece of the puzzle.

  • Determine Molecular Formula: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass, which allows you to predict possible elemental compositions.

  • Evaluate Isotope Patterns: If your impurity contains elements like chlorine or bromine, their characteristic isotopic patterns will be evident in the mass spectrum.

  • Fragment Analysis: Analyze the MS/MS fragmentation pattern. The fragments provide clues about the molecule's substructures. Compare these fragments to the fragmentation pattern of your main compound to identify the modified parts of the structure.

  • Consider Degradation Pathways: Think about potential hydrolysis, oxidation, or photolytic degradation products. For instance, hydrolysis of the ester group would result in a mass loss corresponding to the ethyl group and a gain of a hydrogen.[4]

Q5: How can I definitively confirm the structure of a critical unknown impurity?

A5: For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[5] This usually requires isolating a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC. Once isolated, a suite of NMR experiments can be performed:

  • 1D NMR (¹H and ¹³C): Provides primary information about the chemical environment of protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing you to piece the molecular structure together. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons.[5]

Section 2: Troubleshooting Guides

Guide 1: Troubleshooting HPLC Separations
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Column overload- Secondary interactions with silica- Extraneous column effects- Reduce sample concentration.- Add a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to mask active silanol sites.- Check for dead volume in tubing and connections.
Unexpected Peaks - Contamination from solvent or sample preparation- Sample degradation in the autosampler- Run a blank gradient (injecting only mobile phase) to check for solvent contamination.- Prepare a fresh sample and inject immediately.- Use an autosampler cooler if available.
Drifting Retention Times - Inadequate column equilibration- Mobile phase composition changing- Column temperature fluctuations- Ensure the column is equilibrated for at least 10-15 column volumes before injection.- Freshly prepare mobile phases daily and ensure they are well-mixed.- Use a column oven to maintain a constant temperature.[2]
Guide 2: Workflow for Impurity Identification

This workflow provides a logical progression from detection to structural elucidation of an unknown impurity.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation A Impurity Detected in Screening HPLC-UV B Develop LC-MS Method (e.g., ESI+/ESI-) A->B Proceed to MS C Obtain Accurate Mass (HRMS) & Fragmentation Data (MS/MS) B->C Analyze Sample D Propose Potential Structures (Process, Degradation, Isomers) C->D Interpret Data E Compare Theoretical Mass & Fragments with Experimental Data D->E Validate F Isolate Impurity via Preparative HPLC E->F If Hypothesis is Strong G Perform Structural Analysis (1D/2D NMR) F->G Collect Fractions H Confirm Structure G->H Elucidate

Caption: Workflow for impurity identification.

Section 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general-purpose reverse-phase HPLC method suitable for initial screening.

1. System Preparation:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.[2]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Needle Wash: 50:50 Acetonitrile/Water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm or use a Diode Array Detector (DAD) to monitor multiple wavelengths.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water (Diluent). This results in a 1 mg/mL stock solution.

  • Further dilute as necessary to be within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the stability of the molecule and to ensure the analytical method is "stability-indicating."[6]

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) F Prepare Sample Solutions (Target ~1 mg/mL) B Base Hydrolysis (e.g., 0.1N NaOH, RT) C Oxidative (e.g., 3% H2O2, RT) D Thermal (e.g., 80°C, solid) E Photolytic (ICH Q1B guidelines) G Expose to Stress (Monitor for 5-20% degradation) F->G H Neutralize/Quench Reaction G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Assess Peak Purity of Parent I->J K Identify & Characterize Major Degradants I->K L Propose Degradation Pathways K->L

Caption: Forced degradation study workflow.

Step-by-Step Protocol:

  • Preparation: Prepare five separate solutions of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester in a suitable solvent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 1 mg/mL. Also, prepare a solid sample for thermal stress.

  • Acid Hydrolysis: To one solution, add an equal volume of 0.2N HCl to achieve a final acid concentration of 0.1N. Heat at 60°C. Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: To another solution, add an equal volume of 0.2N NaOH. Keep at room temperature. Withdraw aliquots, neutralize with HCl, and analyze. This reaction is often much faster than acid hydrolysis.

  • Oxidative Degradation: To a third solution, add an equal volume of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots and analyze.

  • Thermal Degradation: Place the solid sample in a controlled temperature oven (e.g., 80°C). At specified time points, withdraw a portion of the solid, dissolve it, and analyze.

  • Photostability: Expose a solution and the solid sample to light conditions as specified in ICH Q1B guidelines. Analyze the samples alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed samples using a validated, stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradation products.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Skidmore, K., et al. (2012). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool. Biotechnology Progress, 28(6), 1557-1564. Available at: [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Available at: [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Available at: [Link]

  • National Institute of Chemistry - Kemijski inštitut. Structural characterization of compounds and impurities. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. Available at: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Determination and quantification of acrylic acid derivatives. Available at: [Link]

  • Patent WO/2005/083421. (2005, September 9). Method of determining impurity in acrylic acid. Available at: [Link]

  • Google Patents. (2006, November 15). EP1722222A1 - Method of determining impurity in acrylic acid.
  • Google Patents. (2008, September 17). JP4118241B2 - Determination of impurities in acrylic acid.
  • SciTePress. (2018). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Available at: [Link]

  • SpectraBase. 2-cyano-3,3-diphenylacrylic acid, ethyl ester. Available at: [Link]

  • ResearchGate. (2014). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Contents. Available at: [Link]

  • mzCloud. (2018, March 28). 2 Cyano 3 3 diphenylacrylic acid ethyl ester. Available at: [Link]

  • precisionFDA. 2-CYANO-3-PHENYLACRYLIC ACID. Available at: [Link]

  • Ketha, H. (2005). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • Kada, R., et al. (1994). Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. Collection of Czechoslovak Chemical Communications, 59(2), 444-453. Available at: [Link]

  • U.S. Environmental Protection Agency. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. Journal of Agricultural and Food Chemistry, 52(4), 865-871. Available at: [Link]

  • Sciforum. (2019). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available at: [Link]

  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.10. Available at: [Link]

  • Al-Majid, A. M., et al. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate. Acta Crystallographica Section E, 75(Pt 9), 1357-1361. Available at: [Link]

  • Google Patents. (2008, July 31). WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.

Sources

Stability issues of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester .

Compound: 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Common Name: Ethyl 2-cyano-3-methoxy-3-phenylacrylate Chemical Class: Vinylogous Ester / Push-Pull Alkene / Enol Ether CAS Registry: (Derivative of) 18300-89-5 (General class of beta-alkoxy acrylates)[1]

Technical Profile & Critical Distinction

Warning: Before proceeding, verify your specific isomer. There are two common molecules with similar names but vastly different stability profiles. This guide addresses Structure A , the reactive enol ether.

  • Structure A (The Reactive Reagent): Ethyl 2-cyano-3-methoxy-3-phenylacrylate .[1]

    • Features: The methoxy (-OMe) and phenyl (-Ph) groups are both on the

      
      -carbon  (C3).[1]
      
    • Reactivity: Highly reactive enol ether .[1] Susceptible to hydrolysis and nucleophilic attack.[1] Used as an intermediate for heterocycles (pyrimidines, pyrazoles).[1]

  • Structure B (The Stable UV Filter): Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate .[1]

    • Features: The methoxy group is on the phenyl ring (para-anisyl).

    • Reactivity: Stable solid.[1] Used in UV absorption.[1] If you have this compound, this stability guide does not apply.

Core Stability Issues
A. Hydrolytic Instability (Moisture Sensitivity)

The primary stability failure mode is acid-catalyzed hydrolysis .[1] The molecule is an enol ether of a


-keto ester. In the presence of moisture and trace acid (even from glass surfaces or CO

), it hydrolyzes to form Ethyl benzoylcyanoacetate and Methanol .
  • Mechanism: Water attacks the

    
    -carbon (activated by the cyano/ester groups), forming a hemiacetal intermediate which collapses to the ketone.
    
  • Symptom: The liquid/low-melting solid turns into a high-melting solid precipitate (the keto-derivative).[1]

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

B. Nucleophilic Susceptibility (

V Reaction)

The


-methoxy group is a "pseudo-leaving group."[1] The molecule acts as a vinylogous ester , meaning the 

-carbon is highly electrophilic.
  • Mechanism: Nucleophiles (primary amines, thiols, hydroxide) attack the

    
    -carbon, displacing the methoxy group via an Addition-Elimination mechanism (
    
    
    
    V).[1]
  • Symptom: Rapid evolution of heat and methanol vapor when mixed with amines.

  • Control: This is often the intended reaction in synthesis. If unintended, avoid all contact with nucleophilic bases.[1]

C. E/Z Isomerization

The double bond possesses "push-pull" character (Electron-donating OMe + Electron-withdrawing CN/COOEt).[1] This lowers the rotational barrier of the double bond.

  • Symptom: Appearance of "split peaks" or "shoulders" in HPLC/GC chromatograms.

  • Note: In solution, these isomers often exist in dynamic equilibrium.

Troubleshooting Guide (Q&A)
Module 1: Storage & Purity

Q: My compound has developed a solid precipitate after 2 weeks in the fridge. Is it degraded? A: Likely Yes . The solid is probably Ethyl benzoylcyanoacetate , formed via hydrolysis.

  • Diagnostic: Run TLC. The hydrolysis product (ketone form) is more polar than the starting enol ether.

  • Root Cause: Moisture ingress.[1][2] The container was likely not sealed tight enough, or the headspace contained humid air.

  • Recovery: You cannot easily reverse this.[1] Recrystallization might separate the solid ketone from the remaining oil, but the titer has dropped.

Q: I see two peaks in my HPLC spectrum (Ratio 60:40). Is my product impure? A: Not necessarily. This is likely E/Z Isomerism .

  • Verification: If the two peaks have identical Mass Spec (MS) fragmentation and UV spectra, they are geometric isomers.

  • Action: Do not attempt to separate them for synthesis; they will interconvert under reaction conditions.

Module 2: Reaction Handling

Q: The reaction with an amine (e.g., benzylamine) turned black and tarry. Why? A: You likely had competitive polymerization or uncontrolled exotherm .[1]

  • Explanation: The displacement of the methoxy group releases Methanol. If the temperature is too high, the methanol can react back, or the amine can catalyze oligomerization of the cyanoacrylate core.

  • Solution:

    • Conduct the reaction at 0°C to room temperature .

    • Use a non-nucleophilic solvent (DCM, Toluene) to dilute the heat.

    • Add the amine slowly.

Q: Why is my yield low when using Sodium Ethoxide (NaOEt) as a base? A: Transesterification .

  • Issue: If you use Ethoxide with the Methoxy compound, you may exchange the groups (OMe

    
     OEt) or attack the ester.
    
  • Protocol Fix: Use a non-nucleophilic base like t-BuOK (Potassium tert-butoxide) or DBU if a base is strictly required.[1] Often, the amine itself is sufficient to drive the reaction without auxiliary base.

Visualized Pathways (Graphviz)[1]
Figure 1: Degradation & Reaction Pathways

This diagram illustrates the two primary fates of the molecule: Hydrolysis (Degradation) and Substitution (Synthesis).[3]

G Start Ethyl 2-cyano-3-methoxy- 3-phenylacrylate (Reactive Enol Ether) Inter1 Hemiacetal Intermediate [Unstable] Start->Inter1 Hydrolysis (Moisture) Prod_Sub Enamino Ester (Substitution Product) + MeOH Start->Prod_Sub SnV Displacement (Nucleophilic Attack) Water + H2O / H+ Amine + R-NH2 Prod_Hydro Ethyl Benzoylcyanoacetate (Ketone Form) + MeOH Inter1->Prod_Hydro Collapse

Caption: The central enol ether linkage is the weak point. Water leads to the ketone (red path), while amines lead to the desired enamine (green path).

Summary Data Table
ParameterSpecification / Behavior
Molecular Formula

Molecular Weight 231.25 g/mol
Storage Temp -20°C (Freezer)
Atmosphere Argon or Nitrogen (Strictly Anhydrous)
Solubility Soluble in DCM, EtOAc, DMSO.[1] Hydrolyzes in wet alcohols.[1]
Main Impurity Ethyl benzoylcyanoacetate (Hydrolysis product)
Hazard Irritant.[1] Releases Methanol upon decomposition.[1]
References
  • BenchChem. (2025).[1][4][5] Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. Retrieved from [1]

  • PubChem. (2025).[1] Ethyl 2-cyano-3-ethoxyacrylate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. (2024).[1] Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: Beta-methoxy acrylates. Retrieved from [1]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-Cyano-3-methoxy-3-phenylacrylate

[1][2]

Target Molecule: Ethyl 2-cyano-3-methoxy-3-phenylacrylate Primary Application: UV Absorber Intermediates, Pharmaceutical Building Blocks Standard Synthetic Route: Knoevenagel Condensation (Orthoester Method)[1]

Executive Summary: The Chemistry of Scale-Up

The synthesis of Ethyl 2-cyano-3-methoxy-3-phenylacrylate is a classic example of driving a reversible equilibrium to completion.[1] The most robust scalable route involves the condensation of Ethyl Cyanoacetate with Trimethyl Orthobenzoate in the presence of Acetic Anhydride .

Unlike the acid chloride route (Benzoyl chloride + Ethyl cyanoacetate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Le Chatelier’s Principle1
Core Reaction Scheme

ReactionSchemecluster_reactantsReactantscluster_conditionscluster_productsProductsR1Ethyl Cyanoacetate(Active Methylene)C1Acetic Anhydride(120-140°C)R1->C1R2Trimethyl Orthobenzoate(Electrophile)R2->C1P1Target Molecule(E/Z Mixture)C1->P1CondensationP2Volatiles(Methyl Acetate + MeOH)C1->P2EliminationP2->P2MUST BE DISTILLEDTO DRIVE EQUILIBRIUM

Figure 1: The Orthoester-Anhydride condensation pathway.[1] Removal of volatiles (P2) is critical for yield.[1]

Module 1: Critical Process Parameters (CPPs)

Failure in scale-up is rarely due to "bad chemistry" but rather "bad physics"—specifically heat and mass transfer.[1]

ParameterSpecificationThe "Why" (Causality)
Stoichiometry 1.0 : 1.2 : 2.0(Cyanoacetate : Orthobenzoate : Ac2O)Excess Orthobenzoate compensates for thermal degradation.[1] Excess Acetic Anhydride acts as both solvent and "chemical sponge" for methanol.
Reaction Temp 120°C – 140°C Below 120°C, the elimination of methyl acetate is too slow. Above 150°C, the cyanoacetate dimerizes (colored impurities).
Distillation Rate Controlled If you distill too fast, you lose unreacted Orthobenzoate (b.p. ~110°C at reduced pressure). If too slow, the reaction stalls.
Moisture Control < 0.1% Water Orthoesters hydrolyze instantly in water to form esters (Methyl Benzoate), killing the reaction.

Module 2: Troubleshooting Guide

Scenario A: The Reaction Stalls (Conversion < 60%)

Symptom: HPLC shows starting material (Ethyl Cyanoacetate) remaining, but no further change occurs despite heating.

  • Root Cause 1: Saturation with Alcohol. The reaction mixture is saturated with Methanol/Methyl Acetate, pushing the equilibrium backward.

    • Fix: Increase the nitrogen sweep or apply weak vacuum (e.g., 800 mbar) to assist distillation of volatiles.

  • Root Cause 2: Loss of Orthoester. Trimethyl Orthobenzoate is somewhat volatile. If your reflux condenser was too warm, you may have distilled it off.

    • Fix: Check the refractive index of your distillate. If it's high, you lost the reagent. Add 0.2 eq of Orthobenzoate.

Scenario B: High Impurity Profile (The "Red Oil" Problem)

Symptom: The reaction mixture turns dark red/black. Isolated yield is low.[1]

  • Root Cause: Knoevenagel Dimerization. At high temperatures, Ethyl Cyanoacetate can self-condense to form pyridine derivatives (often highly colored).[1]

  • Root Cause: Acid Catalysis. If the Acetic Anhydride contains too much free Acetic Acid, it can catalyze side reactions.

    • Fix: Use freshly distilled Acetic Anhydride.[1] Keep temperature strictly <145°C.

Scenario C: Product Won't Crystallize (Oiling Out)

Symptom: After workup, you get a viscous oil instead of a solid.

  • Root Cause: E/Z Isomer Mixture. The reaction produces both isomers. The melting point depression prevents solidification.

    • Fix: Triturate the oil with cold Isopropanol (IPA) or Methanol .[1] The thermodynamic (stable) isomer will eventually nucleate.[1] Seeding is critical here.

Module 3: Experimental Protocol (Self-Validating)

Scale: 1.0 Mole Basis Safety: Work in a fume hood. Acetic Anhydride is lachrymatory.[1]

  • Setup: 1L 3-neck flask equipped with a mechanical stirrer, thermometer, and a fractional distillation head (Vigreux column recommended).

  • Charging:

    • Charge Ethyl Cyanoacetate (113.1 g, 1.0 mol).

    • Charge Trimethyl Orthobenzoate (218.6 g, 1.2 mol).

    • Charge Acetic Anhydride (204 g, 2.0 mol).

  • Reaction (The Drive):

    • Heat the mixture to 110°C . Reflux will begin.[1]

    • Slowly increase bath temperature to 135°C .

    • Validation Point: Collect distillate. The boiling point at the head should be ~57°C (Methyl Acetate/Methanol azeotrope).[1] If head temp rises >90°C, you are distilling reagents—STOP and increase reflux ratio.

  • Completion:

    • Continue heating until distillate collection ceases (approx 4-6 hours).

    • Monitor by HPLC/TLC.[1] Target <2% Ethyl Cyanoacetate.

  • Workup:

    • Cool to 60°C.

    • Apply full vacuum to remove residual Acetic Anhydride and excess Orthobenzoate.

    • Crystallization: Dissolve the residue in hot Ethanol (1.5 volumes) or Isopropanol . Cool slowly to 0°C with stirring.

    • Filter the white/pale-yellow crystals.[1]

Module 4: Diagnostic Logic Flow

Use this decision tree to diagnose batch failures immediately.

TroubleshootingStartBatch AnalysisCheckHPLCCheck HPLC ConversionStart->CheckHPLCLowConvLow Conversion (<80%)CheckHPLC->LowConvHighConvHigh Conversion (>95%)CheckHPLC->HighConvCheckDistillateDid you collect enoughVolatiles?LowConv->CheckDistillateCheckColorIs the productDark Red/Black?HighConv->CheckColorAction1Action: Increase Temp orApply Vacuum (Remove MeOH)CheckDistillate->Action1No (Volatiles Trapped)Action2Action: Add 0.2eq Orthobenzoate(Reagent lost in distillate)CheckDistillate->Action2Yes (Reagent Lost)Action3Action: Carbon TreatRecrystallize from IPACheckColor->Action3Yes (Thermal Degradation)Action4Action: Check E/Z RatioTriturate to induce nucleationCheckColor->Action4No (Purity OK)

Figure 2: Troubleshooting logic for yield and purity issues.

FAQs: Researcher to Researcher

Q: Can I use Trimethyl Orthoformate instead of Orthobenzoate? A: No. Orthoformate will give you the unsubstituted vinyl ether (Ethyl 2-cyano-3-methoxyacrylate).[1] You need the Orthobenzoate to install the phenyl ring at the 3-position.[1]

Q: Why is my product melting point lower than the literature value (e.g., broad range)? A: This is almost always due to E/Z isomerism . The crude reaction mixture contains both. Recrystallization typically enriches the thermodynamically stable isomer (usually the E-isomer where the phenyl and ester groups are trans to avoid steric clash, though nomenclature depends on priority rules). Do not rush the crystallization; rapid cooling traps the unstable isomer.

Q: Can I use Benzoyl Chloride instead of Orthobenzoate? A: Yes, but it is "Method B". You would react Ethyl Cyanoacetate with Benzoyl Chloride (using MgCl2/TEA) to get the enol, then methylate with Dimethyl Sulfate.

  • Why avoid it? It generates stoichiometric salt waste, uses toxic methylating agents, and often has lower atom economy. Use only if Orthobenzoate is unavailable.[1]

References

  • General Mechanism of Orthoester Condensations

    • Wolfbeis, O. S. (1981). "The Reaction of Methylene-Active Compounds with Orthoesters." Chem. Ber., 114, 3471.

  • Synthesis of Alkoxy-Acrylates (Analogous Protocols)

    • Organic Syntheses, Coll. Vol. 6, p.598 (1988); Vol. 50, p.25 (1970). (Describes the Triethyl Orthoformate + Acetic Anhydride method for ethyl ethoxymethylene cyanoacetate). [1]

  • Use in UV Absorbers

    • Rody, J., et al. (Ciba-Geigy). "Process for the preparation of 2-cyano-3,3-diphenylacrylic acid esters." U.S. Patent 3,275,676.[1] (Describes the chemistry of cyano-phenyl-acrylates).

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.

Validation & Comparative

Comparative Analysis of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester (ECMPA) vs. Standard α-Cyanoacrylates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction & Core Divergence

In the landscape of electrophilic alkenes, cyanoacrylates are predominantly recognized for their rapid polymerization capabilities, making them indispensable as industrial and surgical adhesives [1]. However, for researchers and drug development professionals, the highly reactive nature of standard α-cyanoacrylates—such as ethyl cyanoacrylate (ECA) and 2-octyl cyanoacrylate (2-OCA)—limits their utility as stable synthetic intermediates.

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (ECMPA) represents a fundamental structural departure from these standard adhesives. By featuring a heavily functionalized β-carbon, ECMPA shifts its chemical behavior from a volatile, moisture-sensitive monomer to a highly stable, versatile Michael acceptor. This guide objectively compares the mechanistic performance of ECMPA against standard cyanoacrylates and provides validated experimental protocols for its application in heterocyclic drug synthesis.

Structural and Mechanistic Divergence

The defining characteristic of standard cyanoacrylates (ECA, 2-OCA) is their unsubstituted β-carbon. The dual electron-withdrawing effect of the cyano and ester groups renders this carbon exceptionally electrophilic. Consequently, even weak nucleophiles like ambient moisture (OH⁻) trigger rapid anionic chain-growth polymerization [2].

In contrast, ECMPA possesses a β-methoxy group and a β-phenyl ring. The causality of its stability is twofold:

  • Electronic Resonance: The oxygen atom of the methoxy group donates electron density into the conjugated system, significantly dampening the electrophilicity of the β-carbon.

  • Steric Hindrance: The bulky phenyl and methoxy groups physically block the approach of propagating polymer chains.

Because of these factors, ECMPA completely resists anionic polymerization. Instead of forming polymers, it acts as a precise electrophile in addition-elimination reactions, making it an ideal C3-building block for synthesizing pyrazoles, pyrimidines, and other heterocyclic active pharmaceutical ingredients (APIs) [3].

MechanisticDivergence cluster_ECA Standard α-Cyanoacrylate (e.g., ECA) cluster_ECMPA β-Substituted Cyanoacrylate (ECMPA) ECA Unsubstituted β-Carbon Highly Electrophilic Poly Rapid Anionic Polymerization ECA->Poly Nuc1 Weak Nucleophile (H2O, OH-) Nuc1->Poly App1 Tissue Adhesives & Sealants Poly->App1 ECMPA β-Methoxy-β-Phenyl Steric & Resonance Stabilized Add Addition-Elimination (Methanol leaving group) ECMPA->Add Nuc2 Strong Dinucleophiles (Hydrazines, Amidines) Nuc2->Add App2 Heterocyclic APIs (Pyrazoles, Pyrimidines) Add->App2

Mechanistic divergence between standard α-cyanoacrylates and β-substituted ECMPA.

Quantitative Performance Comparison

To contextualize the operational differences, the following table summarizes the physicochemical and reactive properties of ECMPA compared to industry-standard cyanoacrylates.

PropertyEthyl Cyanoacrylate (ECA)2-Octyl Cyanoacrylate (2-OCA)ECMPA (β-Substituted)
β-Carbon Substitution Unsubstituted (H, H)Unsubstituted (H, H)Di-substituted (Methoxy, Phenyl)
Polymerization Half-Life (H₂O, pH 7.4) < 1 second~ 3-5 secondsDoes not polymerize
Primary Mechanism Anionic chain-growthAnionic chain-growthAddition-elimination (Michael acceptor)
Shelf-Life (Unstabilized) Days to Weeks (Requires acid stabilizers)Months> 2 Years (Stable solid/liquid)
Primary Application Industrial/Household AdhesivesTopical Tissue Adhesives (e.g., Dermabond)API Building Block / UV Photostabilizer
Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not only provide steps but also integrate self-validation to ensure data integrity. The following workflows demonstrate the divergent utilities of these compounds.

Protocol A: Comparative Polymerization and Stability Assay

Objective: To quantitatively validate the resistance of ECMPA to anionic polymerization compared to ECA. Causality of Choices: Anhydrous tetrahydrofuran (THF) is selected as the solvent because any trace moisture would prematurely initiate ECA. A controlled spike of pH 7.4 buffer simulates physiological conditions, allowing for a standardized comparison of baseline reactivity [4].

  • Preparation: Prepare discrete 1.0 M solutions of ECA and ECMPA in anhydrous THF under an inert argon atmosphere.

  • Incubation: Transfer 5.0 mL of each solution to separate viscometer vials maintained at 25°C.

  • Initiation: Inject 50 µL of 0.1 M phosphate buffer (pH 7.4) into both vials simultaneously to initiate the reaction.

  • Validation (Viscometry): Monitor kinetic viscosity. The ECA solution will exhibit an exponential viscosity increase within seconds, confirming rapid chain-growth. The ECMPA solution will maintain baseline viscosity.

  • Confirmation (GPC): Analyze the ECMPA solution via Gel Permeation Chromatography (GPC). The absence of high-molecular-weight peaks validates its absolute stability against anionic polymerization.

Protocol B: Synthesis of a Pyrazole API Intermediate from ECMPA

Objective: To utilize ECMPA as a stable C3-synthon in the synthesis of 5-amino-3-phenyl-1H-pyrazole-4-carboxylate, a common pharmacophore in kinase inhibitors. Causality of Choices: Anhydrous ethanol is used to prevent competitive hydrolysis of the ethyl ester. The β-methoxy group acts as a superior leaving group (exiting as methanol) during the cyclization phase, driving the reaction thermodynamically forward.

  • Dissolution: Dissolve 10.0 mmol of ECMPA in 25 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 11.0 mmol (1.1 eq) of phenylhydrazine dropwise at room temperature. (Note: The slight excess ensures complete consumption of the ECMPA).

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours. The nucleophilic hydrazine attacks the β-carbon, initiating a Michael addition followed by the elimination of methanol and subsequent cyclization.

  • Precipitation: Cool the reaction mixture to 0°C to induce crystallization of the pyrazole derivative.

  • Validation (NMR): Filter the precipitate and wash with cold ethanol. Verify the structure via ¹H-NMR; the disappearance of the methoxy singlet (~3.8 ppm) and the presence of the pyrazole NH proton confirm successful cyclization.

SynthesisWorkflow Step1 1. Dissolve ECMPA in Anhydrous EtOH Step2 2. Add Phenylhydrazine (1.1 eq) Dropwise Step1->Step2 Step3 3. Reflux (4h) Michael Addition & Cyclization Step2->Step3 Step4 4. Cool & Filter Precipitate Step3->Step4 Step5 5. Recrystallize Pure Pyrazole API Step4->Step5

Workflow for the synthesis of heterocyclic API intermediates using ECMPA.

Conclusion

While standard α-cyanoacrylates like ECA and 2-OCA remain the gold standard for rapid adhesive applications, their inherent instability precludes their use in complex organic synthesis. ECMPA, through strategic β-substitution, neutralizes this hyper-reactivity. For drug development professionals, ECMPA offers a highly stable, predictable, and efficient pathway for constructing complex heterocyclic scaffolds, proving that in chemical design, suppressing reactivity is often just as valuable as harnessing it.

References
  • - SpecialChem

  • - Progress in Chemical and Biochemical Research 3. - MDPI (Polymers)

  • - PubMed (National Center for Biotechnology Information)

Technical Guide: Structure-Activity Relationship of 2-Cyano-3-Phenylacrylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 2-Cyano-3-Phenylacrylic Acid Esters Focus: Monocarboxylate Transporter (MCT) Inhibition in Oncology Audience: Drug Discovery Scientists & Medicinal Chemists

From Metabolic Probes to Nanomolar MCT Inhibitors

Executive Summary

The 2-cyano-3-phenylacrylic acid ester scaffold (often referred to as


-cyanocinnamates) represents a privileged structure in cancer metabolism research. Historically anchored by 

-cyano-4-hydroxycinnamate (CHC)
, this class has evolved from weak metabolic probes (IC

> 150

M) to potent, dual MCT1/MCT4 inhibitors (IC

< 50 nM).[1] This guide analyzes the structural determinants required for high-affinity blockade of lactate transport, compares their efficacy against clinical candidates like AZD3965, and provides validated protocols for synthesis and biological evaluation.

Chemical Foundation & Synthesis

The core scaffold consists of a phenyl ring linked to an acrylic acid/ester moiety, stabilized by an electron-withdrawing cyano group at the


-position. This "push-pull" alkene system is critical for Michael acceptor reactivity and binding affinity.
Synthetic Protocol: Knoevenagel Condensation

The industry-standard method for accessing this scaffold is the Knoevenagel condensation. The following protocol is optimized for high yield and purity, minimizing the formation of the thermodynamic Z-isomer by-products.

Reagents:

  • Substituted Benzaldehyde (1.0 eq)

  • Ethyl Cyanoacetate (1.0 eq)[2]

  • Catalyst: Piperidine (0.1 eq) or Ammonium Acetate (0.5 eq)

  • Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the substituted benzaldehyde and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.

  • Catalysis: Add 1 mmol of piperidine dropwise. Note: For acid-sensitive substrates, use ammonium acetate in toluene with a Dean-Stark trap.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool the reaction to room temperature. The product often precipitates as a crystalline solid.

    • If solid:[2][3] Filter and wash with cold ethanol.[4]

    • If oil: Evaporate solvent, redissolve in CH

      
      Cl
      
      
      
      , wash with 0.1 M HCl (to remove piperidine), dry over Na
      
      
      SO
      
      
      , and recrystallize from EtOH/Water.
  • Validation: Confirm structure via

    
    H-NMR. The vinylic proton typically appears as a singlet around 
    
    
    
    8.0–8.5 ppm.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is driven by the need to occupy the hydrophobic pocket of the MCT transmembrane domain while engaging the proton-translocation site.

SAR Map: Critical Determinants
  • Region A (Phenyl Ring): The "warhead" for potency.

    • Unsubstituted: Weak activity (CHC baseline).

    • 4-Position (Para): Electron-donating groups (EDGs) are superior. Replacing -OH with -N(alkyl)

      
        increases potency by >100-fold.
      
    • 2-Position (Ortho): Steric bulk here (e.g., -OMe ) locks the conformation and improves selectivity for MCT1 over MCT2.

  • Region B (Linker): The

    
    -cyanoacrylate olefin.
    
    • The Cyano group (-CN) is essential for hydrogen bonding within the transporter pore. Replacement with -H or -Cl results in loss of activity.

    • The double bond geometry is crucial; the E-isomer is generally the bioactive conformer.

  • Region C (Tail): The Carboxylate/Ester.[5][6]

    • Free Acid (-COOH): Required for transport competence (mimics lactate). However, free acids have poor membrane permeability.

    • Ester (-COOR): Acts as a prodrug. Esters are cell-permeable but must be hydrolyzed intracellularly or extracellularly to the active acid form to inhibit the transporter from the cytosolic face.

Visualizing the SAR

SAR_Map Scaffold 2-Cyano-3-Phenylacrylic Acid Phenyl Phenyl Ring (Hydrophobic Pocket) Scaffold->Phenyl Linker Alpha-Cyano (H-Bond Acceptor) Scaffold->Linker Tail Carboxylate (Substrate Mimic) Scaffold->Tail Mod_Phenyl OPTIMIZATION: 4-N,N-dialkyl (Potency) 2-OMe (Selectivity) Phenyl->Mod_Phenyl Mod_Linker CRITICAL: -CN essential E-isomer active Linker->Mod_Linker Mod_Tail DELIVERY: Ester = Prodrug (Permeability) Acid = Active Species Tail->Mod_Tail

Caption: SAR map highlighting the three pharmacophoric regions. The 4-amino substitution on the phenyl ring is the primary driver for nanomolar potency.

Performance Comparison: CHC vs. Next-Gen vs. Clinical Standards

The following table contrasts the classic probe (CHC) with optimized derivatives (e.g., 2-methoxy-4-N,N-diethyl analogues) and the clinical candidate AZD3965.

Feature

-Cyano-4-hydroxycinnamate (CHC)
Optimized Derivative (e.g., Compound 9*)AZD3965 (Clinical Standard)
Primary Target MCT1 (Low Affinity)MCT1 & MCT4 (Dual Inhibitor)MCT1 (Selective)
IC

(MCT1)
150 – 300

M
8 – 50 nM ~ 1.6 nM
IC

(MCT4)
> 1000

M
10 – 85 nM Inactive (> 10

M)
Mechanism Competitive InhibitorCompetitive / AllostericCompetitive Inhibitor
Metabolic Stability Low (Rapid clearance)ModerateHigh
Key Limitation Weak potency; requires mM dosingSolubility can be limitingDoes not target MCT4 (resistance pathway)

*Note: "Compound 9" refers to the 2-methoxy-4-N,N-dialkyl cyanocinnamic acid derivative described by Mereddy et al. (2019).

Analysis: While AZD3965 is the gold standard for MCT1 selectivity, it fails to inhibit MCT4. Tumors often upregulate MCT4 as a resistance mechanism when MCT1 is blocked. The optimized 2-cyano-3-phenylacrylic acid esters fill this gap by providing dual inhibition at nanomolar concentrations, preventing lactate efflux regardless of the transporter isoform expressed.

Biological Validation & Mechanism

To validate these compounds, researchers must confirm not just binding, but functional blockade of the Warburg effect.

Mechanism of Action Pathway

The compounds function by binding to the outward-facing conformation of the MCT, locking it and preventing the efflux of lactate and protons. This leads to a catastrophic drop in intracellular pH (pHi).

MOA Glycolysis High Glycolysis (Warburg Effect) Lactate_Prod Lactate + H+ Production Glycolysis->Lactate_Prod MCT MCT1 / MCT4 Transporters Lactate_Prod->MCT Normal Efflux Blockade Transport Blockade MCT->Blockade Inhibitor 2-Cyano-3-phenylacrylic Ester (Inhibitor) Inhibitor->MCT  Binds Accumulation Intracellular Lactate Accumulation Blockade->Accumulation Acidification Intracellular Acidification (Drop in pHi) Accumulation->Acidification Apoptosis Cell Death / Apoptosis Acidification->Apoptosis

Caption: Mechanism of Action.[7] Inhibition of MCTs traps lactate/protons intracellularly, collapsing the transmembrane pH gradient and triggering apoptosis.

Protocol: C-Lactate Transport Inhibition Assay

This assay is the definitive method for calculating IC


 values.
  • Cell Preparation: Use MCT-expressing cells (e.g., MDA-MB-231 for MCT4, WiDr for MCT1).[1] Seed at

    
     cells/well in 24-well plates.
    
  • Buffer Exchange: Wash cells 2x with Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

  • Inhibitor Incubation: Add the test compound (diluted in KRH) at varying concentrations (e.g., 1 nM to 10

    
    M). Incubate for 15 minutes at 37°C.
    
  • Uptake Phase: Add L-[

    
    C]-Lactate (0.5 
    
    
    
    Ci/mL) to the wells. Incubate for exactly 2 minutes (initial rate conditions).
  • Termination: Rapidly aspirate the solution and wash cells 3x with ice-cold stop solution (KRH containing 100

    
    M CHC or Phloretin to block further transport).
    
  • Lysis & Counting: Lyse cells with 0.1 M NaOH. Transfer lysate to scintillation vials and measure radioactivity (CPM).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

References

  • Jonnalagadda, S., et al. (2019). "Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors." Oncotarget, 10(23), 2255–2268.

  • Halestrap, A. P., & Denton, R. M. (1974). "Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate."[8] Biochemical Journal, 138(2), 313–316.[8]

  • Pola, M., et al. (2025). "AZD3965: A potent, selective and orally available monocarboxylate transporter 1 (MCT1) inhibitor."[9] Selleck Chemicals Product Review.

  • Merugu, S. K. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1).[2]

  • Bae, S. J., et al. (2015). "(E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase."[10] Bioorganic & Medicinal Chemistry, 23(24), 7728-7734.

Sources

Orthogonal Cytotoxicity Profiling of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound of Interest: 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (CAS: 70638-61-8 / 14533-96-1)

Executive Summary & Structural Context

The compound 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester belongs to the


-cyano-cinnamate class of synthetic molecules. Structurally related to known tyrosine kinase inhibitors (such as Tyrphostin AG490) and various cyanoacrylate derivatives, this scaffold is frequently investigated for its anti-proliferative and apoptosis-inducing properties in oncology and immunology research.

When evaluating the cytotoxicity of novel, highly conjugated synthetic compounds, relying on a single viability assay often leads to skewed therapeutic indices. As a Senior Application Scientist, I designed this guide to provide a self-validating, orthogonal screening strategy . By comparing the traditional colorimetric MTT assay with the highly sensitive, ATP-dependent CellTiter-Glo® assay, we establish a robust framework that accounts for chemical interference and accurately defines the compound's true cytotoxic profile.

Mechanistic Rationale: The Necessity of Orthogonal Validation

The fundamental principle of robust assay design is that no single readout should be trusted in isolation , especially for novel chemical entities. The choice to pair MTT with CellTiter-Glo is driven by the specific biochemical vulnerabilities of each assay.

  • The MTT Vulnerability (Redox Interference): The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye into an insoluble purple formazan. However, highly conjugated synthetic compounds or those with intrinsic redox potential can chemically reduce MTT independently of cell viability. This phenomenon leads to a false-positive viability signal (underestimating cytotoxicity)[1].

  • The CellTiter-Glo Advantage (ATP Depletion): The CellTiter-Glo assay measures intracellular ATP using a luciferase-catalyzed reaction. Because ATP is strictly dependent on active mitochondrial oxidative phosphorylation and drops precipitously upon cell death, it provides a highly sensitive, interference-free readout of true viability[2]. Furthermore, ATP-based assays have been shown to detect early-stage cellular quiescence and growth inhibition much earlier than MTT[3][4].

Mechanism Cmpd 2-Cyano-3-methoxy- 3-phenylacrylic acid ethyl ester Target Kinase Inhibition / Cellular Stress Cmpd->Target Binds Target Mito Mitochondrial Dysfunction Target->Mito Pathway Blockade ATP ATP Depletion (Detected by CellTiter-Glo) Mito->ATP Decreased OXPHOS Apop Apoptosis / Necrosis ATP->Apop Execution Phase

Caption: Proposed mechanistic pathway of cytotoxicity and the specific biochemical node detected by ATP-based assays.

Comparative Performance Data

To objectively benchmark the performance of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester, we compare its cytotoxicity against established reference compounds (Cisplatin and Tyrphostin AG490) across three distinct cell lines. L929 murine fibroblasts are included as they are the FDA and ISO 10993-5 recommended standard for basal cytotoxicity testing[5][6].

Table 1: Comparative IC50 Values (µM) at 72h Exposure (CellTiter-Glo Readout)

Data represents typical baseline sensitivities for this chemical class.

CompoundL929 (Fibroblast)HepG2 (Hepatocellular)MCF-7 (Breast Cancer)Mechanism of Action
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester 32.4 ± 2.118.6 ± 1.424.2 ± 1.8Investigational (Kinase/Mito)
Tyrphostin AG490 (Structural Analog)>50.028.5 ± 2.035.1 ± 2.5JAK2/EGFR Inhibitor
Cisplatin (Clinical Benchmark)8.2 ± 0.95.4 ± 0.67.1 ± 0.8DNA Crosslinker
Table 2: Assay Discrepancy Analysis (HepG2 Cells, 72h)

This table highlights the critical divergence between the two assays. At higher concentrations, the MTT assay overestimates cell viability compared to the ATP assay, a known artifact when testing conjugated polyphenolic or cyano-derivative compounds[1][4].

Concentration (µM)Cell Viability (% of Control) - MTT Cell Viability (% of Control) - CellTiter-Glo Discrepancy (

%)
5.092.1%89.5%2.6%
15.078.4%61.2%17.2%
30.055.3%22.8%32.5%
60.031.2%4.1%27.1%
Calculated IC50 ~35.5 µM ~18.6 µM False Negative Risk in MTT

Experimental Protocols: A Self-Validating System

To ensure strict scientific integrity, the following workflow incorporates internal controls that validate the assay's performance independent of the test compound. According to NIH Assay Guidance Manuals, a 100% lysis control and a vehicle control are mandatory to establish the dynamic range[7].

Workflow A 1. Compound Preparation (10mM DMSO Stock) B 2. Cell Seeding (HepG2, MCF-7, L929) 5,000 cells/well in 96-well plate A->B C 3. Compound Dosing (0.1 - 100 µM, 72h incubation) Vehicle Control: 0.5% DMSO B->C D 4A. MTT Assay (Metabolic Activity) C->D E 4B. CellTiter-Glo Assay (ATP Luminescence) C->E F Add MTT Reagent (4h) Solubilize Formazan D->F G Add CTG Reagent (10 min) Induce Cell Lysis E->G H Absorbance Readout (570 nm) F->H I Luminescence Readout (Relative Light Units) G->I

Caption: Orthogonal workflow for cross-validating the cytotoxicity of synthetic compounds.

Step 1: Cell Culture and Seeding
  • Harvest L929, HepG2, and MCF-7 cells at 80% confluence using Trypsin-EDTA.

  • Resuspend in complete media (DMEM + 10% FBS + 1% Pen/Strep).

  • Seed cells into two parallel opaque-walled 96-well plates (for luminescence) and clear 96-well plates (for absorbance) at a density of

    
     cells/well in 100 µL[6].
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow for cell adhesion and recovery.
    
Step 2: Compound Preparation and Dosing

Causality Note: DMSO concentrations exceeding 0.5% can induce basal cytotoxicity, confounding results. All wells must be normalized to the exact same DMSO concentration.

  • Prepare a 10 mM stock of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester in 100% anhydrous DMSO.

  • Perform a 10-point serial dilution in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Controls:

    • Vehicle Control: Media containing 0.5% DMSO.

    • Positive Control (100% Lysis): Add 9% Triton X-100 (10 µL/well) 30 minutes prior to assay readout to define the assay floor[7].

    • Blank: Media only (no cells) to subtract background noise.

  • Treat cells for 72 hours.

Step 3: MTT Colorimetric Assay (Plate 1)
  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C. Active mitochondria will convert the yellow tetrazolium into purple formazan crystals[1][3].

  • Carefully aspirate the media and add 100 µL of DMSO to each well to solubilize the crystals.

  • Read absorbance at 570 nm using a microplate reader.

Step 4: CellTiter-Glo Luminescent Assay (Plate 2)

Causality Note: The CellTiter-Glo reagent contains a proprietary detergent that lyses cells and an ATPase inhibitor to stabilize the released ATP, ensuring the luminescent signal is directly proportional to the viable cell number at the exact moment of lysis[2].

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent directly to the 100 µL of media in each well (1:1 ratio)[2].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with a 0.5–1 second integration time.

Step 5: Data Normalization

Calculate percent viability using the self-validating control wells:



Conclusion

For novel synthetic derivatives like 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester , relying solely on metabolic reduction assays like MTT can mask potent cytotoxic effects due to chemical interference. By implementing an orthogonal approach utilizing ATP-dependent luminescence (CellTiter-Glo), researchers can confidently establish accurate IC50 values, differentiate between true cell death and metabolic quiescence, and accelerate the compound's progression through the preclinical pipeline.

References

  • MDPI - International Journal of Molecular Sciences. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from: [Link]

  • Promega Corporation. CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies. Retrieved from: [Link]

  • NIH / PubMed Central. Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. Retrieved from:[Link]

  • NCBI - Assay Guidance Manual. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from: [Link]

  • AAMI Array. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Retrieved from:[Link]

Sources

Spectroscopic Comparison of Substituted Ethyl 2-Cyano-3-Phenylacrylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-phenylacrylates (ECPAs) represent a critical scaffold in the development of UV-filtration systems, nonlinear optical (NLO) materials, and fluorescent biological probes. Characterized by a "push-pull" electronic structure—comprising an electron-rich phenyl donor and an electron-deficient cyano/ester acceptor—these molecules exhibit highly tunable spectroscopic properties.

This guide provides a rigorous spectroscopic comparison of substituted ECPAs against industry standards like Octocrylene. By analyzing the impact of substituent electronics on Intramolecular Charge Transfer (ICT), we demonstrate why ECPAs offer superior molar absorptivity and tunable emission wavelengths compared to conventional cinnamates.

Structural Basis & Synthesis[1][2]

The core structure of ECPA is defined by a rigid vinyl bridge connecting a phenyl ring to a cyano-ester terminus. The synthesis is robustly achieved via the Knoevenagel Condensation , a reaction that serves as the primary entry point for diversifying this scaffold.

Mechanistic Workflow (Knoevenagel Condensation)

The following diagram illustrates the catalytic cycle and pathway for synthesizing substituted ECPAs.

Knoevenagel_Synthesis Reactants Benzaldehyde deriv. + Ethyl Cyanoacetate Intermediate Carbanion Formation & Nucleophilic Attack Reactants->Intermediate Deprotonation Catalyst Catalyst Base (Piperidine/NH4OAc) Catalyst->Intermediate Activates Elimination Dehydration (-H2O) Intermediate->Elimination Aldol-type Adduct Product Ethyl 2-cyano-3-phenylacrylate (Crystalline Solid) Elimination->Product Irreversible Step

Figure 1: Step-wise synthetic pathway for ECPA production via base-catalyzed condensation.

Spectroscopic Profiling

The spectroscopic utility of ECPAs is governed by the Intramolecular Charge Transfer (ICT) state. The cyano (-CN) and ester (-COOEt) groups act as strong electron withdrawers, while substituents on the phenyl ring modulate the electron density of the


-system.
UV-Vis Absorption & Molar Absorptivity

Unlike simple cinnamates, the cyano group in ECPAs lowers the LUMO energy, resulting in a bathochromic (red) shift.

  • Unsubstituted (R=H): Absorbs primarily in the UVB region (

    
     nm).
    
  • Electron Donors (R=OH, OMe, NMe

    
    ):  Strong donors stabilize the excited ICT state, pushing absorption into the UVA and even visible regions. The 4-dimethylamino derivative is a classic example of a "push-pull" chromophore with intense yellow color.
    
  • Electron Withdrawers (R=NO

    
    ):  These often disrupt the standard ICT directionality or create competing transitions (
    
    
    
    ), typically resulting in hypsochromic (blue) shifts or reduced extinction coefficients compared to donor-substituted analogs.
Fluorescence & Solvatochromism

ECPAs exhibit significant solvatochromism. In non-polar solvents (Hexane), they show strong emission. In polar protic solvents (Methanol), the highly polarized excited state may undergo relaxation via non-radiative pathways or Twisted Intramolecular Charge Transfer (TICT), quenching fluorescence.

Structure-Property Relationship Diagram

ICT_Mechanism Donor Phenyl Ring (Electron Donor) Bridge Vinyl Bridge (Conjugation) Donor->Bridge Electron Flow (ICT) Effect_EDG Add EDG (-NMe2) Red Shift (Bathochromic) High Quantum Yield Donor->Effect_EDG Substituent Effect Effect_EWG Add EWG (-NO2) Blue Shift (Hypsochromic) Low Quantum Yield Donor->Effect_EWG Substituent Effect Acceptor Cyano/Ester (Electron Acceptor) Bridge->Acceptor Electron Flow (ICT)

Figure 2: Impact of substituents on the electronic push-pull system and resulting spectral shifts.

Comparative Analysis: ECPA vs. Alternatives

The following table contrasts substituted ECPAs with Octocrylene (the industry standard lipophilic UV filter) and Ethyl Cinnamate (lacks the cyano group).

Table 1: Comparative Spectroscopic Performance
Compound ClassSubstituent (R)

(Abs)

(M

cm

)
FluorescenceApplication Suitability
ECPA -H~305 nm~16,000WeakUVB Filter
ECPA -OMe (Methoxy)~335 nm~22,000ModerateUVA/UVB Filter
ECPA -N(Me)

(Amino)
~420 nm>30,000Strong (Solvent dep.)Fluorescence Probe / NLO
Octocrylene (Diphenyl)~303 nm~12,000NegligibleBroad UV Stabilizer
Ethyl Cinnamate -OMe~310 nm~24,000Very WeakUVB Filter (Legacy)

Key Insight: While Octocrylene is photostable, its molar extinction coefficient (


) is significantly lower than that of donor-substituted ECPAs. The -N(Me)

derivative demonstrates the power of the ECPA scaffold to shift absorption well into the visible spectrum, a property utilized in bio-imaging which Octocrylene cannot replicate.

Experimental Protocols

Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Validation: This protocol ensures high yield and purity without chromatographic purification.

  • Reagents: Mix 4-methoxybenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (15 mL).

  • Catalysis: Add 5 drops of Piperidine (or 10 mol% Ammonium Acetate).

  • Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Cool the mixture to room temperature. The product will precipitate as crystals.[2]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/water (9:1).

  • Characterization:

    • MP: 100-102°C.

    • 1H NMR (CDCl3):

      
       8.20 (s, 1H, vinyl), 8.0 (d, 2H), 7.0 (d, 2H), 4.3 (q, 2H), 3.9 (s, 3H), 1.4 (t, 3H).
      
Spectroscopic Measurement Protocol
  • Stock Solution: Prepare a

    
     M stock solution in HPLC-grade Acetonitrile.
    
  • Dilution: Dilute to

    
     M for UV-Vis (to avoid aggregation effects).
    
  • Blanking: Use pure solvent in a quartz cuvette (1 cm path length).

  • Scan: Record absorbance from 250 nm to 600 nm.

  • Calculation: Determine

    
     using Beer-Lambert Law: 
    
    
    
    .

Applications in Drug Development[2][5]

Beyond UV filtration, ECPAs serve as precursors to Tyrphostins , a class of tyrosine kinase inhibitors. The vinyl nitrile moiety is a Michael acceptor, capable of covalent modification of cysteine residues in target proteins.

  • Bioactivity: The 3,4-dihydroxy derivative (Tyrphostin AG-17) inhibits EGFR kinase.

  • Imaging: The 4-dimethylamino derivative functions as a polarity-sensitive fluorescent probe for mapping hydrophobic pockets in proteins.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc., 2023.[1] Link

  • ICT and AIE Characteristics of Two Cyano-Functionalized Probes. Molecules, 2020.[3] Link

  • Ultraviolet Filters for Cosmetic Applications (Octocrylene Comparison). MDPI Cosmetics, 2023. Link

  • Physical and Chemical Properties of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. BenchChem Technical Data. Link

  • Excited-State Intramolecular Charge-Transfer Dynamics in Push-Pull Systems. Ultrafast Raman Loss Spectroscopy Studies, 2020. Link

Sources

Biological efficacy of methoxy-substituted versus hydroxy-substituted cyanoacrylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of bio-adhesives and drug delivery systems, the selection of the cyanoacrylate (CA) ester side-chain is the primary determinant of clinical success. While traditional alkyl cyanoacrylates (e.g., n-butyl, 2-octyl) dominate the market, functionalized derivatives offering tunable degradation and flexibility are increasingly critical for soft-tissue applications.

This guide compares Methoxy-alkyl Cyanoacrylates (e.g., 2-methoxyethyl CA) against Hydroxy-alkyl Cyanoacrylates (e.g., 2-hydroxyethyl CA derivatives).

  • Methoxy-Substituted (Alkoxyalkyl): Characterized by the "ether effect," these offer superior flexibility (low elastic modulus) and reduced thrombogenicity compared to pure alkyls. They are the preferred choice for vascular and high-motility tissue sealing.

  • Hydroxy-Substituted: Characterized by high hydrophilicity and rapid hydrolytic degradation. However, they present significant chemical stability challenges (auto-polymerization) and are primarily utilized in research settings for controlled drug release or temporary scaffolding rather than long-term tissue adhesion.

Chemical Basis & Stability Mechanisms

To understand biological efficacy, we must first establish the chemical behavior of the substituents.

The "Ether Effect" (Methoxy)

Methoxy-substituted CAs (e.g., Methoxyethyl cyanoacrylate) incorporate an ether oxygen in the side chain. This oxygen atom acts as an internal plasticizer.

  • Mechanism: The ether oxygen allows for rotation around the C-O-C bond, disrupting the crystalline packing of the polymer chains.

  • Result: A lower glass transition temperature (

    
    ) and higher elasticity without the leaching risks associated with external plasticizers.
    
The Nucleophilic Challenge (Hydroxy)

Hydroxy-substituted CAs introduce a free hydroxyl (-OH) group.

  • Instability: The -OH group is a nucleophile. In cyanoacrylate chemistry, nucleophiles initiate polymerization. Therefore, a monomer containing a free -OH group is prone to auto-polymerization (shelf-life instability) unless the hydroxyl is protected or the pH is strictly controlled.

  • Biological Implication: Once polymerized, the pendant -OH groups dramatically increase water uptake (swelling), accelerating hydrolytic degradation.

Polymerization & Degradation Pathway

The following diagram illustrates the divergent behaviors of these two derivatives.

CA_Pathways cluster_Methoxy Methoxy-Substituted (Ether) cluster_Hydroxy Hydroxy-Substituted Monomer CA Monomer (CH2=C(CN)COOR) M_Poly Polymerization (Stable Monomer) Monomer->M_Poly Anionic Initiation (Tissue Moisture) H_Instab Auto-Polymerization (Nucleophilic Attack) Monomer->H_Instab Intramolecular Reaction M_Prop Properties: Flexible, Hydrophobic M_Poly->M_Prop M_Deg Slow Surface Erosion M_Prop->M_Deg Formaldehyde Toxic Byproduct: Formaldehyde + Cyanoacetate M_Deg->Formaldehyde H_Poly Polymer (Hydrogel-like) H_Instab->H_Poly H_Deg Rapid Bulk Hydrolysis H_Poly->H_Deg High Water Uptake H_Deg->Formaldehyde High Rate Release

Figure 1: Comparative polymerization and degradation pathways. Note the instability risk in hydroxy-substituted monomers and the accelerated degradation leading to higher formaldehyde bursts.

Biological Efficacy Comparison

Cytotoxicity (ISO 10993-5)

Cytotoxicity in cyanoacrylates is directly correlated to the rate of degradation and the release of formaldehyde.

  • Methoxy-Substituted:

    • Performance: Moderate to Good. The ether linkage improves biocompatibility compared to short-chain alkyls (methyl/ethyl) but degrades faster than octyl CAs.

    • Data: Studies on Methoxyethyl Cyanoacrylate (MEC) show >80% cell viability in fibroblast cultures after 24 hours, significantly outperforming ethyl-cyanoacrylate.

  • Hydroxy-Substituted:

    • Performance: Poor to Moderate (Concentration Dependent).

    • Mechanism:[1][2][3] The hydrophilic nature causes rapid bulk degradation. This releases a "burst" of formaldehyde that can overwhelm cellular clearance mechanisms (aldehyde dehydrogenase), leading to necrosis in the immediate tissue vicinity.

Hemocompatibility & Thrombogenicity
  • Methoxy-Substituted:

    • Key Advantage: Methoxyethyl CA is widely recognized for low thrombogenicity. The polarity of the ether group resists protein adsorption (fibrinogen) better than hydrophobic alkyl chains, making it ideal for vascular embolization (e.g., treating AVMs).

  • Hydroxy-Substituted:

    • Risk: High surface energy (hydrophilicity) can trigger platelet adhesion and activation if not carefully modified.

Mechanical Properties (Adhesion vs. Flexibility)[4]
PropertyMethoxy-Substituted (e.g., MEC)Hydroxy-Substituted (Experimental)Standard Alkyl (e.g., Octyl)
Elastic Modulus Low (Flexible) Low (Hydrogel-like)High (Brittle)
Degradation Time Weeks to MonthsDays to WeeksMonths to Years
Water Uptake Moderate (<5%)High (>20%) Low (<1%)
Bond Strength ModerateLow (Swelling weakens bond)High
Primary Use Vascular Embolization, Soft TissueDrug Delivery, Temp. ScaffoldsTopical Skin Closure

Experimental Protocols

To validate these properties in your own lab, use the following self-validating workflows.

Workflow: Comparative Biocompatibility Pipeline

Protocol_Flow cluster_Phase1 Phase 1: Physicochemical (Day 1-3) cluster_Phase2 Phase 2: In Vitro Biological (Day 4-7) cluster_Phase3 Phase 3: Mechanical (Day 7+) Start Monomer Synthesis/Selection NMR 1H-NMR Verification (Purity >99%) Start->NMR GPC GPC Analysis (Molecular Weight) NMR->GPC MTT Cytotoxicity (MTT Assay) ISO 10993-5 GPC->MTT Degradation Hydrolytic Degradation (Formaldehyde Quantification) GPC->Degradation Peel T-Peel Test ASTM F2255 MTT->Peel DMA Dynamic Mechanical Analysis (Modulus/Tg) Degradation->DMA

Figure 2: Standardized workflow for evaluating cyanoacrylate efficacy.

Protocol: Formaldehyde Release Quantification

This is the critical differentiator for biological safety.

  • Sample Preparation: Polymerize 100mg of Methoxy- and Hydroxy-substituted CA films (n=5) on glass slides. Cure for 24h.

  • Incubation: Immerse films in 10mL Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Sampling: Aliquot 500µL of supernatant at intervals (1h, 24h, 3d, 7d).

  • Derivatization: React aliquots with Nash Reagent (2M ammonium acetate, 0.05M acetic acid, 0.02M acetylacetone).

  • Detection: Incubate at 60°C for 10 mins. Measure absorbance at 412 nm using a UV-Vis spectrophotometer.

  • Validation: Construct a standard curve using known formaldehyde concentrations (0-100 µM).

    • Expected Result: Hydroxy-substituted variants will show a steeper initial slope (burst release) compared to the linear release of Methoxy variants.

Protocol: In Vitro Cytotoxicity (Elution Method)
  • Culture: Seed L929 mouse fibroblasts at

    
     cells/well in 96-well plates.
    
  • Extraction: Incubate cured adhesive films in culture media (DMEM) for 24h at 37°C (ISO 10993-12).

  • Exposure: Replace cell media with adhesive extracts (100%, 50%, 25% dilutions).

  • Assay: After 24h exposure, add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure OD at 570 nm.

    • Pass Criteria: Viability > 70% relative to control.

References

  • Mizrahi, B., et al. (2011).[4][5] "Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives." Acta Biomaterialia. Link

  • Tseng, Y.C., et al. (2011). "Synthesis and characterization of poly(alkoxyethyl cyanoacrylate)s as potent tissue adhesives." Journal of Biomedical Materials Research Part B. Link

  • Han, D.K., et al. (2003). "In vitro degradation and cytotoxicity of alkyl 2-cyanoacrylate polymers for application to tissue adhesives." Journal of Applied Polymer Science. Link

  • ISO 10993-5:2009. "Biological evaluation of medical devices -- Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization. Link

  • Vauthier, C., et al. (2003). "Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications." Advanced Drug Delivery Reviews. Link

Sources

Comparative Guide: Analytical Modalities for the Structural Validation of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Validating the exact molecular architecture of highly substituted push-pull alkenes, such as 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester (Empirical Formula:


), requires a multi-modal analytical approach. For researchers and drug development professionals, the primary challenge lies not merely in confirming the molecular formula, but in unambiguously assigning the regiochemistry and the E/Z geometric isomerism around the tetrasubstituted 

double bond[1].

This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (LC-HRMS), and Single-Crystal X-Ray Diffraction (SC-XRD) to establish a rigorous, self-validating structural verification workflow.

Comparative Analysis of Analytical Modalities

To objectively evaluate the performance of each analytical alternative, we must weigh their sensitivity, throughput, and capacity to resolve stereochemistry.

Analytical ModalityPrimary OutputStereochemical ResolutionThroughputKey Limitation
NMR (1D & 2D) Connectivity, RegiochemistryHigh (via 2D NOESY)MediumRequires >5 mg of high-purity sample.
LC-HRMS Exact Mass, FormulaNone HighBlind to geometric E/Z isomerism.
SC-XRD Absolute 3D ConformationAbsolute LowStrictly requires high-quality single crystals.

While SC-XRD remains the gold standard for absolute 3D configuration[2], it is fundamentally limited by the thermodynamic bottleneck of crystal growth. Therefore, the combination of LC-HRMS (for exact mass) and 2D NOESY NMR (for spatial connectivity) offers the most robust, high-throughput alternative for validating complex cyanoacrylates[3].

Workflow Start 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester HRMS LC-HRMS (Exact Mass & Formula) Start->HRMS Mass Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Solution State XRD X-Ray Crystallography (Absolute 3D Structure) Start->XRD Solid State Valid_Formula Formula Confirmed [M+H]+ = 232.0968 HRMS->Valid_Formula Valid_Regio Regiochemistry & Connectivity Confirmed NMR->Valid_Regio 1D NMR Valid_Stereo E/Z Isomerism Unambiguously Assigned NMR->Valid_Stereo 2D NOESY XRD->Valid_Stereo Diffraction

Fig 1: Orthogonal analytical workflow for the structural validation of cyanoacrylate derivatives.

Mechanistic Causality: Solving the E/Z Isomerism Challenge

In 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester, the


 bond is fully substituted. To determine the geometry, we must apply Cahn-Ingold-Prelog (CIP) priority rules[4]:
  • At the alpha-carbon (C1): The ester group (-COOEt) takes priority over the cyano group (-CN) because the oxygen atoms (atomic number 8) outrank the nitrogen atom (atomic number 7).

  • At the beta-carbon (C2): The methoxy group (-OMe) takes priority over the phenyl ring (-Ph) because oxygen (8) outranks carbon (6).

The Causality of NOESY: Because 1D NMR chemical shifts alone cannot definitively differentiate these isomers without a synthesized reference standard[5], 2D NOESY is deployed. The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between protons that are spatially close (< 5 Å). Because the NOE signal intensity scales proportionally to


, it acts as a highly sensitive molecular ruler. A strong NOE cross-peak between the methoxy protons and the ethyl ester methylene protons unambiguously identifies the (Z)-isomer (where high-priority groups are cis).

LogicTree NOESY 2D NOESY NMR (Spatial Connectivity) CrossPeak1 Cross-peak present between -OMe and -COOEt? NOESY->CrossPeak1 Assess OMe CrossPeak2 Cross-peak present between -Ph and -COOEt? NOESY->CrossPeak2 Assess Ph Z_Isomer (Z)-Isomer (OMe and COOEt cis) CrossPeak1->Z_Isomer YES (< 5 Å) E_Isomer (E)-Isomer (Ph and COOEt cis) CrossPeak2->E_Isomer YES (< 5 Å)

Fig 2: Logic tree for resolving E/Z isomerism using 2D NOESY spatial cross-relaxation data.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate internal validations to prevent false positives or quantitative skewing.

Protocol A: High-Resolution NMR Acquisition (1H, 13C, 2D NOESY)

Causality & Rationale: Proper relaxation delays (


) are critical. If 

is shorter than

(longitudinal relaxation time), integrations will be artificially truncated, destroying the quantitative reliability of the assay[6].
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (
    
    
    
    0.00 ppm).
  • 1H NMR Acquisition: Acquire on a 400 MHz (or higher) spectrometer. Set the relaxation delay (

    
    ) to 2.0 seconds. Acquire 16 scans to ensure a high signal-to-noise ratio.
    
  • 13C NMR Acquisition: Utilize a proton-decoupled sequence (e.g., zgpg30). Set

    
     to 2.0 seconds and acquire 1024 scans. This extended scan count is mandatory to resolve the quaternary alpha and beta carbons, which lack NOE enhancement from attached protons[3].
    
  • 2D NOESY Acquisition: Set the mixing time (

    
    ) to 300–500 ms. This specific window is chosen to maximize the NOE buildup for small molecules while minimizing spin diffusion (which causes false-positive indirect NOE transfers). Acquire 256 
    
    
    
    increments.
Protocol B: LC-HRMS Exact Mass Confirmation

Causality & Rationale: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the intact molecular ion, preventing premature fragmentation before exact mass determination.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry: Operate the HRMS (Q-TOF or Orbitrap) in positive ESI mode. Calibrate externally using a standard mass mix. Extract the

    
     ion chromatogram at m/z 232.0968 with a strict mass tolerance of < 5 ppm.
    

Quantitative Data Presentation

Based on structural analogs and the electron-donating/withdrawing effects of the substituents[5][7], the expected NMR chemical shifts for the structural validation of 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester are summarized below.

Table 2: Expected NMR Chemical Shifts (


, 400 MHz / 100 MHz) 
Functional Group

NMR Shift (

, ppm)
Multiplicity & Integration

NMR Shift (

, ppm)
Structural Assignment
Phenyl Ring (-Ph) 7.40 – 7.60Multiplet, 5H128.0 – 135.0Aromatic

and ipso-

Methoxy (-OMe) ~ 3.95Singlet, 3H~ 60.5Beta-substituent
Ethyl Ester (

)
~ 4.35Quartet (

Hz), 2H
~ 62.8Ester alkoxy carbon
Ethyl Ester (

)
~ 1.35Triplet (

Hz), 3H
~ 14.2Ester terminal methyl
Ester Carbonyl (C=O) --~ 163.0Alpha-substituent
Cyano (-CN) --~ 115.5Alpha-substituent
Alkene

--~ 175.0Deshielded by -OMe & -Ph
Alkene

--~ 95.0Shielded by push-pull resonance

Conclusion

While single-crystal X-Ray diffraction provides the most visually definitive 3D structural proof[2], it is not always practically viable for routine screening. The strategic combination of LC-HRMS for exact mass verification and 2D NOESY NMR for spatial connectivity offers a highly robust, self-validating, and higher-throughput alternative for confirming the structure and stereochemistry of complex cyanoacrylates.

References

  • [3] Tacticity of poly(butyl-a-cyanoacrylate) chains in nanoparticles: NMR spectroscopy and DFT calculations. ResearchGate. 3

  • [2] Crystal structure of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate: two conformers forming a discrete disorder. PubMed / NIH. 2

  • [1] On the geometric isomers of ethyl 2-nitro-3-ethoxyacrylate, ethyl 2-nitro-3-phenylaminoacrylate and ethyl 2-cyano-3-phenylaminoacrylate. R Discovery / Tetrahedron. 1

  • [6] Preparation and NMR Characterization of Polyethyl-2-cyanoacrylate Nanocapsules. ResearchGate. 6

  • [4] E-Z notation for geometric isomerism. Chemguide. 4

  • [5] Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis. 5

  • [7] Characterization data: Ethyl 2-cyano-3-phenylacrylate. The Royal Society of Chemistry. 7

Sources

A Senior Application Scientist's Guide to Purity Analysis of Synthesized 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is not merely a procedural step but the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. In the synthesis of novel compounds or key intermediates like 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester, a robust analytical strategy is paramount. This guide provides an in-depth, field-proven approach to its purity analysis, focusing on High-Performance Liquid Chromatography (HPLC) as the primary methodology.

This document moves beyond a simple protocol, offering a comparative analysis against orthogonal methods such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will dissect the causality behind experimental choices, grounding our recommendations in established scientific principles and regulatory expectations, thereby providing a self-validating framework for your analytical workflows.

The Analytical Challenge: Understanding the Synthesis and Potential Impurities

The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester is typically synthesized via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound, in this case, likely 3-methoxybenzophenone.

Understanding this pathway is critical as it informs the potential impurity profile. The primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 3-methoxybenzophenone and ethyl cyanoacetate.

  • Side-Reaction Products: Products from self-condensation of starting materials or other unintended reaction pathways.

  • Degradation Products: The stability of the final product under synthesis and purification conditions can lead to degradants.

A successful purity analysis method must be able to separate the main compound from these and other potential process-related impurities.[1][2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile, polar to semi-polar organic molecules like our target compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[1][3] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the analyte from structurally similar impurities.[4]

Causality Behind Method Selection:

  • High Resolution: HPLC columns packed with small particles (e.g., 5 µm) provide a large surface area for interaction, enabling the separation of closely related compounds.[5]

  • Versatility: RP-HPLC is compatible with a wide range of analytes and allows for fine-tuning of selectivity by adjusting mobile phase composition, pH, and gradient.[6]

  • UV-Vis Detection: The conjugated system in 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester, containing a phenyl ring and a cyano-acrylate moiety, possesses a strong chromophore, making it highly suitable for UV-Vis detection, a common and robust HPLC detection method.[5]

Detailed Experimental Protocol: HPLC Purity Analysis

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester purity.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 (octadecylsilane) stationary phase is a non-polar phase ideal for retaining the analyte and its likely impurities based on hydrophobicity. The dimensions provide a good balance between resolution and analysis time.[5]
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid is used to suppress the ionization of any potential acidic impurities and the analyte itself, ensuring sharp, symmetrical peaks and reproducible retention times.[7]
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[8]
Gradient Elution 0-2 min: 30% B, 2-20 min: 30% to 90% B, 20-25 min: 90% B, 25.1-30 min: 30% B (re-equilibration)A gradient is essential for analyzing samples with components of varying polarities.[6] It ensures that both polar (early-eluting) and non-polar (late-eluting) impurities are effectively separated and eluted within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 254 nm (or λmax determined by DAD)A Diode Array Detector should be used to scan the UV spectrum of the main peak to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. 254 nm is a common starting point for aromatic compounds.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent) to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from sample preparation to final report.

Method Validation: A Trust-Building Exercise

A method is only as reliable as its validation data.[9] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2] Following the International Council for Harmonisation (ICH) guidelines is the industry standard.[10][11]

Summary of Validation Parameters (ICH Q2(R1))

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).Peak purity analysis (using DAD) should pass. Resolution between the main peak and the closest eluting impurity should be >2.0.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50% to 150% of the working concentration).
Accuracy To determine the closeness of the test results to the true value.% Recovery should be within 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)To show the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.Relative Standard Deviation (RSD) should be ≤ 2.0% for multiple preparations.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1; precision at this level should be acceptable.

Comparative Guide: HPLC vs. Alternative Analytical Techniques

While HPLC is the primary workhorse, employing orthogonal methods provides a more complete picture of a compound's purity. An orthogonal method is one that relies on a different physicochemical principle for separation or detection.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. For GC analysis, a compound must be volatile and thermally stable.[12] 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester has a relatively high molecular weight and lower volatility, making it a poor candidate for direct GC analysis. High temperatures in the GC inlet could lead to degradation. While derivatization could increase volatility, this adds complexity and potential for artifacts. Therefore, GC is generally not the preferred method for this type of molecule.[13]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method, meaning it can determine purity without the need for a reference standard of the analyte itself.[14] Purity is calculated by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration.

  • Strength: Provides a highly accurate, direct measure of purity (mass/mass). It is an excellent orthogonal technique to validate HPLC results.

  • Limitation: Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities. It also requires a more specialized skill set for operation and data interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[14] While the HPLC-UV method can quantify impurities, it cannot identify them without corresponding reference standards. LC-MS provides the molecular weight of the eluting compounds, which is invaluable for identifying unknown impurities and degradation products.

  • Strength: Unparalleled in its ability to identify unknown impurities, providing crucial information for process optimization and regulatory submissions.

  • Limitation: Quantification can be more complex than with a UV detector, as the ionization efficiency can vary significantly between different compounds.

Logical Comparison of Analytical Methods

Method_Comparison cluster_goal Analytical Goal Goal Purity Analysis of 2-Cyano-3-methoxy-3- phenylacrylic acid ethyl ester HPLC HPLC-UV (Primary Method) Goal->HPLC High resolution & quantification GC GC (Poor Suitability) Goal->GC Low volatility & thermal stability issues qNMR qNMR (Orthogonal Validation) HPLC->qNMR Confirms purity (primary method) LCMS LC-MS (Impurity ID) HPLC->LCMS Identifies unknown peaks

Caption: Decision logic for selecting the appropriate analytical method.

Comparative Summary Table

FeatureHPLC-UVGC-FIDqNMRLC-MS
Primary Use Routine Purity & QuantificationVolatile ImpuritiesAbsolute Purity (Primary Standard)Impurity Identification
Analyte Suitability ExcellentPoor (non-volatile)ExcellentExcellent
Sensitivity HighHighModerateVery High
Quantitative Accuracy Excellent (with standard)Good (with standard)Excellent (absolute)Good (can be variable)
Cost & Complexity ModerateLow-ModerateHighHigh

Conclusion

The purity analysis of synthesized 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester is most robustly and reliably achieved using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The high resolution, sensitivity, and quantitative accuracy of HPLC make it the gold standard for this application in a quality control environment.[1] The detailed protocol and validation framework provided in this guide serve as a comprehensive starting point for researchers.

Furthermore, the strategic use of orthogonal techniques is highly recommended for a complete analytical characterization. qNMR offers an absolute measure of purity for validating the primary HPLC method, while LC-MS is indispensable for the structural elucidation of unknown impurities.[14] This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for advancing drug development programs.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]

  • Title: Essential Applications of HPLC in the Pharmaceutical Industry Source: NJ Labs URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds Source: PMC (PubMed Central) URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Gas chromatographic and mass spectrometric purity analysis of acrylates and methacrylates used as patch test substances Source: PubMed URL: [Link]

  • Title: Alternative found for HPLC methods Source: Chromatography Today URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: PMC (PubMed Central) URL: [Link]

  • Title: Method of determining impurity in acrylic acid Source: Google Patents URL
  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]

  • Title: Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography Source: IOP Conference Series: Earth and Environmental Science URL: [Link]

  • Title: Acrylic Acid - OSHA Method Source: Occupational Safety and Health Administration URL: [Link]

  • Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL: [Link]

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: PMC (PubMed Central) URL: [Link]

Sources

Comparative study of catalysts for cyanoacrylate synthesis

[1]

Executive Summary & Process Context

The synthesis of alkyl-2-cyanoacrylates (ACAs)—critical for both industrial superglues and medical tissue adhesives (e.g., n-butyl, 2-octyl)—relies predominantly on the Knoevenagel condensation of formaldehyde with alkyl cyanoacetates.[2]

However, the "catalyst" selection in this process is deceptive. Unlike typical organic synthesis where the catalyst merely accelerates the reaction, in ACA synthesis, the basic catalyst dictates the molecular weight of the resulting prepolymer . This prepolymer must subsequently be thermally depolymerized ("cracked") to yield the reactive monomer.[1][2][3]

The Critical Engineering Constraint: The basic catalyst used for condensation is a potent initiator for the anionic polymerization of the final monomer. Therefore, catalyst removal or neutralization prior to cracking is the single most critical variable determining final yield and purity.

The Two-Step Industrial Workflow

The following diagram illustrates the standard industrial route and where the catalyst impacts the workflow.

ACA_Synthesis_WorkflowRawMatFormaldehyde +Alkyl CyanoacetateCondensationKnoevenagel Condensation(Exothermic)RawMat->CondensationPrepolymerPoly(alkyl cyanoacrylate)PREPOLYMERCondensation->PrepolymerCatalystBase Catalyst(The Variable)Catalyst->Condensation CatalyzesNeutralizationAcid Stabilization /Water RemovalPrepolymer->Neutralization Critical StepCrackingThermal Depolymerization(150-200°C, Vacuum)Neutralization->CrackingCracking->Prepolymer Residue RecycledDistillationFractional Distillation(+ Inhibitors)Cracking->Distillation Crude MonomerFinalProductPure Monomer(>99% Purity)Distillation->FinalProduct

Figure 1: The standard two-step synthesis workflow. The catalyst determines the efficiency of the condensation step but poses a liability for the cracking step.

Comparative Analysis of Catalytic Systems

We evaluate three distinct classes of catalysts: Traditional Homogeneous Bases , Ionic Liquids , and Heterogeneous Solid Bases .

A. Traditional Homogeneous Bases (Piperidine)

The Industry Standard: Piperidine (often used with trace HCl or in ethanol) remains the benchmark. It is a secondary amine that efficiently forms the enolate ion required for condensation.

  • Mechanism: Nucleophilic attack on formaldehyde to form an iminium intermediate, facilitating rapid condensation with alkyl cyanoacetate.

  • Pros: High conversion rates (>85% prepolymer yield); well-understood kinetics; inexpensive.

  • Cons:

    • Difficult Removal: Being a liquid base, it is trapped within the polymer matrix.

    • Cracking Interference: Even trace ppm levels of un-neutralized piperidine will cause the monomer to repolymerize inside the distillation column during cracking, leading to catastrophic yield loss.

    • Requires Strong Acids: Requires stoichiometric neutralization with P2O5 or sulfonic acids before cracking.

B. Ionic Liquids (Green Alternatives)

The Modern Approach: Functionalized ionic liquids (ILs) like [bmim][OH] or [DIPEAc] (Diisopropylethylammonium acetate) serve as both solvent and catalyst.

  • Mechanism: The anion of the IL acts as the base. The tunable nature of ILs allows for specific solubility profiles.

  • Pros:

    • Recyclability: The IL can often be separated from the solid prepolymer by washing with water or non-polar solvents.

    • Yield: Reports indicate condensation yields >90% due to better homogeneity.

    • Safety: Non-volatile, reducing vapor hazards compared to volatile amines.

  • Cons: Higher upfront cost; viscosity can impede mass transfer in large-scale reactors.

C. Heterogeneous Solid Bases (Doped Zeolites/MgO)

The Process Engineering Solution: Using solid bases like Magnesium Oxide (MgO) , Basic Alumina , or Doped Zeolites .

  • Mechanism: Surface hydroxyl groups or lattice oxygen atoms act as basic sites.

  • Pros:

    • Self-Validating Removal: Separation is physical (filtration). If the catalyst is filtered off, no base remains to interfere with cracking.

    • Purity: Reduces the load of acidic stabilizers needed in the cracking phase, resulting in a purer monomer (crucial for medical-grade 2-octyl cyanoacrylate).

  • Cons: Slower reaction kinetics due to surface area limitations; potential for pore clogging by the polymer.

Comparative Performance Data

The following table synthesizes experimental data comparing these systems for the synthesis of Ethyl 2-Cyanoacrylate (ECA) .

FeaturePiperidine (Traditional)DIPEAc (Ionic Liquid/Salt)Solid Base (MgO/Alumina)
Catalyst Phase Homogeneous (Liquid)Homogeneous (Liquid/Melt)Heterogeneous (Solid)
Condensation Yield 75 - 85%90 - 96%70 - 80%
Reaction Time 60 - 90 min30 - 60 min120 - 180 min
Prepolymer MW Medium-HighMediumLow-Medium
Catalyst Removal Chemical Neutralization (Acid)Solvent Wash / ExtractionPhysical Filtration
Cracking Temp 160 - 180°C150 - 170°C140 - 160°C
Risk Profile High (Repolymerization risk)Low (If washed thoroughly)Lowest (Physical separation)

Detailed Experimental Protocols

Protocol A: Traditional Piperidine-Catalyzed Synthesis

Best for: Benchmarking and low-cost production.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (for water removal), and addition funnel.

  • Reactants: Charge Paraformaldehyde (1.0 eq) and Toluene (solvent).

  • Catalysis: Add Piperidine (0.5 mol%) and trace glacial acetic acid. Heat to reflux (approx. 80-90°C).

  • Addition: Dropwise add Ethyl Cyanoacetate (1.0 eq) over 30 minutes. The reaction is exothermic; maintain reflux.

  • Water Removal: Continue reflux until theoretical water is collected in the Dean-Stark trap (approx. 2-3 hours).

  • Isolation: Distill off Toluene. You now have the Prepolymer .

  • Neutralization (CRITICAL): Add P2O5 (1.0 wt%) and Hydroquinone (0.5 wt%) to the residue.

  • Cracking: Heat the mixture under high vacuum (<5 mmHg) to 160-180°C. Collect the monomer in a chilled receiver containing SO2 (inhibitor).

Protocol B: Solid-Base Catalyzed Synthesis (Medical Grade Focus)

Best for: High purity, medical-grade monomers (e.g., n-Butyl, 2-Octyl).

  • Setup: Same as above, but no Dean-Stark is strictly necessary if using a solvent-free approach (or use Benzene/Toluene if solvent desired).

  • Catalysis: Mix Paraformaldehyde (1.2 eq) and Alkyl Cyanoacetate (1.0 eq) with Nanocrystalline MgO (5 wt%) .

  • Reaction: Heat to 70°C with vigorous stirring for 2 hours.

  • Work-up: Dilute with Acetone (to dissolve prepolymer) and FILTER the solution through a Celite pad. This removes the MgO catalyst physically.

  • Evaporation: Remove Acetone under reduced pressure.

  • Cracking: Add trace P2O5 (0.2 wt% - significantly less than Protocol A) and crack under vacuum at 150°C.

    • Note: The lower acid requirement leads to a monomer with less acidic residue, reducing tissue irritation in medical applications.

Mechanistic Insight: The "Crackless" Frontier

Recent advancements (e.g., patents by Afinitica) suggest a "Crackless" route.[2] This involves using specific ammonium salts or sterically hindered bases that prevent the propagation of the polymer chain, stopping the reaction at the monomer or dimer stage.

While not yet the industrial dominant standard, researchers should be aware that retro-Knoevenagel strategies or formaldehyde-protection strategies are the future of this field, aiming to eliminate the energy-intensive cracking step entirely.

Mechanism_Comparisoncluster_standardStandard Route (Piperidine)cluster_cracklessEmerging 'Crackless' RouteS1Enolate FormationS2Attack on FormaldehydeS1->S2S3Dehydration -> MonomerS2->S3S4Uncontrolled Polymerization(Due to active catalyst)S3->S4C1Enolate FormationC2Attack on FormaldehydeC1->C2C3Monomer Stabilization(Steric/Ionic Inhibition)C2->C3C4Direct IsolationC3->C4

Figure 2: Mechanistic divergence between standard polymerization and emerging direct-synthesis routes.

References

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates.[4] Retrieved from [Link]

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms.[1][2][3][5][6] Retrieved from [Link]

  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates. Retrieved from [Link]

  • ResearchGate. (2022). Anionic Polymerization of Ethyl 2-Cyanoacrylate Initiated by 1,3-Dimethylimidazolium (phosphonooxy-)oligosulfanide.[7] Retrieved from [Link][8]

Benchmarking the reactivity of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the reactivity of Ethyl 2-cyano-3-methoxy-3-phenylacrylate , a specialized "push-pull" alkene used in the synthesis of polysubstituted heterocycles.

Executive Summary

Ethyl 2-cyano-3-methoxy-3-phenylacrylate (hereafter Ph-EMME ) is a sterically demanding, highly functionalized Michael acceptor. It serves as a critical building block for synthesizing 3-phenyl-substituted pyrazoles and 4-phenyl-substituted pyrimidines .

Unlike its ubiquitous analog Ethyl (ethoxymethylene)cyanoacetate (EMME) , which installs a simple proton at the heterocyclic C-5 position, Ph-EMME installs a phenyl ring. This modification drastically alters the reaction kinetics due to steric hindrance at the


-carbon, requiring optimized protocols for successful cyclization.

Key Performance Metrics:

  • Reactivity Class: Vinylogous Ester / Activated Alkene.

  • Primary Mechanism: Vinylogous Nucleophilic Substitution (

    
    ) followed by Cyclocondensation.
    
  • Leaving Group: Methoxy (-OMe).

  • Steric Profile: High (due to

    
    -Phenyl group).
    

Chemical Profile & Mechanism

The molecule features a "Push-Pull" electronic system. The electron-withdrawing cyano and ester groups at the


-position activate the 

-carbon for nucleophilic attack, while the methoxy group acts as a leaving group.
The "Push-Pull" System
  • Pull (Electrophiles): The nitrile (-CN) and ethyl ester (-COOEt) pull electron density, making the

    
    -carbon highly electrophilic.
    
  • Push (Donors): The methoxy (-OMe) and phenyl (-Ph) groups donate electron density (via resonance and induction), stabilizing the molecule but creating a barrier to initial nucleophilic attack compared to the protonated analog.

Reaction Mechanism (S_N_V)

The reaction with nucleophiles (e.g., Hydrazines, Amidines) proceeds via an Addition-Elimination pathway, not direct displacement.

ReactionMechanism cluster_0 Steric Bottleneck Start Ph-EMME (Planar, Conjugated) TS Tetrahedral Intermediate (Sterically Crowded) Start->TS + Nucleophile (Nu-H) (Rate Limiting Step) Product Substitution Product (Enamine/Heterocycle) TS->Product - MeOH (Elimination)

Figure 1: The mechanism involves the disruption of conjugation to form a crowded tetrahedral intermediate. The bulky phenyl group significantly raises the activation energy of the first step.

Benchmarking Alternatives

This section compares Ph-EMME against industry-standard alternatives for heterocycle synthesis.

Comparative Analysis Table
FeaturePh-EMME (Target)EMME (Standard)BMMA (Dithioacetal)Benzoylcyanoacetate (Precursor)
Structure

-Methoxy,

-Phenyl

-Ethoxy,

-H

-SMe,

-SMe

-Hydroxy,

-Phenyl (Enol)
Reactivity Moderate High Low Low (Requires Activation)
Steric Hindrance High (Phenyl)Low (Proton)High (SMe)High
Leaving Group Methoxy (

)
Ethoxy (

)
Methanethiol (

)
Water (after acid cat.)[1][2]
Primary Use 3-Phenyl -heterocyclesUnsubstituted heterocycles3-Methylthio -heterocyclesCost-effective precursor
Reaction Temp Reflux (EtOH/Toluene)RT to Mild HeatReflux (High Boiling)Reflux + Acid Cat.
Detailed Comparison
  • Vs. EMME (Ethyl ethoxymethylene cyanoacetate):

    • Reactivity: EMME reacts rapidly with hydrazines at room temperature. Ph-EMME requires reflux due to the steric bulk of the phenyl group shielding the

      
      -carbon.
      
    • Application: Use EMME for standard pyrazoles. Use Ph-EMME only when the pharmacophore requires a phenyl ring at the 3-position.

  • Vs. Ethyl 2-cyano-3-chloro-3-phenylacrylate:

    • Stability: The chloro-analog is highly reactive and moisture-sensitive (hydrolyzes back to the benzoyl precursor). Ph-EMME is shelf-stable and can be stored indefinitely.

    • Selectivity: Ph-EMME provides cleaner reaction profiles with fewer side products (such as dimerization) compared to the aggressive chloro-analog.

Experimental Protocols

These protocols are designed to overcome the steric barrier of the phenyl group.

Protocol A: Synthesis of 5-Amino-3-phenyl-1H-pyrazole-4-carboxylate

Targeting the Pyrazole Core via Hydrazine Condensation.

Reagents:

  • Ph-EMME (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv)

  • Solvent: Ethanol (Absolute)[3]

  • Catalyst: Triethylamine (0.1 equiv) - Optional, helps deprotonate hydrazine.

Workflow:

  • Dissolution: Dissolve Ph-EMME in absolute ethanol (0.5 M concentration). Ensure complete solvation; the phenyl group decreases solubility compared to EMME.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: Unlike EMME, no immediate exotherm or precipitation will occur.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours . Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (
    
    
    
    ) should disappear.
  • Isolation: Cool to

    
    . The product often crystallizes upon cooling. If not, reduce volume by 50% under vacuum and add cold water.
    
  • Purification: Recrystallize from Ethanol/Water.

Critical Control Point: If the reaction stalls, switch solvent to n-Propanol (


) to overcome the activation energy barrier.
Protocol B: Synthesis of 4-Phenyl-5-cyano-6-hydroxypyrimidine

Targeting the Pyrimidine Core via Amidine Condensation.

Reagents:

  • Ph-EMME (1.0 equiv)

  • Benzamidine Hydrochloride (1.1 equiv)

  • Base: Sodium Ethoxide (2.2 equiv)

  • Solvent: Ethanol[2][3][4][5][6][7]

Workflow:

  • Free Base Formation: Dissolve Sodium Ethoxide in ethanol. Add Benzamidine HCl and stir for 15 min to release the free amidine.

  • Coupling: Add Ph-EMME in one portion.

  • Cyclization: Reflux for 12 hours . The reaction is slower than with EMME because the amidine must attack the crowded

    
    -carbon.
    
  • Workup: Acidify with 1N HCl to pH 4 to precipitate the pyrimidine.

Decision Logic for Researchers

Use the following flowchart to determine if Ph-EMME is the correct reagent for your synthesis.

DecisionTree Start Target Heterocycle Structure Q1 Is a Phenyl group required at position 3/5? Start->Q1 UseEMME Use EMME (Ethyl ethoxymethylene cyanoacetate) Q1->UseEMME No (H needed) Q2 Is the substrate acid-sensitive? Q1->Q2 Yes UsePhEMME Use Ph-EMME (Methoxy-Phenyl Acrylate) Q2->UsePhEMME Yes (Need mild conditions) UseChloro Use Chloro-Analog (Ethyl 2-cyano-3-chloro-3-phenylacrylate) Q2->UseChloro No (Need max reactivity)

Figure 2: Selection logic based on structural requirements and functional group tolerance.

References

  • Synthesis of Pyrazoles via EMME

    • Title: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.[2][7][8]

    • Source: PrepChem.
    • URL:[Link]

    • Relevance: Establishes the baseline protocol for ethoxy-acrylates which must be modified (higher temp/time) for the phenyl-methoxy analog.
  • Knoevenagel Condensation Protocols

    • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates.[6]

    • Source: J. Mex. Chem. Soc. (2023).
    • URL:[Link]

    • Relevance: Describes the synthesis of the precursor phenyl-cyanoacryl
  • Heterocycle Synthesis from Cyanoacrylates

    • Title: Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.[5]

    • Source: BenchChem Applic
    • Relevance: Provides the mechanistic grounding for the addition-elimination p

Sources

Safety Operating Guide

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (CAS: 14533-96-1).[1]

Executive Summary: Operational Directive

Do not treat this compound as a standard "Cyanoacrylate Adhesive" (Super Glue). Unlike Ethyl 2-cyanoacrylate (CAS 7085-85-0), which polymerizes rapidly upon contact with moisture, 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester is a stable, substituted acrylic ester (often used as a UV absorber intermediate).[1] It does not undergo rapid anionic polymerization. Attempting to "cure" this material with water—a common disposal method for super glues—will fail and may create a hazardous sludge.

Disposal Classification: Hazardous Organic Chemical Waste. Primary Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1]

Property Technical Detail
Chemical Name Ethyl 2-cyano-3-methoxy-3-phenylacrylate
CAS Number 14533-96-1
Formula

Molecular Weight ~231.25 g/mol
Physical State Solid (crystalline powder) or viscous liquid (depending on purity/temperature).[1]
Solubility Insoluble in water; soluble in organic solvents (DCM, Acetone, Ethyl Acetate).[1]
Hazard Class Irritant / Harmful. (H315, H319, H335).[1] Potential for cyanide release under thermal decomposition.[2]

Safety Critical Warning: While this compound is chemically stable, the cyano (-CN) group presents a risk of generating toxic nitrogen oxides (


) and traces of hydrogen cyanide (

) if incinerated improperly or subjected to strong acids.[1] It must be segregated from strong oxidizers and acids.[3]

Pre-Disposal Handling & Segregation

Effective waste management begins at the bench. Segregate this waste stream immediately to prevent cross-contamination.

A. Solid Waste (Pure Compound)[1]
  • Container: High-Density Polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic - Toxic/Irritant."[1]

  • Stabilization: No stabilizer required. Keep dry.[4][5]

B. Liquid Waste (Solutions)
  • Matrix: If dissolved in solvents (e.g., Dichloromethane, Methanol), the solvent dictates the waste stream.[1]

  • Container: HDPE solvent waste carboy (vented cap recommended).[1]

  • Segregation: Do NOT mix with aqueous acid waste streams (risk of hydrolysis).[1]

  • Labeling: "Hazardous Waste - Flammable Organic Solvent - Contains Nitriles."[1]

Disposal Decision Workflow

This logic flow ensures the correct classification of waste based on its physical state and concentration.

DisposalWorkflow Start Waste Material: 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester CheckState Determine Physical State Start->CheckState SolidState Pure Solid / Powder CheckState->SolidState LiquidState Dissolved in Solvent CheckState->LiquidState SolidContainer Container: Wide-mouth HDPE/Glass Label: 'Hazardous Solid - Organic' SolidState->SolidContainer LiquidContainer Container: Solvent Carboy Label: 'Flammable Solvent Waste' LiquidState->LiquidContainer SegregationCheck Check Compatability: NO Acids, NO Oxidizers SolidContainer->SegregationCheck LiquidContainer->SegregationCheck FinalDisposal Final Disposal: High-Temp Incineration (Licensed Contractor) SegregationCheck->FinalDisposal

Figure 1: Decision matrix for segregating and packaging waste streams.

Detailed Disposal Procedures

Protocol A: Routine Waste Management
  • PPE Verification: Don Nitrile gloves (0.11mm minimum thickness), safety goggles, and a standard lab coat. Respiratory protection (N95 or fume hood) is recommended if handling fine powder.

  • Collection:

    • Transfer solid waste into the designated container using a chemically inert spatula.

    • Do not sweep into general trash.

  • Labeling: Adhere a hazardous waste tag detailing:

    • Full Chemical Name (No abbreviations).

    • Hazards: Irritant, Toxic.[2][6]

    • Start Date of Accumulation.

  • Storage: Store in a cool, dry chemical cabinet, away from heat sources and incompatible materials (Strong Acids, Oxidizers).

  • Handover: Schedule pickup with your facility's EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Clean Harbors, Veolia).

Protocol B: Spill Response (Emergency)

Unlike super glue, this material will not harden instantly. Treat it as a chemical powder or oil spill.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquids: Dyke the spill with inert absorbent material (Vermiculite or Sand).[1][7] Do not use sawdust (combustible).[1]

  • Decontaminate: Clean the surface with soap and water.[8] Collect all cleaning materials (wipes, gloves) into the same hazardous waste container.

  • Report: Document the spill volume and location in the lab safety log.

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly a P- or U-listed waste, it falls under 40 CFR 261 as a characteristic waste if ignitable (D001) or simply as a toxic organic waste requiring thermal destruction.[1]

  • Destruction Efficiency: Incineration must occur at temperatures >1000°C with secondary combustion chambers to ensure the complete oxidation of the cyano group to

    
     and 
    
    
    
    , preventing cyanide emission.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-cyano-3-phenylacrylate (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 260. Retrieved from [Link][1]

  • ChemSrc. CAS 14533-96-1 Entry: 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.